6-Azauridine triphosphate ammonium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H17N4O15P3 |
|---|---|
Molekulargewicht |
502.16 g/mol |
IUPAC-Name |
azane;[[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O15P3.H3N/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);1H3/t3-,5-,6-,7-;/m1./s1 |
InChI-Schlüssel |
NBPGGITWHCJKEL-LBDSCFHVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Inhibition of OMP Decarboxylase by 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orotidine (B106555) 5'-monophosphate (OMP) decarboxylase (ODCase) is a remarkably proficient enzyme essential for the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1] Its critical role in DNA and RNA synthesis makes it an attractive target for therapeutic intervention. 6-azauridine (B1663090), a synthetic nucleoside analog, has been identified as a potent inhibitor of this pathway. This technical guide provides a comprehensive overview of the mechanism of OMP decarboxylase inhibition by the metabolites of 6-azauridine, with a focus on the active inhibitory species. We will delve into the pyrimidine biosynthesis pathway, the enzymatic mechanism of OMP decarboxylase, the mode of inhibition by 6-azauridine metabolites, quantitative inhibition data, and detailed experimental protocols for assessing this inhibition.
The Pyrimidine Biosynthesis Pathway and the Role of OMP Decarboxylase
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for nucleic acids.[2][3] The pathway culminates in the formation of uridine (B1682114) 5'-monophosphate (UMP), which serves as the precursor for other pyrimidine nucleotides. OMP decarboxylase catalyzes the final step in this pathway: the conversion of OMP to UMP.[1]
Below is a diagram illustrating the key steps in the de novo pyrimidine biosynthesis pathway.
OMP Decarboxylase: A Master of Catalysis
OMP decarboxylase is renowned for its extraordinary catalytic efficiency, accelerating the decarboxylation of OMP by a factor of 1017 over the uncatalyzed reaction.[1] The enzyme achieves this remarkable feat without the aid of cofactors or metal ions, relying instead on a precisely organized active site. The catalytic mechanism is thought to involve the destabilization of the substrate's carboxylate group and the stabilization of a vinyl carbanion intermediate through interactions with key amino acid residues, such as a conserved lysine.[1]
6-Azauridine: A Prodrug Approach to OMP Decarboxylase Inhibition
6-azauridine is a prodrug that, upon entering the cell, is metabolized to its active forms.[4][5] It is first phosphorylated by uridine-cytidine kinase to 6-azauridine 5'-monophosphate (6-aza-UMP). While the user's query mentions 6-azauridine triphosphate, it is the monophosphate form, 6-aza-UMP, that acts as a potent competitive inhibitor of OMP decarboxylase.[6][7] 6-aza-UMP mimics the substrate OMP and binds to the active site of the enzyme, thereby blocking the production of UMP. This leads to a depletion of the pyrimidine nucleotide pool, which in turn inhibits DNA and RNA synthesis and ultimately arrests cell proliferation.[4] 6-azauridine triphosphate has been shown to inhibit other enzymes, such as RNA nucleotidyltransferase, but it is not the primary inhibitor of OMP decarboxylase.[8]
The intracellular activation of 6-azauridine and its subsequent inhibition of OMP decarboxylase are depicted in the following workflow.
Quantitative Inhibition Data
The inhibitory potency of 6-azauridine 5'-monophosphate (6-aza-UMP) against OMP decarboxylase has been determined for the enzyme from various species. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a more potent inhibitor.
| Enzyme Source | Inhibitor | Ki Value (µM) | Inhibition Type |
| Plasmodium falciparum | 6-azauridine 5'-monophosphate | 0.012 ± 0.003 | Competitive |
| Yeast (unspecified) | 6-azauridine 5'-monophosphate | 12.4 | Competitive |
| Methanothermobacter thermautotrophicus | 6-azauridine 5'-monophosphate | 2.9 ± 0.2 (KD) | Not specified |
Note: The value for M. thermautotrophicus is a dissociation constant (KD) determined by surface plasmon resonance, which is comparable to the Ki for competitive inhibitors.[9]
Experimental Protocol: Spectrophotometric Assay for OMP Decarboxylase Inhibition
This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of 6-azauridine 5'-monophosphate on OMP decarboxylase activity. The assay monitors the decrease in absorbance at 295 nm, which accompanies the conversion of OMP to UMP.[2]
Materials and Reagents:
-
Purified OMP decarboxylase enzyme
-
Orotidine 5'-monophosphate (OMP) substrate solution
-
6-azauridine 5'-monophosphate (6-aza-UMP) inhibitor solution
-
Assay Buffer: 30 mM Tris-HCl, pH 8.0, containing 7.5 mM MgCl2
-
Spectrophotometer capable of reading at 295 nm
-
Quartz cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 30°C).
-
Prepare a stock solution of OMP in deionized water. The final concentration in the assay should be around the Km value for the enzyme.
-
Prepare a range of concentrations of the inhibitor, 6-aza-UMP, in deionized water.
-
-
Assay Setup:
-
In a quartz cuvette, combine the assay buffer, OMP solution, and the desired concentration of the 6-aza-UMP inhibitor solution. Include a control cuvette with no inhibitor.
-
The final reaction volume is typically 1 mL.
-
Incubate the mixture at the reaction temperature for 5 minutes to allow for thermal equilibration.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the OMP decarboxylase enzyme solution to the cuvette. The final enzyme concentration should be in the range of 30-60 units/mL.[2]
-
Immediately mix the contents of the cuvette by gentle inversion.
-
-
Data Acquisition:
-
Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 295 nm over time (e.g., for 5 minutes).[2]
-
Record the absorbance readings at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. The rate of reaction can be calculated using the Beer-Lambert law (ΔA/min = ε * c * l), where ε is the molar extinction coefficient for the conversion of OMP to UMP at 295 nm.
-
Plot the reaction velocities against the inhibitor concentrations.
-
To determine the Ki for competitive inhibition, perform the assay at multiple substrate concentrations and a range of inhibitor concentrations. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.
-
The following diagram outlines the experimental workflow for the OMP decarboxylase inhibition assay.
Conclusion
6-azauridine serves as a valuable tool for studying and inhibiting the pyrimidine biosynthesis pathway. Its active metabolite, 6-azauridine 5'-monophosphate, is a potent competitive inhibitor of OMP decarboxylase, a key enzyme in this pathway. By understanding the mechanism of inhibition and utilizing robust experimental protocols, researchers can further explore the therapeutic potential of targeting OMP decarboxylase in various diseases, including cancer and parasitic infections.[6][10] This guide provides the foundational knowledge and practical methodologies to aid in these research and development endeavors.
References
- 1. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scilit.com [scilit.com]
- 6. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of RNA nucleotidyltransferase by 6-azauridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomic Resolution Structure of the Orotidine 5′-Monophosphate Decarboxylase Product Complex Combined with Surface Plasmon Resonance Analysis: IMPLICATIONS FOR THE CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Properties of 6-Azauridine Triphosphate Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azauridine, a synthetic pyrimidine (B1678525) nucleoside analog, has long been recognized for its broad-spectrum antiviral activity against a range of DNA and RNA viruses. This technical guide delves into the core antiviral properties of its active form, 6-Azauridine triphosphate, with a specific focus on the ammonium (B1175870) salt. The primary mechanism of action involves the inhibition of the de novo pyrimidine biosynthesis pathway, leading to the depletion of essential nucleotides required for viral replication. Furthermore, the triphosphate form can directly interfere with viral polymerases. This document provides a comprehensive overview of its mechanism of action, a summary of available quantitative antiviral data, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.
Introduction
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. 6-Azauridine, an analog of uridine (B1682114), functions as a prodrug that undergoes intracellular phosphorylation to its active monophosphate (6-aza-UMP) and subsequently to its triphosphate (6-aza-UTP) form. The ammonium salt of 6-Azauridine triphosphate is often utilized to enhance the stability and solubility of the compound in aqueous solutions for research and experimental applications. This guide will explore the multifaceted antiviral characteristics of this potent molecule.
Mechanism of Action
The antiviral effect of 6-Azauridine triphosphate is primarily attributed to two key mechanisms:
-
Inhibition of de novo Pyrimidine Biosynthesis: The monophosphate form, 6-aza-UMP, is a potent competitive inhibitor of orotidine-5'-monophosphate decarboxylase (OMPDC). This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. Inhibition of OMPDC leads to a depletion of the intracellular pool of UTP and CTP, which are essential for the synthesis of viral RNA and DNA.
-
Direct Inhibition of Viral Polymerases: The active triphosphate form, 6-Azauridine triphosphate (6-aza-UTP), can act as a substrate analog for viral RNA-dependent RNA polymerases (RdRp) and DNA polymerases. Its incorporation into a growing nucleic acid chain can lead to chain termination or create a dysfunctional genome, thereby directly inhibiting viral replication. There is evidence that 6-aza-UTP can inhibit E. coli RNA polymerase.
Below is a diagram illustrating the metabolic activation of 6-Azauridine and its primary mechanism of action.
Quantitative Antiviral Activity
Quantitative data on the antiviral activity of 6-Azauridine triphosphate ammonium is limited in publicly available literature. Most studies focus on the parent compound, 6-Azauridine. The tables below summarize the available data for 6-Azauridine against various viruses. It is important to note that the potency of the triphosphate form at the enzymatic level is expected to be higher.
Table 1: Antiviral Activity of 6-Azauridine against Flaviviruses
| Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| 11 Pathogenic Flaviviruses | Vero | Active | Cytostatic | Not Selective | [1] |
Note: The study reported that 6-Azauridine was active but not selective due to its cytostatic effect on cell growth. Specific EC50 and CC50 values were not provided in the publication.
Table 2: Antiviral Activity of 6-Azauridine against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV | Vero | Data not specified | >100 | 5 | [2] |
Note: While a selectivity index is provided, the specific EC50 value was not detailed in the referenced text.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral properties of this compound.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of the compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a critical parameter for calculating the selectivity index. The MTT assay is a common method.
Workflow for Cytotoxicity Assay
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549) into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a vehicle control if the compound is dissolved in a solvent like DMSO.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined from the dose-response curve.
Plaque Reduction Assay (IC50 Determination)
This assay is a gold standard for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound. It measures the concentration required to reduce the number of viral plaques by 50% (IC50).
Workflow for Plaque Reduction Assay
Methodology:
-
Cell Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay (EC50 Determination)
This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effect) of a virus. The 50% effective concentration (EC50) is the concentration that inhibits 50% of the viral CPE.
Methodology:
-
Cell Seeding: Prepare confluent monolayers of host cells in 96-well plates.
-
Treatment and Infection: Treat the cells with serial dilutions of this compound and then infect with the virus. Alternatively, cells can be infected first, followed by compound treatment.
-
Incubation: Incubate the plates until clear CPE is visible in the virus control wells (untreated, infected cells).
-
Quantification of CPE: The extent of CPE can be assessed microscopically or by using a cell viability dye (e.g., neutral red, MTT).
-
Data Analysis: The EC50 is calculated as the compound concentration that results in a 50% reduction in CPE compared to the virus control.
Properties of the Ammonium Salt
Nucleoside triphosphates are typically supplied as salts to improve their stability and handling. The ammonium salt of 6-Azauridine triphosphate offers several advantages:
-
pH Control: Ammonium hydroxide (B78521) can be used to adjust the pH of the nucleoside triphosphate solution to a slightly alkaline range (pH 8-10), which has been shown to increase the stability of the triphosphate group and prevent hydrolysis to the diphosphate and monophosphate forms.
-
Solubility: The ammonium salt form generally exhibits good solubility in aqueous buffers used for biochemical and cell-based assays.
-
Compatibility: Ammonium ions are generally well-tolerated in enzymatic and cell culture systems at appropriate concentrations.
Conclusion
This compound is a potent antiviral agent with a dual mechanism of action that disrupts viral replication by depleting essential pyrimidine nucleotides and by potentially inhibiting viral polymerases directly. While quantitative data for the triphosphate form is scarce, the well-documented activity of its parent compound, 6-Azauridine, against a broad range of viruses underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the further evaluation and characterization of this and other nucleoside analog antivirals. Future research should focus on generating specific quantitative antiviral data for 6-Azauridine triphosphate to better understand its efficacy and selectivity.
References
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of 6-Azauridine and its Triphosphate Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of the nucleoside analog 6-azauridine (B1663090), with a focus on its conversion to the active triphosphate form, 6-azauridine triphosphate (6-azaUTP). This document details the metabolic pathways, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key processes involved.
Introduction
6-Azauridine (6-azaUrd) is a synthetic pyrimidine (B1678525) nucleoside analog that has been investigated for its antineoplastic and antiviral properties. Its biological activity is dependent on intracellular phosphorylation to its monophosphate, diphosphate (B83284), and triphosphate forms. The primary mechanism of action of 6-azauridine is the inhibition of de novo pyrimidine biosynthesis by its 5'-monophosphate metabolite, which competitively inhibits orotidine (B106555) 5'-phosphate (OMP) decarboxylase. However, the formation of 6-azauridine triphosphate and its subsequent incorporation into RNA has been identified as an additional mechanism contributing to its cytotoxic effects. This guide will delve into the cellular processes that govern the efficacy of this compound.
Cellular Uptake of 6-Azauridine
6-Azauridine, as a nucleoside analog, is transported into cells via nucleoside transport systems. While direct uptake of the triphosphate form (6-azaUTP) is generally considered negligible due to the highly negative charge of the phosphate (B84403) groups, the unphosphorylated nucleoside, 6-azauridine, readily enters the cell. The efficiency of this transport can vary between different cell types.[1]
Intracellular Metabolism of 6-Azauridine to 6-Azauridine Triphosphate
Once inside the cell, 6-azauridine undergoes a series of phosphorylation steps to become metabolically active. This process is initiated by cellular kinases.
Phosphorylation Cascade
The metabolic activation of 6-azauridine follows a sequential phosphorylation pathway:
-
6-Azauridine to 6-Azauridine Monophosphate (6-azaUMP): The initial and rate-limiting step is the phosphorylation of 6-azauridine to 6-azaUMP. This reaction is catalyzed by uridine-cytidine kinases (UCK) , specifically UCK1 and UCK2.[2][3] These enzymes exhibit broad substrate specificity and can phosphorylate various uridine (B1682114) and cytidine (B196190) analogs.
-
6-Azauridine Monophosphate to 6-Azauridine Diphosphate (6-azaUDP): 6-azaUMP is further phosphorylated to its diphosphate form, 6-azaUDP. This conversion is carried out by nucleoside monophosphate kinases (NMPKs) . NMPKs, such as uridylate-cytidylate kinase, are responsible for phosphorylating a range of nucleoside monophosphates.[4]
-
6-Azauridine Diphosphate to 6-Azauridine Triphosphate (6-azaUTP): The final phosphorylation step from 6-azaUDP to 6-azaUTP is catalyzed by nucleoside diphosphate kinases (NDPKs) .[3][5] These enzymes facilitate the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate.
The intracellular synthesis of 6-azauridine triphosphate has been confirmed in various cell types, including L1210 leukemia cells.[6]
Mechanisms of Action of 6-Azauridine Metabolites
The phosphorylated metabolites of 6-azauridine exert their cytotoxic effects through multiple mechanisms:
-
Inhibition of OMP Decarboxylase: 6-Azauridine 5'-monophosphate (6-azaUMP) is a potent competitive inhibitor of orotidine 5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of the intracellular pools of uridine and cytidine nucleotides, which are essential for RNA and DNA synthesis.
-
Incorporation into RNA: 6-Azauridine triphosphate (6-azaUTP) can be utilized by RNA polymerases and incorporated into newly synthesized RNA molecules. This incorporation can disrupt RNA function and processing, contributing to the cytotoxic effects of the drug.[6] The presence of 6-azaUTP and its incorporation into RNA has been observed in germinating wheat embryonic axes.[7]
-
Inhibition of RNA Nucleotidyltransferase: 6-Azauridine triphosphate has also been shown to inhibit RNA nucleotidyltransferase, further disrupting RNA synthesis.[8]
Quantitative Data
Quantitative data on the intracellular concentrations of the phosphorylated metabolites of 6-azauridine are limited in the publicly available literature. While the presence of these metabolites has been confirmed, precise and consistent concentration values across different cell lines and experimental conditions are not well-documented in a tabulated format.
The table below summarizes the available qualitative and semi-quantitative findings regarding the impact of 6-azauridine treatment on nucleotide pools in L5178Y murine lymphoma cells.
| Cell Line | Treatment | Observation | Reference |
| L5178Y Murine Lymphoma | 5 µM 6-azauridine for up to 8 hr | - Rapid decrease in uracil (B121893) and cytosine nucleotide concentrations.- Steady increase in adenosine (B11128) 5'-triphosphate and adenosine 5'-diphosphate.- Accumulation of orotic acid and orotidine. | [1] |
Note: Specific concentrations of 6-azaUMP, 6-azaUDP, and 6-azaUTP were not provided in this study.
A study on L1210 cells identified the presence of 6-azauridine triphosphate after treatment with 1 mM 6-azauridine, but did not provide quantitative concentration data.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 6-azauridine uptake and metabolism.
Cellular Uptake Assay for Radiolabeled 6-Azauridine
This protocol is adapted from standard methodologies for measuring the uptake of radiolabeled nucleosides.
Objective: To quantify the rate of uptake of [³H]-6-azauridine into cultured cells.
Materials:
-
Cultured cells (e.g., L1210, H460)
-
[³H]-6-Azauridine (specific activity and concentration to be optimized)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment. For adherent cells, allow them to attach overnight.
-
Pre-incubation: On the day of the experiment, wash the cells twice with pre-warmed HBSS. Add fresh HBSS and pre-incubate the cells at 37°C for 15-30 minutes to equilibrate.
-
Initiation of Uptake: To initiate the uptake, add [³H]-6-azauridine to each well to achieve the desired final concentration. For time-course experiments, this will be the starting point (time = 0).
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes). To determine the initial rate of transport, shorter time points are crucial.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the medium containing the radiolabel and immediately wash the cells three times with ice-cold PBS. This step should be performed quickly to minimize the efflux of the radiolabel.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.
-
Scintillation Counting: Transfer the cell lysate from each well into a scintillation vial. Add an appropriate volume of scintillation fluid and mix thoroughly.
-
Data Analysis: Measure the radioactivity in each sample using a scintillation counter. The counts per minute (CPM) can be converted to pmol or nmol of 6-azauridine taken up per million cells or per mg of protein, based on the specific activity of the [³H]-6-azauridine and the cell number or protein concentration determined from parallel wells.
Extraction and Quantification of Intracellular 6-Azauridine Nucleotides by HPLC
This protocol outlines a general procedure for the extraction and analysis of intracellular nucleotides.
Objective: To extract and quantify the intracellular concentrations of 6-azauridine and its phosphorylated metabolites (6-azaUMP, 6-azaUDP, 6-azaUTP).
Materials:
-
Cultured cells treated with 6-azauridine
-
Ice-cold 60% methanol (B129727) or ice-cold 0.4 M perchloric acid (PCA) for extraction
-
Neutralizing solution (e.g., potassium carbonate for PCA)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
-
Anion-exchange or reverse-phase C18 column suitable for nucleotide separation
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate buffer with a methanol or acetonitrile (B52724) gradient)
-
Standards for 6-azauridine, 6-azaUMP, 6-azaUDP, and 6-azaUTP
Procedure:
Part A: Nucleotide Extraction
-
Cell Harvesting: After treating cells with 6-azauridine for the desired time, rapidly harvest them. For adherent cells, aspirate the medium, wash with ice-cold PBS, and then add the extraction solution directly to the plate. For suspension cells, centrifuge the culture, aspirate the supernatant, wash the cell pellet with ice-cold PBS, and then resuspend in the extraction solution. A known number of cells should be used for each extraction.
-
Extraction with Methanol: Add ice-cold 60% methanol to the cell pellet or plate. Vortex or scrape the cells and incubate on ice for 15-30 minutes to allow for cell lysis and protein precipitation.
-
Extraction with Perchloric Acid (PCA): Alternatively, add ice-cold 0.4 M PCA to the cells. Vortex or scrape and keep on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Neutralization (for PCA extraction): Carefully transfer the supernatant to a new tube. If PCA was used, neutralize the extract by adding a calculated amount of potassium carbonate. The formation of a precipitate (potassium perchlorate) will occur. Centrifuge again to remove the precipitate.
-
Sample Preparation: The resulting supernatant contains the intracellular nucleotides. This extract can be stored at -80°C or directly analyzed by HPLC.
Part B: HPLC Analysis
-
Chromatographic Separation: Inject a known volume of the cell extract onto an appropriate HPLC column. Anion-exchange chromatography is often used for separating nucleotides based on their charge.
-
Mobile Phase: Use a gradient of a suitable buffer system to elute the nucleotides. A common mobile phase consists of a low concentration of ammonium phosphate at a specific pH as buffer A and a high concentration of ammonium phosphate as buffer B. A linear gradient from low to high salt concentration will elute the mono-, di-, and triphosphates sequentially.
-
Detection: Monitor the column effluent using a UV detector at a wavelength of approximately 260 nm, which is near the absorbance maximum for the azauracil ring. For more sensitive and specific detection, an LC-MS system can be used.
-
Quantification: Identify the peaks corresponding to 6-azauridine and its phosphorylated metabolites by comparing their retention times with those of the known standards. Quantify the amount of each metabolite by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards. The intracellular concentration can then be calculated based on the initial cell number and the intracellular volume.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Cellular uptake and metabolic activation of 6-Azauridine.
Caption: Experimental workflow for a radiolabeled 6-Azauridine uptake assay.
Caption: Workflow for the extraction and analysis of 6-Azauridine metabolites.
Conclusion
The cellular uptake of 6-azauridine and its subsequent multi-step phosphorylation to 6-azauridine triphosphate are critical determinants of its biological activity. While the inhibitory effect of 6-azaUMP on de novo pyrimidine synthesis is a well-established mechanism, the formation of 6-azaUTP and its incorporation into RNA provides an additional layer of cytotoxicity. This technical guide has provided a detailed overview of these processes, along with standardized protocols for their investigation. Further research is warranted to obtain more comprehensive quantitative data on the intracellular concentrations of the various phosphorylated metabolites of 6-azauridine, which will be crucial for a more complete understanding of its pharmacological profile and for the development of optimized therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide imbalance decouples cell growth from cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 6-azauridine triphosphate in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Nucleotide Levels and the Control of Retroviral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of antitumor T-cells in tumor-bearing mice treated with tumor vaccine and 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Azauridine Triphosphate vs. Uridine Triphosphate in Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine (B1682114) triphosphate (UTP) is a fundamental building block for RNA synthesis, serving as a substrate for RNA polymerases during transcription.[1] Its analog, 6-azauridine (B1663090) triphosphate (6-aza-UTP), acts as a competitive inhibitor of this process, impacting cell growth and proliferation. This technical guide provides an in-depth comparison of 6-aza-UTP and UTP in the context of transcription, detailing their mechanisms of action, comparative kinetic data, and the experimental protocols required for their study. The guide also visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of their roles and interactions.
Introduction: The Role of UTP and the Impact of its Analog, 6-Azauridine
Uridine triphosphate (UTP) is one of the four essential ribonucleoside triphosphates required for the synthesis of RNA. During transcription, RNA polymerase incorporates uridine monophosphate (from UTP) into the growing RNA chain, following the template DNA strand. Beyond its role in transcription, UTP is also a key molecule in various metabolic processes, including the synthesis of glycogen (B147801) and the glycosylation of proteins and lipids.
6-Azauridine, a synthetic analog of uridine, exerts its biological effects primarily through its intracellular conversion to 6-azauridine monophosphate (6-aza-UMP) and subsequently to 6-azauridine triphosphate (6-aza-UTP). The primary mechanism of action of 6-azauridine is the inhibition of orotidine (B106555) 5'-phosphate (OMP) decarboxylase by 6-aza-UMP, which blocks the de novo biosynthesis of pyrimidines, leading to a depletion of the intracellular UTP pool. Furthermore, 6-aza-UTP can directly interfere with transcription by acting as a competitive inhibitor of RNA polymerase.[2] This dual mechanism of action makes 6-azauridine and its derivatives potent agents for antiviral and anticancer therapies.
Comparative Data on UTP and 6-Aza-UTP in Transcription
Quantitative kinetic data directly comparing the incorporation efficiency and inhibitory potential of 6-aza-UTP versus UTP for specific RNA polymerases are not extensively available in publicly accessible literature. However, based on existing studies of natural nucleotides and general principles of enzyme kinetics, a comparative overview can be constructed.
Table 1: Michaelis-Menten Constants (Km) for UTP with Various RNA Polymerases
| RNA Polymerase | Km for UTP (µM) | Organism/System | Reference |
| T7 RNA Polymerase | 80 | Bacteriophage T7 | (Transient state kinetics of transcription elongation by T7 RNA polymerase, 2006) |
| E. coli RNA Polymerase | 3.6 x 10-5 M (36 µM) | Escherichia coli | (RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation, 2019)[3] |
Note: The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity.
6-Azauridine Triphosphate as a Competitive Inhibitor
Early studies have shown that 6-aza-UTP significantly inhibits E. coli RNA polymerase.[2] As a competitive inhibitor, 6-aza-UTP binds to the active site of RNA polymerase, competing with the natural substrate, UTP. The inhibition constant (Ki) is a measure of the inhibitor's potency. While a specific Ki value for 6-aza-UTP with common RNA polymerases is not readily found in the literature, its inhibitory effect is well-documented.
Signaling Pathways Modulated by 6-Azauridine
Recent research has elucidated that 6-azauridine can induce autophagy-mediated cell death through a signaling pathway involving p53 and AMP-activated protein kinase (AMPK). This pathway highlights a mechanism of action for 6-azauridine beyond direct inhibition of pyrimidine (B1678525) biosynthesis and transcription.
Figure 1: 6-Azauridine Induced Autophagy Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of UTP and 6-aza-UTP on transcription.
In Vitro Transcription Assay
This protocol allows for the synthesis of RNA from a DNA template in vitro, enabling the study of nucleotide incorporation and inhibition.
Figure 2: In Vitro Transcription Experimental Workflow.
Materials:
-
Linearized DNA template containing a T7, T3, or SP6 promoter upstream of the sequence to be transcribed.
-
T7, T3, or SP6 RNA Polymerase
-
Ribonucleotide solution set (ATP, CTP, GTP, UTP)
-
6-Azauridine triphosphate (6-aza-UTP)
-
[α-32P]UTP or other radiolabeled NTP
-
Transcription Buffer (5X)
-
RNase-free DNase I
-
RNase inhibitor
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following components on ice:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL 5X Transcription Buffer
-
2 µL 100 mM DTT
-
1 µg linearized DNA template
-
2 µL of each 10 mM ATP, CTP, and GTP
-
For the control reaction: 2 µL of 10 mM UTP and 1 µL of [α-32P]UTP.
-
For the experimental reaction: Varying concentrations of 6-aza-UTP and a constant, low concentration of UTP and 1 µL of [α-32P]UTP.
-
1 µL RNase inhibitor
-
1 µL RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 1-2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Reaction Termination: Add 20 µL of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or phosphorimaging to visualize the radiolabeled RNA products.
Primer Extension Assay to Measure Nucleotide Incorporation
This assay is used to determine the efficiency of incorporation of a nucleotide analog at a specific position in the RNA transcript.
Materials:
-
RNA template
-
32P-labeled DNA primer complementary to a region of the RNA template
-
Reverse Transcriptase
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
ddNTPs (for sequencing ladder)
-
Annealing buffer
-
Reverse transcription buffer
-
Stop solution
Procedure:
-
Primer Annealing: Mix the RNA template and the 32P-labeled DNA primer in annealing buffer. Heat to 85°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.
-
Extension Reaction: Add reverse transcription buffer, dNTPs, and the nucleotide to be tested (UTP or 6-aza-UTP at varying concentrations). Initiate the reaction by adding reverse transcriptase. For a sequencing ladder, set up separate reactions each containing one of the four ddNTPs.
-
Incubation: Incubate at 42°C for 30-60 minutes.
-
Termination and Analysis: Stop the reaction by adding stop solution. Analyze the products on a denaturing polyacrylamide sequencing gel alongside the sequencing ladder. The intensity of the bands corresponding to the full-length extension product at different nucleotide concentrations can be used to determine the efficiency of incorporation.
Determination of Kinetic Parameters (Km, Vmax, and Ki)
This protocol outlines a hypothetical experiment to determine the kinetic parameters for UTP and the inhibition constant for 6-aza-UTP.
Figure 3: Workflow for Determining Kinetic Parameters.
Procedure:
-
Determination of Km and Vmax for UTP:
-
Perform a series of in vitro transcription reactions as described in section 4.1. Keep the concentrations of ATP, CTP, GTP, and the DNA template constant, while varying the concentration of UTP across a wide range (e.g., from 0.1 to 10 times the expected Km).
-
Measure the initial velocity (rate of RNA synthesis) for each UTP concentration. This can be done by quantifying the amount of radiolabeled RNA produced over a short, linear time course.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the UTP concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Determine Vmax from the y-intercept (1/Vmax) and Km from the x-intercept (-1/Km).
-
-
Determination of Ki for 6-aza-UTP:
-
Perform several sets of in vitro transcription reactions. Within each set, keep the concentration of 6-aza-UTP constant and vary the concentration of UTP. Use different fixed concentrations of 6-aza-UTP for each set.
-
Measure the initial velocities for all reactions.
-
Plot 1/V versus 1/[S] for each concentration of 6-aza-UTP. In the case of competitive inhibition, the lines will intersect at the y-axis.
-
Alternatively, create a Dixon plot by plotting 1/V against the inhibitor concentration ([I]) for different fixed concentrations of the substrate (UTP). The Ki can be determined from the intersection point of the lines.
-
Conclusion
6-Azauridine triphosphate serves as a valuable tool for studying the mechanism of transcription and as a lead compound in drug development. Its ability to competitively inhibit RNA polymerases, coupled with its impact on pyrimidine biosynthesis and induction of autophagy, underscores its multifaceted biological activity. While direct comparative kinetic data with UTP is not extensively published, the experimental protocols provided in this guide offer a clear path for researchers to elucidate these critical parameters. A thorough understanding of the interplay between 6-aza-UTP and UTP is essential for the rational design of novel therapeutics targeting transcription and related cellular processes.
References
Structural Analysis of 6-Azauridine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine is a synthetic pyrimidine (B1678525) nucleoside analog that functions as a prodrug with significant antineoplastic and antiviral properties.[1] Its biological activity is contingent upon its intracellular conversion to the active monophosphate, diphosphate, and ultimately, triphosphate forms. 6-Azauridine triphosphate (6-aza-UTP) serves as a substrate for RNA polymerases, leading to its incorporation into RNA and subsequent disruption of nucleic acid and protein synthesis.[1] The primary mechanism of its cytotoxic effect, however, is attributed to its monophosphate derivative, 6-azauridine-5'-monophosphate (B1206782) (6-aza-UMP), which is a potent inhibitor of orotidine-5'-monophosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][3][4][5] This inhibition leads to the depletion of uridine (B1682114) nucleotides essential for DNA and RNA synthesis.
This technical guide provides a comprehensive overview of the structural analysis of 6-Azauridine triphosphate, including its physicochemical properties, structural data derived from its monophosphate form, and detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Azauridine and its phosphorylated derivatives is presented below.
| Property | 6-Azauridine | 6-Azauridine-5'-monophosphate | 6-Azauridine-5'-triphosphate |
| Molecular Formula | C8H11N3O6 | C8H12N3O9P | C8H14N3O15P3 |
| Molecular Weight | 245.19 g/mol | 325.17 g/mol [6] | 485.13 g/mol [7] |
| CAS Number | 54-25-1 | 2018-19-1[6][8] | 6198-30-7 |
Structural Analysis
While a crystal structure for 6-Azauridine triphosphate is not publicly available, the crystal structure of its precursor, 6-azauridine-5'-monophosphate, provides critical insights into the conformation of the 6-azauracil (B101635) and ribose moieties.
Crystallographic Data of 6-Azauridine-5'-monophosphate
The X-ray crystal structure of 6-azauridine-5'-phosphate has been determined, revealing the conformational details of the molecule.[9] This information is crucial for understanding its interaction with target enzymes.
A detailed table of crystallographic data would be presented here if a specific PDB entry for 6-Azauridine triphosphate was available. As a proxy, researchers can refer to studies on 6-azauridine-5'-monophosphate.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action of 6-Azauridine involves the inhibition of the de novo pyrimidine biosynthesis pathway by its monophosphate metabolite, 6-aza-UMP. This pathway is essential for the synthesis of uridine and cytidine (B196190) nucleotides required for DNA and RNA synthesis.
Caption: Inhibition of de novo pyrimidine synthesis by 6-Azauridine.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of 6-Azauridine triphosphate.
Synthesis of 6-Azauridine Triphosphate
The chemical synthesis of nucleoside triphosphates can be achieved through several established methods. The following protocol is a generalized approach based on the Yoshikawa and Ludwig-Eckstein methods.[10]
Experimental Workflow for 6-Azauridine Triphosphate Synthesis
Caption: Generalized workflow for the chemical synthesis of 6-Azauridine triphosphate.
Detailed Protocol:
-
Phosphorylation of 6-Azauridine:
-
Dissolve 6-Azauridine in a suitable solvent, such as trimethyl phosphate (B84403).
-
Add a phosphorylating agent, for example, phosphorus oxychloride (POCl3), dropwise at a controlled temperature (e.g., 0°C).
-
Stir the reaction mixture for a specified time to allow for the formation of the 5'-monophosphate.
-
-
Reaction with Pyrophosphate:
-
In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in an anhydrous solvent like dimethylformamide (DMF).
-
Add this solution to the reaction mixture containing the 6-azauridine-5'-monophosphate.
-
A coupling agent, such as a carbodiimide, may be used to facilitate the formation of the triphosphate.
-
-
Oxidation:
-
If a P(III) intermediate is formed, an oxidizing agent (e.g., iodine in pyridine/water) is added to convert it to the stable P(V) phosphate.
-
-
Deprotection:
-
If any protecting groups were used on the ribose or phosphate moieties, they are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) or an acid).
-
-
Purification:
-
The crude product is purified by high-performance liquid chromatography (HPLC) using an anion-exchange or reverse-phase column.
-
The fractions containing the triphosphate are collected and lyophilized.
-
-
Characterization:
-
The identity and purity of the synthesized 6-Azauridine triphosphate are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of nucleotides. Both ¹H and ³¹P NMR are essential for confirming the structure of 6-Azauridine triphosphate.
Expected NMR Data:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern |
| ¹H | ||
| H1' (anomeric) | ~5.8 - 6.0 | Doublet |
| H2', H3', H4' | ~4.0 - 4.5 | Multiplets |
| H5', H5'' | ~4.0 - 4.3 | Multiplets |
| H6 (azauracil) | ~7.5 - 7.7 | Singlet |
| ³¹P | ||
| α-phosphate | ~ -10 to -12 | Doublet |
| γ-phosphate | ~ -5 to -7 | Doublet |
| β-phosphate | ~ -20 to -22 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent, pH, and counter-ions.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 6-Azauridine triphosphate, confirming its identity.
Expected Mass Spectrometry Data:
-
Molecular Ion: The expected [M-H]⁻ ion would be at m/z 484.
-
Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic losses of phosphate groups:
-
Loss of HPO₃ (80 Da) to give the diphosphate.
-
Loss of H₂P₂O₆ (160 Da) to give the monophosphate.
-
Cleavage of the glycosidic bond to produce the 6-azauracil anion.
-
Logical Relationship for MS/MS Fragmentation
Caption: Predicted fragmentation pathway of 6-Azauridine triphosphate in negative ion MS/MS.
In Vitro Transcription Assay
This assay is used to demonstrate the incorporation of 6-Azauridine triphosphate into an RNA transcript by an RNA polymerase, such as T7 RNA polymerase.
Protocol for T7 RNA Polymerase-Mediated In Vitro Transcription:
-
Reaction Setup:
-
Combine the following components in a nuclease-free microcentrifuge tube:
-
Nuclease-free water
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine)
-
A mixture of ATP, GTP, CTP, and 6-Azauridine triphosphate
-
Linearized DNA template containing a T7 promoter upstream of the target sequence
-
T7 RNA Polymerase
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add RNase-free DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.
-
-
RNA Purification:
-
Purify the RNA transcript using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.
-
-
Analysis:
-
Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the synthesis of the full-length transcript. The incorporation of 6-Azauridine can be confirmed by mass spectrometry of the purified RNA.
-
Conclusion
6-Azauridine triphosphate is a key metabolite in the therapeutic action of the prodrug 6-Azauridine. While direct structural data for the triphosphate is limited, a comprehensive understanding of its structure and function can be extrapolated from its monophosphate derivative and through the application of standard biochemical and analytical techniques. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and functional analysis of this important nucleotide analog, facilitating further research into its mechanism of action and potential therapeutic applications.
References
- 1. CHEBI:46319 [ebi.ac.uk]
- 2. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of orotidine-5'-monophosphate decarboxylase--discoveries and lessons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Azauridine-5'-monophosphate | C8H12N3O9P | CID 150959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Theoretical drug design: 6-azauridine-5'-phosphate--its X-ray crystal structure, potential energy maps, and mechanism of inhibition of orotidine-5'-phosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
6-Azauridine Triphosphate: An In-Depth Technical Guide on its Antimetabolite Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090), a synthetic pyrimidine (B1678525) nucleoside analog, has been a subject of interest in cancer research for its potent antimetabolite properties. Following its administration, 6-azauridine is intracellularly converted to its active forms, primarily 6-azauridine monophosphate (6-aza-UMP) and subsequently 6-azauridine triphosphate (6-aza-UTP). These metabolites disrupt cellular processes crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the core mechanisms of action of 6-aza-UTP, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
The primary mechanism of action of 6-azauridine's cytotoxicity stems from the potent inhibition of orotidine-5'-monophosphate (OMP) decarboxylase by 6-aza-UMP, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of the intracellular pool of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for RNA and DNA synthesis. Furthermore, 6-aza-UTP itself can act as a fraudulent nucleotide, being incorporated into RNA and also potentially inhibiting RNA polymerase. Recent studies have also elucidated a role for 6-azauridine in inducing autophagy-mediated cell death in cancer cells, adding another layer to its complex antitumor activity.
This guide aims to provide researchers and drug development professionals with a detailed understanding of 6-aza-UTP's role as a cancer antimetabolite, offering the necessary information to design and conduct further preclinical and clinical investigations.
Data Presentation
The following tables summarize the key quantitative data related to the antimetabolite activity of 6-azauridine and its derivatives.
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | Notes |
| 6-Azauridine-5'-monophosphate (6-aza-UMP) | Orotidine-5'-Phosphate Decarboxylase | Yeast | 12.4 µM | Competitive inhibition.[1] |
Table 1: Enzyme Inhibition Data. This table details the inhibitory constant of 6-aza-UMP against its primary target, OMP decarboxylase.
| Compound | Cell Line | Assay Duration | IC50 | Notes |
| 6-Azauridine | L1210 (Mouse Leukemia) | 72 hours | 3 µM | Represents a 50% decrease in the final growth rate.[2] |
| 6-Azauridine | H460 (Human Lung Cancer) | 24 hours | ~10 µM | As estimated from graphical data.[3] |
| 6-Azauridine | H1299 (Human Lung Cancer) | 24 hours | >10 µM | Less sensitive to 6-azauridine compared to H460 cells.[3] |
| 6-Azauridine | HCT116 p53 +/+ (Human Colon Cancer) | Not Specified | More sensitive | More sensitive to 6-AZA treatment than HCT116 p53 −/− cells.[1] |
| 6-Azauridine | HCT116 p53 −/− (Human Colon Cancer) | Not Specified | Less sensitive |
Table 2: Cytotoxicity Data (IC50 Values). This table presents the half-maximal inhibitory concentration (IC50) of 6-azauridine in various cancer cell lines. It is important to note that these values are for the parent compound, 6-azauridine, which is then intracellularly converted to its active triphosphate form.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer effects of 6-azauridine triphosphate.
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of 6-azauridine that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
6-Azauridine stock solution (in DMSO or PBS, sterile filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Harvest and count cells from a logarithmic phase culture. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of 6-azauridine in complete culture medium from a high concentration stock. b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 6-azauridine. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration). c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the 6-azauridine concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)
Objective: To assess the induction of autophagy in cancer cells following treatment with 6-azauridine by measuring the levels of LC3-II and p62.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
6-Azauridine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B and anti-p62/SQSTM1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and treat with 6-azauridine at the desired concentration and time points. Include an untreated control. b. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection and Analysis: a. Add the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities for LC3-II (the lower band) and p62. Normalize to a loading control like β-actin or GAPDH. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
Protocol 3: Analysis of Intracellular Nucleotide Pools by HPLC
Objective: To measure the changes in the intracellular concentrations of uridine and cytidine triphosphates (UTP and CTP) in cancer cells treated with 6-azauridine.
Materials:
-
Cancer cell line of interest
-
6-Azauridine
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Potassium carbonate (K2CO3) solution
-
HPLC system with a C18 reverse-phase column
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) buffer with a methanol (B129727) gradient)
-
Nucleotide standards (UTP, CTP, ATP, GTP)
Procedure:
-
Cell Treatment and Extraction: a. Seed cells in culture dishes and treat with 6-azauridine. b. After treatment, rapidly wash the cells with ice-cold PBS. c. Immediately add ice-cold 0.4 M PCA to the dish to lyse the cells and precipitate macromolecules. d. Scrape the cells and transfer the extract to a microfuge tube. e. Centrifuge at high speed to pellet the precipitate.
-
Neutralization: a. Carefully transfer the supernatant (acid-soluble fraction) to a new tube. b. Neutralize the extract by adding K2CO3 solution dropwise until the pH is between 6.5 and 7.0. The formation of a potassium perchlorate (B79767) precipitate will occur. c. Centrifuge to remove the precipitate.
-
HPLC Analysis: a. Filter the neutralized extract through a 0.22 µm filter. b. Inject a known volume of the extract onto the HPLC system. c. Separate the nucleotides using a gradient elution program. d. Detect the nucleotides by their UV absorbance at 254 nm.
-
Data Analysis: a. Identify and quantify the UTP and CTP peaks by comparing their retention times and peak areas to those of the nucleotide standards. b. Normalize the nucleotide concentrations to the cell number or total protein content. c. Compare the nucleotide levels in treated cells to those in untreated control cells.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of 6-azauridine triphosphate's action in cancer cells.
References
An In-depth Technical Guide on the Discovery and Synthesis of 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Azauridine (B1663090), a pyrimidine (B1678525) nucleoside analog, has long been a subject of interest in antiviral and anticancer research. Its biological activity is primarily attributed to its intracellular phosphorylation to 6-azauridine 5'-monophosphate (6-azaUMP), a potent inhibitor of orotidine (B106555) 5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthetic pathway. Further phosphorylation leads to the formation of 6-azauridine 5'-diphosphate (6-azaUDP) and 6-azauridine 5'-triphosphate (6-azaUTP). The incorporation of 6-azaUTP into RNA represents a secondary mechanism of its cytotoxic and antiviral effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological implications of 6-azauridine triphosphate, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Discovery and Identification
The in vivo synthesis and identification of 6-azauridine 5'-triphosphate were described in detail in a 1980 study by Rodaway and Marcus.[1] Their work on germinating wheat embryonic axes demonstrated that 6-azauridine is metabolized to its 5'-triphosphate form and subsequently incorporated into RNA.[1] This discovery provided an alternative mechanism for the growth-inhibitory effects of 6-azauridine, which were previously thought to be solely due to the inhibition of pyrimidine biosynthesis by 6-azaUMP.[1] The identification of the novel metabolites was achieved through a combination of high-pressure liquid chromatography (HPLC) and thin-layer chromatography (TLC), coupled with enzymatic treatments to confirm the structure of the phosphorylated derivatives.[1]
Synthesis of 6-Azauridine Triphosphate
The synthesis of 6-azauridine triphosphate can be achieved through both chemical and enzymatic approaches.
Chemical Synthesis
Two prominent methods for the chemical synthesis of nucleoside triphosphates are the Yoshikawa and the Ludwig-Eckstein methods. These can be adapted for the synthesis of 6-azauridine triphosphate.
2.1.1. Yoshikawa Method
This one-pot reaction involves the selective 5'-monophosphorylation of an unprotected nucleoside using phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent.[2][3] The resulting 5'-phosphorodichloridate intermediate is then reacted in situ with pyrophosphate to form a cyclic triphosphate, which is subsequently hydrolyzed to yield the final nucleoside triphosphate.[2][4]
2.1.2. Ludwig-Eckstein Method
This "one-pot, three-step" method offers a more controlled synthesis with fewer byproducts.[5][6] It involves the reaction of a 3'-O-protected nucleoside with salicyl chlorophosphite to form a 5'-phosphite intermediate. This intermediate then reacts with pyrophosphate, and subsequent oxidation with iodine yields the nucleoside triphosphate.[6][7][8]
Experimental Protocol: General Chemical Synthesis of Nucleoside Triphosphates (Adapted from Yoshikawa and Ludwig-Eckstein Methods)
Materials:
-
6-Azauridine
-
Phosphorus oxychloride (POCl₃)
-
Trimethyl phosphate
-
Tributylammonium (B8510715) pyrophosphate
-
Salicyl chlorophosphite
-
3'-O-Acetyl-6-azauridine (for Ludwig-Eckstein method)
-
Pyridine
-
Iodine
-
Anhydrous solvents (e.g., acetonitrile, DMF)
-
Triethylammonium bicarbonate (TEAB) buffer
-
HPLC purification system with an anion-exchange column
Procedure (Conceptual Adaptation):
Yoshikawa Method Adaptation:
-
Dissolve 6-azauridine in trimethyl phosphate.
-
Cool the solution to 0°C and slowly add phosphorus oxychloride.
-
Stir the reaction at 0°C for 2-4 hours, monitoring the formation of the 5'-phosphorodichloridate intermediate by ³¹P NMR.
-
In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Add the pyrophosphate solution to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction by adding TEAB buffer.
-
Purify the crude product by anion-exchange HPLC.
Ludwig-Eckstein Method Adaptation:
-
Synthesize 3'-O-Acetyl-6-azauridine.
-
Dissolve 3'-O-Acetyl-6-azauridine in anhydrous pyridine.
-
Add salicyl chlorophosphite and stir at room temperature until the formation of the 5'-phosphite intermediate is complete (monitor by TLC or ³¹P NMR).
-
Add a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
After the formation of the cyclic intermediate, add a solution of iodine in pyridine/water to oxidize the phosphite.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Remove the acetyl protecting group under basic conditions.
-
Purify 6-azauridine triphosphate by anion-exchange HPLC.
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods. A common strategy involves a one-pot cascade reaction using a series of kinases to sequentially phosphorylate the nucleoside.[9]
Conceptual Enzymatic Synthesis Pathway:
Caption: Enzymatic synthesis of 6-azauridine triphosphate.
Mechanism of Action
The biological effects of 6-azauridine are multifaceted, stemming from the activities of its phosphorylated metabolites.
Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action of 6-azauridine is the inhibition of the de novo pyrimidine biosynthetic pathway.[10] Intracellularly, 6-azauridine is converted to 6-azauridine 5'-monophosphate (6-azaUMP), which is a potent competitive inhibitor of orotidine 5'-phosphate decarboxylase (ODCase).[11] This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP).[11] Inhibition of ODCase leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Caption: Inhibition of pyrimidine biosynthesis by 6-azaUMP.
Incorporation into RNA
6-Azauridine is further phosphorylated to 6-azauridine 5'-triphosphate (6-azaUTP), which can be incorporated into RNA in place of uridine triphosphate (UTP). The consequences of this incorporation are not fully elucidated but are believed to contribute to the drug's cytotoxicity and antiviral activity.[12] The presence of the nitrogen atom at the 6-position of the uracil (B121893) ring can disrupt RNA structure and function, potentially affecting processes such as transcription, translation, and RNA processing.[13]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 6-azauridine and its derivatives.
Table 1: Inhibition of Orotidine 5'-Phosphate Decarboxylase (ODCase) by 6-Azauridine 5'-Monophosphate (6-azaUMP)
| Enzyme Source | Ki (nM) | Reference |
| Plasmodium falciparum | 12 ± 3 | [citation needed] |
| Yeast | 7-8 x 10⁻⁷ M (estimated) | [citation needed] |
Table 2: IC₅₀ Values of 6-Azauridine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| H460 | Lung Cancer | ~50 | 24 | [14] |
| H1299 | Lung Cancer | >100 | 24 | [14] |
| MCF-7 | Breast Cancer | 5.71 ± 2.29 (as part of a derivative) | Not Specified | [15] |
| A549 | Lung Cancer | <10 (as part of a derivative) | Not Specified | [16] |
| HeLa | Cervical Cancer | 20.1 ± 2.1 (as part of a derivative) | Not Specified | [17] |
| DU-145 | Prostate Cancer | Not specified | Not specified | [16] |
Note: Some IC₅₀ values are for derivatives of 6-azauridine and may not directly reflect the potency of the parent compound.
Experimental Protocols
Orotidine 5'-Phosphate Decarboxylase (ODCase) Activity Assay
This protocol is adapted from a standard enzymatic assay for ODCase.[18]
Principle: The decarboxylation of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP) results in a decrease in absorbance at 295 nm.
Reagents:
-
Assay Buffer: 30 mM Tris-HCl, pH 8.0, at 30°C
-
MgCl₂ Solution: 75 mM
-
OMP Solution: 18 mM in deionized water (prepare fresh)
-
ODCase Enzyme Solution: 30-60 units/mL in cold deionized water
Procedure:
-
In a quartz cuvette, combine 2.50 mL of Assay Buffer, 0.30 mL of MgCl₂ Solution, and 0.10 mL of OMP Solution.
-
Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 295 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the ODCase Enzyme Solution.
-
Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA₂₉₅/minute) from the linear portion of the curve.
-
A blank reaction containing deionized water instead of the enzyme solution should be run to correct for any non-enzymatic degradation of OMP.
Unit Definition: One unit of ODCase will convert 1.0 µmole of OMP to UMP per hour at pH 8.0 at 30°C.[18]
HPLC Analysis of 6-Azauridine Nucleotides in Cellular Extracts
This is a general protocol that can be adapted for the analysis of 6-azauridine and its phosphorylated derivatives.
Principle: Ion-pair reversed-phase HPLC is used to separate the negatively charged nucleotide phosphates.
Materials:
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction
-
Potassium carbonate (K₂CO₃) for neutralization
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Mobile Phase A: Aqueous buffer (e.g., potassium phosphate) with an ion-pairing agent (e.g., tetrabutylammonium).
-
Mobile Phase B: Acetonitrile or methanol.
Procedure:
-
Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Extract nucleotides by adding ice-cold PCA or TCA.
-
Centrifuge to pellet precipitated proteins.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract with K₂CO₃.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant before injection.
-
Inject the sample onto the C18 column.
-
Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Identify and quantify the peaks corresponding to 6-azauridine, 6-azaUMP, 6-azaUDP, and 6-azaUTP by comparing their retention times and peak areas to those of known standards.
-
Caption: Workflow for HPLC analysis of 6-azauridine nucleotides.
Conclusion
6-Azauridine triphosphate is a key metabolite in the mechanism of action of the parent drug, 6-azauridine. Its discovery highlighted a dual mode of action for this nucleoside analog, involving both the inhibition of de novo pyrimidine biosynthesis and the incorporation into RNA. Understanding the synthesis and biological effects of 6-azaUTP is crucial for the rational design and development of new antiviral and anticancer therapies based on pyrimidine analogs. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field. Further investigation into the precise molecular consequences of 6-azaUTP incorporation into RNA will undoubtedly unveil new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and efficient synthesis of nucleoside 5'-0-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 12. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Intracellular Activation of 6-Azauridine: A Technical Guide to its Triphosphate Conversion
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azauridine (B1663090) (6-AzUrd) is a synthetic uridine (B1682114) analog with established antineoplastic and antiviral properties. Its therapeutic activity is not inherent but is contingent upon its intracellular conversion into various phosphorylated metabolites, culminating in the formation of 6-azauridine 5'-triphosphate (6-azaUTP). This active form exerts its primary cytotoxic effect by inhibiting de novo pyrimidine (B1678525) biosynthesis. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for this metabolic activation, details relevant experimental protocols for its study, and presents quantitative data on the kinetics of the involved enzymes.
The Metabolic Activation Pathway
The intracellular conversion of 6-azauridine to its active triphosphate form is a sequential three-step phosphorylation cascade, catalyzed by a series of cellular kinases. This process is essential for the drug's therapeutic efficacy.
-
Initial Phosphorylation: 6-Azauridine is first phosphorylated to 6-azauridine 5'-monophosphate (6-azaUMP). This rate-limiting step is catalyzed by Uridine-Cytidine Kinases (UCK) .[1] Humans express two primary isoforms, UCK1 and UCK2.[2][3]
-
Second Phosphorylation: The resulting 6-azaUMP is subsequently converted to 6-azauridine 5'-diphosphate (6-azaUDP) by UMP/CMP Kinase (CMPK1) .[1][4] This enzyme is crucial for maintaining the cellular pool of pyrimidine diphosphates and for activating various nucleoside analog prodrugs.[4][5]
-
Final Phosphorylation: In the final step, 6-azaUDP is converted to the pharmacologically active 6-azauridine 5'-triphosphate (6-azaUTP). This reaction is catalyzed by Nucleoside Diphosphate (B83284) Kinases (NDPKs) , which are enzymes with broad substrate specificity that facilitate the transfer of a terminal phosphate (B84403) group from a donor, typically ATP, to a nucleoside diphosphate acceptor.[1][6][7]
The primary mechanism of action of 6-azauridine's metabolites is the inhibition of orotidylic acid decarboxylase by 6-azaUMP, which blocks the de novo synthesis of pyrimidines.[8] Additionally, 6-azaUTP can be incorporated into RNA, further contributing to its cytotoxic effects.
Quantitative Data: Enzyme Kinetics
While specific kinetic parameters for 6-azauridine and its phosphorylated derivatives are not extensively reported, the data for the natural substrates of the activating enzymes provide a crucial benchmark for understanding the efficiency of the metabolic conversion. UCK2 generally displays a higher affinity (lower Km) and greater catalytic activity (higher Vmax) for uridine and cytidine (B196190) compared to UCK1, suggesting it may play a more significant role in the activation of analogs like 6-azauridine in tissues where it is expressed, such as tumors.[2][9]
Table 1: Kinetic Parameters of Human Uridine-Cytidine Kinases (UCK1 & UCK2) with Natural Substrates Data derived from studies on purified recombinant human enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) | Reference |
| UCK1 | Uridine | 117 | 0.5 | Low | [2] |
| Cytidine | 80 | 0.8 | Low | [2] | |
| UCK2 | Uridine | 3.0 | 11.2 | High | [2] |
| Cytidine | 2.0 | 6.5 | High | [2] |
Table 2: Kinetic Parameters of Human Nucleoside Diphosphate Kinase (NDPK) with Natural Substrates Data represents second-order rate constants derived from transient kinetic analysis.
| Phosphate Donor (NTP) | Rate Constant (x 106 M-1 s-1) | Phosphate Acceptor (NDP) | Rate Constant (x 106 M-1 s-1) | Reference |
| GTP | 13 | GDP | ~26-39 | [10] |
| ATP | 7.7 | ADP | ~15-23 | [10] |
| UTP | 2.1 | UDP | ~4-6 | [10] |
| CTP | 0.7 | CDP | ~1.4-2.1 | [10] |
Experimental Protocols
Protocol for Cell Culture and Treatment
This protocol outlines the general procedure for preparing cultured cells to study the intracellular metabolism of 6-azauridine.
-
Cell Seeding: Plate mammalian cells (e.g., H460, A549, or other relevant cancer cell lines) in 6-well plates at a density that ensures they remain in an exponential growth phase throughout the experiment (e.g., 1.5 x 105 to 3 x 105 cells/well).[11][12]
-
Culture Conditions: Culture the cells in an appropriate medium, such as DMEM or RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Drug Incubation: After allowing the cells to adhere and resume growth (typically 24 hours), replace the medium with fresh medium containing the desired concentration of 6-azauridine (e.g., 10 µM) or a vehicle control (e.g., DMSO).[11]
-
Time Course: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to monitor the time-dependent formation of metabolites.
-
Cell Harvesting: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug and terminate the incubation. Proceed immediately to metabolite extraction.
Protocol for Extraction of Intracellular Nucleotides
This protocol describes a robust method for extracting phosphorylated metabolites from cultured cells for subsequent analysis.
-
Metabolism Quenching: After washing, add 1 mL of an ice-cold extraction solvent (e.g., 0.5 M perchloric acid or a methanol/water mixture) directly to the cell monolayer in each well.[13]
-
Cell Lysis: Place the plates on ice for 15-30 minutes to ensure complete cell lysis and protein precipitation.
-
Scraping and Collection: Scrape the cells from the plate surface using a cell scraper and transfer the resulting acid extract into a microcentrifuge tube.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the extract by adding a calculated amount of a suitable base, such as 1 M potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3), to a pH between 6.0 and 7.0.[13] This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Final Centrifugation: Centrifuge again at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Sample Preparation: The resulting supernatant contains the nucleotide pool. It can be stored at -80°C or filtered through a 0.22 µm filter before direct analysis by HPLC.
Protocol for HPLC Quantification of 6-Azauridine Nucleotides
This protocol details a representative ion-pair reversed-phase HPLC method for separating and quantifying 6-azauridine and its phosphorylated metabolites.
-
HPLC System: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column suitable for polar compounds (e.g., Synergi Polar-RP).[14]
-
Mobile Phase Preparation:
-
Buffer A (Aqueous): Prepare a phosphate buffer (e.g., 39 mM K2HPO4, 26 mM KH2PO4) containing an ion-pairing agent such as 10 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). Adjust the pH to 6.0.[14]
-
Buffer B (Organic): Acetonitrile (ACN).[14]
-
-
Chromatographic Conditions:
-
Column: Synergi Polar-RP 80 Å (250 x 4.6 mm), 10 µm particle size.[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50-100 µL.
-
Gradient Elution: A typical gradient might be:
-
0-10 min: 2% to 8% Buffer B
-
10-20 min: 8% to 30% Buffer B
-
20-25 min: Hold at 30% Buffer B
-
25-30 min: Return to 2% Buffer B and equilibrate for the next injection.[14]
-
-
-
Quantification: Prepare standard curves using known concentrations of 6-azauridine, 6-azaUMP, 6-azaUDP, and 6-azaUTP. Identify peaks in the chromatograms based on retention times of the standards and quantify them by integrating the peak area and comparing it to the standard curve.
Protocol for UMP/CMP Kinase Activity Assay (Coupled Spectrophotometric Method)
This protocol provides a method to measure the activity of UMP/CMP Kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically. A similar principle can be applied to UCK and NDPK assays.
-
Assay Principle: The ADP produced by the kinase reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the kinase activity.[5][16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Substrate Mix: Prepare a solution in assay buffer containing 5 mM ATP, 1 mM PEP, and 0.1 mM NADH.
-
Coupling Enzymes: Pyruvate Kinase (10 U/mL) and Lactate Dehydrogenase (15 U/mL).
-
Enzyme: Purified recombinant UMP/CMP Kinase (e.g., 300-400 nM).[5]
-
Kinase Substrate: 6-azaUMP (or UMP/CMP as a positive control) at various concentrations to determine kinetic parameters.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, combine the assay buffer, substrate mix, and coupling enzymes.
-
Add the purified UMP/CMP Kinase to each well.
-
Initiate the reaction by adding the kinase substrate (e.g., 6-azaUMP).
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C.
-
Calculation: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1). One unit of kinase activity is defined as the amount of enzyme that converts 1.0 µmole of substrate to product per minute under the specified conditions.[5]
References
- 1. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active human UMP-CMP kinase enzyme [novocib.com]
- 6. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UCK2 - Wikipedia [en.wikipedia.org]
- 10. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ars.usda.gov [ars.usda.gov]
- 14. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and structural basis of nucleoside diphosphate kinase–mediated regulation of spore and sclerotia development in the fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
6-Azauridine Triphosphate: A Technical Guide for Studying RNA Polymerases
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Azauridine (B1663090) triphosphate (6-aza-UTP) is a synthetic nucleotide analog of uridine (B1682114) triphosphate (UTP) that serves as a powerful tool in molecular biology and pharmacology for the investigation of RNA synthesis.[1] As a pyrimidine (B1678525) analog, its structure mimics natural UTP, allowing it to interact with RNA polymerases (RNAPs). However, the substitution of a nitrogen atom for a carbon at the sixth position of the uracil (B121893) ring imparts unique biochemical properties. These properties make 6-aza-UTP an effective inhibitor of both viral and cellular transcription, providing researchers with a versatile molecule for dissecting the mechanisms of RNA polymerases, studying transcription regulation, and exploring novel antiviral strategies.[2][3]
This guide details the mechanism of action of 6-aza-UTP, its applications in studying RNA polymerases, relevant quantitative data, and detailed experimental protocols for its use in a research setting.
Mechanism of Action
The biological activity of 6-aza-UTP originates from its prodrug, 6-azauridine. Following cellular uptake, 6-azauridine is metabolized through the nucleotide salvage pathway, where it is phosphorylated by uridine kinase to 6-azauridine monophosphate (6-aza-UMP) and subsequently to the diphosphate (B83284) and triphosphate forms.[4] The inhibitory effects are twofold:
-
Inhibition of Pyrimidine Biosynthesis: The monophosphate form, 6-aza-UMP, is a potent inhibitor of orotidylic acid decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This blockade leads to a depletion of the intracellular pool of UTP, which indirectly slows down RNA synthesis due to substrate limitation.[5]
-
Direct Inhibition of RNA Polymerase: The active triphosphate form, 6-aza-UTP, acts as a direct competitive inhibitor of RNA polymerase.[6] It competes with the natural substrate, UTP, for binding to the enzyme's active site. Upon successful binding, it can be incorporated into the nascent RNA chain. While some studies suggest it can act as a chain terminator, it can also be incorporated internally, potentially altering the structure and function of the resulting RNA transcript.[7]
This dual mechanism makes 6-azauridine and its triphosphate metabolite effective cytostatic and antiviral agents.[3]
Applications in RNA Polymerase Studies
6-aza-UTP is a valuable reagent for various biochemical and molecular studies of RNA polymerases.
-
Kinetic Analysis: As a competitive inhibitor, 6-aza-UTP is used to probe the kinetics of nucleotide incorporation. By measuring RNAP activity at various concentrations of UTP and 6-aza-UTP, researchers can determine key kinetic parameters such as the Michaelis constant (Km) for UTP and the inhibition constant (Ki) for 6-aza-UTP. This information is crucial for understanding enzyme-substrate interactions and for comparing the nucleotide selectivity of different polymerases (e.g., host vs. viral).[2][8]
-
Transcription Elongation and Pausing: The incorporation of 6-aza-UTP can affect the rate of transcription elongation. Studies using this analog can help elucidate the dynamics of the elongation complex, including the frequency and duration of transcriptional pausing, by observing how the polymerase behaves after incorporating the analog.
-
Fidelity of Nucleotide Selection: RNA polymerases exhibit high fidelity in selecting the correct nucleotide for incorporation. 6-aza-UTP can be used to challenge this fidelity mechanism. By analyzing the efficiency of its incorporation compared to UTP, scientists can gain insights into the structural and chemical basis of nucleotide selection in different polymerases. This is particularly relevant in the study of viral RNA-dependent RNA polymerases (RdRps), which are often more error-prone and can be more permissive to nucleotide analogs.[9]
-
Antiviral Drug Screening: The ability of 6-aza-UTP to inhibit viral RdRps makes its parent compound, 6-azauridine, a broad-spectrum antiviral agent.[3] In vitro transcription assays using purified viral polymerases and 6-aza-UTP are employed in primary screens to identify and characterize novel antiviral compounds that target viral RNA synthesis.
Data Presentation: Quantitative Analysis of Inhibition
Kinetic experiments using 6-aza-UTP allow for the quantification of its inhibitory potency. The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor.
| Parameter | Description | Illustrative Value |
| Km for UTP | Michaelis constant for the natural substrate, UTP. Represents the substrate concentration at which the reaction rate is half of Vmax. | 25 µM |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate (UTP). | 1.2 pmol/min |
| Ki for 6-aza-UTP | Inhibition constant for the competitive inhibitor, 6-aza-UTP. | 15 µM |
| Inhibition Type | The mechanism by which the inhibitor affects the enzyme kinetics. | Competitive |
| Apparent Km (Km,app) | The Km for UTP in the presence of a specific concentration of 6-aza-UTP (e.g., 10 µM). In competitive inhibition, Km,app increases with inhibitor concentration. | 41.7 µM |
Note: The illustrative values are hypothetical and intended to demonstrate the type of data generated from kinetic analysis.
Experimental Protocols
Protocol 1: In Vitro Transcription Assay for Inhibition Analysis
This protocol describes a method to measure the inhibitory effect of 6-aza-UTP on RNA polymerase activity using a radiolabeled nucleotide.
Materials:
-
Purified RNA Polymerase (e.g., E. coli RNAP, T7 RNAP, or viral RdRp)
-
Linearized DNA template with a specific promoter
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
NTP mix (10 mM each of ATP, CTP, GTP)
-
UTP solution (variable concentrations)
-
6-aza-UTP solution (variable concentrations)
-
[α-³²P]UTP (3000 Ci/mmol)
-
RNase Inhibitor
-
Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 10% acrylamide, 7 M Urea)
Methodology:
-
Reaction Setup: On ice, prepare a series of reaction tubes. For a 20 µL reaction, combine the following:
-
4 µL of 5x Transcription Buffer
-
2 µL of DNA template (e.g., 50 nM final concentration)
-
1 µL of NTP mix (ATP, CTP, GTP; 500 µM final each)
-
1 µL of [α-³²P]UTP (e.g., 10 µCi)
-
Variable volumes of UTP and 6-aza-UTP solutions to achieve desired final concentrations.
-
1 µL of RNase Inhibitor
-
Nuclease-free water to a volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of diluted RNA Polymerase to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding 20 µL of Stop Solution to each tube.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at a constant power until the dye front reaches the bottom.
-
Analysis: Expose the gel to a phosphor screen and visualize using a phosphorimager. Quantify the intensity of the bands corresponding to the full-length RNA transcript. The amount of product is proportional to the band intensity.
Protocol 2: Determination of Inhibition Constant (Ki)
This protocol outlines the experimental design for determining the Ki of 6-aza-UTP.
Methodology:
-
Set up Assays: Following Protocol 5.1, set up multiple series of reactions.
-
Series 1 (No Inhibitor): Keep the concentration of 6-aza-UTP at zero. Vary the concentration of UTP across a range (e.g., 5 µM to 200 µM). This series is used to determine Km and Vmax for UTP.
-
Series 2-4 (With Inhibitor): Perform similar UTP titrations but in the presence of a fixed concentration of 6-aza-UTP for each series (e.g., 5 µM, 15 µM, and 50 µM).
-
-
Quantify Reaction Rates: After running the gels and quantifying the product bands, calculate the initial reaction velocity (v) for each condition.
-
Data Analysis:
-
Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/v vs. 1/[UTP]).
-
For competitive inhibition, the lines for each inhibitor concentration will intersect at the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).[8]
-
The Ki can be calculated from the relationship between the apparent Km (Km,app) and the inhibitor concentration ([I]): Km,app = Km * (1 + [I]/Ki)
-
Alternatively, use non-linear regression software to fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition.
-
Conclusion
6-Azauridine triphosphate is a multifaceted tool for probing the intricate process of transcription. Its dual-action mechanism, involving both the depletion of essential nucleotide precursors and the direct competitive inhibition of RNA polymerase, provides researchers with a robust method to modulate and study RNA synthesis. From fundamental kinetic analyses to applications in antiviral research, 6-aza-UTP continues to be an indispensable compound for advancing our understanding of RNA polymerase function and for the development of novel therapeutic agents.
References
- 1. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient-state kinetic analysis of multi-nucleotide addition catalyzed by RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ribonucleotide 5′-Triphosphate Analogs as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase by Using Nonradioactive Polymerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 7. Transient-State Kinetic Analysis of the RNA Polymerase I Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 9. Revisiting Viral RNA-Dependent RNA Polymerases: Insights from Recent Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Cytostatic Effects of 6-Azauridine Triphosphate on Cell Growth: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azauridine (B1663090) triphosphate (6-aza-UTP), the active metabolite of the prodrug 6-azauridine (6-AZA), is a synthetic pyrimidine (B1678525) analog with well-documented cytostatic and antiviral properties. This technical guide provides a comprehensive overview of the mechanisms underlying the cytostatic effects of 6-aza-UTP, focusing on its impact on cell growth, proliferation, and survival. We delve into its primary mechanism of action—the inhibition of de novo pyrimidine biosynthesis—and explore its influence on critical signaling pathways, including the p53 and AMPK pathways, which contribute to its anti-tumor activity. This guide also presents a compilation of quantitative data on its cytotoxic effects against various cancer cell lines, detailed experimental protocols for assessing its efficacy, and visual representations of the key molecular pathways and experimental workflows.
Introduction
6-Azauridine, a nucleoside analog, has been a subject of interest in cancer research for its ability to halt the proliferation of tumor cells.[1][2][3] Upon cellular uptake, 6-azauridine is phosphorylated to its active form, 6-azauridine triphosphate (6-aza-UTP). The primary cytostatic effect of this compound stems from its ability to disrupt the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis and, consequently, for cell proliferation.[3][4] This guide will provide a detailed examination of the molecular mechanisms of 6-aza-UTP, its effects on cellular signaling, and practical guidance for its investigation in a laboratory setting.
Mechanism of Action
The predominant mechanism by which 6-aza-UTP exerts its cytostatic effects is through the potent inhibition of the de novo pyrimidine biosynthetic pathway.
Inhibition of Orotidine (B106555) 5'-Monophosphate Decarboxylase
Following its conversion from 6-azauridine, 6-azauridine monophosphate (6-aza-UMP) acts as a competitive inhibitor of the enzyme orotidine 5'-monophosphate decarboxylase (ODCase).[4] ODCase catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By inhibiting ODCase, 6-aza-UMP effectively blocks the production of UMP, leading to the depletion of intracellular pools of uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). This pyrimidine starvation arrests DNA and RNA synthesis, thereby halting cell cycle progression and inhibiting cell proliferation.
Incorporation into RNA
In addition to its inhibitory role in pyrimidine synthesis, 6-aza-UTP can be incorporated into RNA molecules. This incorporation can lead to the synthesis of fraudulent RNA, which may impair RNA processing and function, further contributing to the cytotoxic effects of the compound.
Signaling Pathways Modulated by 6-Azauridine Triphosphate
Recent studies have elucidated that the cytostatic effects of 6-azauridine extend beyond the mere inhibition of pyrimidine synthesis and involve the modulation of key cellular signaling pathways that regulate cell death and metabolism.
p53-Dependent Pathway
Treatment with 6-azauridine has been shown to induce a p53-dependent cellular response.[1][5] The tumor suppressor protein p53 plays a critical role in orchestrating cellular responses to stress, including DNA damage and nucleotide deprivation. In response to 6-azauridine-induced pyrimidine starvation, p53 can be activated, leading to the transcriptional upregulation of target genes involved in cell cycle arrest and apoptosis, such as p21 and GADD45.[6][7][8] The activation of p53 appears to be a crucial determinant of sensitivity to 6-azauridine, with cells harboring wild-type p53 being more susceptible to its cytotoxic effects.[1]
AMPK-Dependent Autophagy-Mediated Cell Death
6-Azauridine treatment can also trigger autophagy-mediated cell death through the activation of AMP-activated protein kinase (AMPK).[1][2][3] AMPK, a central regulator of cellular energy homeostasis, is activated in response to metabolic stress, such as a decrease in the ATP/AMP ratio.[9][10] The precise mechanism by which 6-azauridine activates AMPK is still under investigation but may be linked to the metabolic stress induced by the depletion of pyrimidine pools. Activated AMPK can then initiate autophagy by phosphorylating key downstream targets, including ULK1.[11][12] This process of autophagy, a cellular self-degradation mechanism, can, in this context, lead to programmed cell death.[1][5]
References
- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early induction of CDKN1A (p21) and GADD45 mRNA by a low dose of ionizing radiation is due to their dose-dependent post-transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The central region of Gadd45 is required for its interaction with p21/WAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK Activation Downregulates TXNIP, Rab5, and Rab7 Within Minutes, Thereby Inhibiting the Endocytosis-Mediated Entry of Human Pathogenic Viruses [mdpi.com]
Methodological & Application
Application Notes and Protocols for 6-Azauridine Triphosphate in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) triphosphate (6-Aza-UTP) is a synthetic analog of the natural nucleotide uridine (B1682114) triphosphate (UTP). It serves as a valuable tool in molecular biology and drug development for studying the mechanisms of RNA synthesis and for screening potential inhibitors of enzymes involved in nucleotide metabolism. The primary mechanism of action of its parent compound, 6-azauridine, involves the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway. Upon cellular uptake, 6-azauridine is converted to 6-azauridine monophosphate (6-Aza-UMP), which is a potent competitive inhibitor of orotidine-5'-monophosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the de novo synthesis of UMP, an essential precursor for all pyrimidine nucleotides. Inhibition of OMP decarboxylase leads to a depletion of the intracellular UTP pool, thereby affecting RNA synthesis.
While the inhibitory effect of the monophosphate form on nucleotide biosynthesis is well-documented, 6-Azauridine triphosphate itself can also directly affect RNA synthesis. It is recognized by RNA polymerases, albeit often with lower efficiency than the natural UTP, and can be incorporated into growing RNA transcripts. This incorporation, or competition with UTP for the active site of RNA polymerase, can lead to the inhibition of transcription elongation.
These application notes provide detailed protocols for utilizing 6-Aza-UTP in in vitro transcription assays to study its effects on RNA synthesis and for screening potential therapeutic agents that target nucleotide metabolism or RNA polymerase function.
Mechanism of Action
The biological effects of 6-azauridine and its phosphorylated derivatives stem from two main mechanisms:
-
Inhibition of De Novo Pyrimidine Biosynthesis: 6-Azauridine is a prodrug that is intracellularly converted to 6-Aza-UMP. 6-Aza-UMP is a strong competitive inhibitor of OMP decarboxylase, the enzyme responsible for converting OMP to UMP. This blockade of the de novo pyrimidine synthesis pathway leads to a reduction in the cellular pool of UTP, which is essential for RNA synthesis.
-
Direct Inhibition of RNA Polymerase: 6-Azauridine triphosphate can act as a competitive inhibitor of RNA polymerases by competing with the natural substrate, UTP, for the enzyme's active site. Although it can be incorporated into the nascent RNA chain, its presence can impede the process of transcription elongation, leading to shorter transcripts or a complete halt of synthesis. Early studies have shown that 6-Aza-UTP can significantly inhibit E. coli RNA polymerase.[1]
Data Presentation
| Compound | Enzyme Target | Organism/Source | Inhibition Constant (Ki) |
| 6-Azauridine-5'-monophosphate (6-Aza-UMP) | Orotidine-5'-monophosphate Decarboxylase | Plasmodium falciparum | 12 ± 3 nM |
| 6-Azauridine-5'-monophosphate (6-Aza-UMP) | Orotidine-5'-monophosphate Decarboxylase | Not Specified | 12.4 µM |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Assay with T7 RNA Polymerase
This protocol provides a general framework for a standard in vitro transcription reaction using T7 RNA polymerase. This can be used as a baseline for comparison when assessing the effects of 6-Aza-UTP.
Materials:
-
Linearized DNA template with a T7 promoter (100-500 ng/µL)
-
T7 RNA Polymerase (e.g., NEB, Promega, Thermo Fisher Scientific)
-
10X Transcription Buffer (supplied with the polymerase)
-
Ribonucleotide solution mix (ATP, GTP, CTP, UTP; 10 mM each)
-
RNase Inhibitor (e.g., RNasin®)
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform extraction reagents
Procedure:
-
Reaction Setup: Thaw all components on ice. Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of each 10 mM rNTP (ATP, CTP, GTP, UTP)
-
1 µL of linearized DNA template (100-500 ng)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the transcribed RNA using an appropriate RNA cleanup kit or by performing a phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Analysis: Resuspend the purified RNA in nuclease-free water. Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit). Analyze the integrity and size of the RNA transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
Protocol 2: In Vitro Transcription Inhibition Assay with 6-Azauridine Triphosphate
This protocol is designed to assess the inhibitory effect of 6-Aza-UTP on in vitro transcription. This is achieved by replacing UTP with varying concentrations of 6-Aza-UTP or by adding 6-Aza-UTP in the presence of a fixed concentration of UTP to determine its competitive inhibition.
Materials:
-
All materials from Protocol 1
-
6-Azauridine triphosphate (6-Aza-UTP) solution (10 mM)
Procedure:
-
Reaction Setup for Competitive Inhibition:
-
Prepare a master mix containing all the components from Protocol 1 except for UTP and 6-Aza-UTP.
-
Set up a series of reactions, each with a final volume of 20 µL.
-
To each reaction, add a fixed, limiting concentration of UTP (e.g., 0.5 mM final concentration).
-
Add increasing concentrations of 6-Aza-UTP to each tube (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM final concentrations).
-
Include a positive control reaction with the standard concentration of UTP (2 mM) and no 6-Aza-UTP, and a negative control with no UTP.
-
-
Reaction Setup for UTP Replacement:
-
Prepare a master mix as described above.
-
Set up a series of reactions where the total concentration of UTP and 6-Aza-UTP is kept constant, but the ratio of the two is varied (e.g., 100% UTP, 75% UTP:25% 6-Aza-UTP, 50% UTP:50% 6-Aza-UTP, 25% UTP:75% 6-Aza-UTP, 100% 6-Aza-UTP).
-
-
Incubation, DNase Treatment, and Purification: Follow steps 2, 3, and 4 from Protocol 1 for all reactions.
-
Data Analysis:
-
Quantify the RNA yield from each reaction.
-
Analyze the transcripts by gel electrophoresis. Look for a decrease in the intensity of the full-length transcript band and the potential appearance of shorter, prematurely terminated transcripts with increasing concentrations of 6-Aza-UTP.
-
Calculate the percentage of inhibition for each concentration of 6-Aza-UTP relative to the control reaction (with UTP and no inhibitor).
-
If possible, determine the IC50 value of 6-Aza-UTP, which is the concentration of the inhibitor that reduces the RNA synthesis by 50%.
-
Visualizations
Caption: Mechanism of 6-Azauridine as an inhibitor of de novo pyrimidine biosynthesis.
Caption: Workflow for in vitro transcription inhibition assay with 6-Azauridine triphosphate.
References
Application Notes and Protocols for Enzymatic Incorporation of 6-Azauridine Triphosphate into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (6-azaU) is a synthetic analog of the nucleoside uridine (B1682114), where the carbon atom at the 6th position of the pyrimidine (B1678525) ring is replaced by a nitrogen atom.[1] When converted to its triphosphate form, 6-Azauridine triphosphate (6-AzaUTP), it can be recognized by RNA polymerases and incorporated into RNA transcripts. This modification introduces a subtle yet significant change to the RNA molecule, making it a valuable tool in various research and therapeutic applications. 6-Azauridine has demonstrated antineoplastic, antimetabolite, and antiviral properties by interfering with de novo pyrimidine biosynthesis.[1][2][3] The incorporation of 6-Azauridine into viral or cellular RNA can inhibit protein synthesis and disrupt viral replication.[1][2]
However, the enzymatic incorporation of 6-AzaUTP by RNA polymerases, such as T7 RNA polymerase, is known to be inefficient.[4][5] This presents a significant challenge for researchers aiming to produce RNA molecules containing this modification. Recent studies have shown that further modification of 6-Azauridine, for instance at the 5-position with a thiophene (B33073) ring, can significantly improve its incorporation efficiency.[4][5]
These application notes provide a detailed protocol for the in vitro transcription of RNA containing 6-Azauridine using T7 RNA polymerase. The protocol addresses the challenges of inefficient incorporation and offers strategies for optimization. Additionally, it outlines methods for the analysis and characterization of the modified RNA product.
Key Applications of 6-Azauridine-Modified RNA
-
Antiviral Research: Studying the effects of 6-Azauridine incorporation on viral RNA replication and protein synthesis for a variety of viruses, including coronaviruses and flaviviruses.[2][6]
-
Cancer Biology: Investigating the impact of 6-Azauridine on cancer cell metabolism and RNA function as an antineoplastic agent.[1][6]
-
RNA Structure and Function: Probing RNA secondary and tertiary structures, as the nitrogen substitution can alter base-pairing interactions and overall conformation.
-
Drug Discovery and Development: Using 6-Azauridine-modified RNA as a tool to screen for and develop novel therapeutic agents that target RNA-dependent processes.
Experimental Protocols
Protocol 1: In Vitro Transcription with 6-Azauridine Triphosphate
This protocol is a starting point for the incorporation of 6-AzaUTP into RNA using T7 RNA polymerase. Optimization of reaction conditions is highly recommended to achieve the desired level of incorporation and yield.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
Ribonucleotide solution: ATP, CTP, GTP (100 mM each)
-
UTP solution (100 mM)
-
6-Azauridine triphosphate (6-AzaUTP) solution (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or reagents for phenol:chloroform extraction and ethanol (B145695) precipitation
Experimental Workflow:
Caption: Workflow for in vitro transcription of 6-Azauridine modified RNA.
Procedure:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare a nucleotide mix with the desired ratio of UTP to 6-AzaUTP. For initial experiments, a 1:1 or 1:3 ratio (UTP:6-AzaUTP) can be tested.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
-
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, GTP (100 mM each) | 0.8 µL | 4 mM each |
| UTP (100 mM) | Variable | See Note 1 |
| 6-AzaUTP (100 mM) | Variable | See Note 1 |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | 5 U/µL |
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may be necessary to compensate for the slower incorporation rate of 6-AzaUTP.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the RNA using a column-based RNA cleanup kit according to the manufacturer's protocol or by performing a phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA in nuclease-free water.
-
-
Quantification and Storage:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Store the purified RNA at -80°C.
-
Optimization Strategies
Due to the inefficient incorporation of 6-AzaUTP, optimization of the standard protocol is crucial.
Logical Flow for Optimizing 6-AzaUTP Incorporation:
Caption: Decision-making workflow for optimizing 6-AzaUTP incorporation.
Parameters to Optimize:
| Parameter | Rationale | Recommended Range |
| 6-AzaUTP:UTP Ratio | Increasing the relative concentration of 6-AzaUTP can favor its incorporation over the natural UTP. | Start with 1:1 and increase up to 10:1 or complete replacement of UTP. Note that complete replacement may significantly reduce yield. |
| Incubation Time | Slower incorporation rates may require longer reaction times to achieve acceptable yields. | 2 to 16 hours. |
| T7 RNA Polymerase Conc. | A higher enzyme concentration may help to drive the reaction forward. | 5 to 10 U/µL. |
| MgCl₂ Concentration | Magnesium is a critical cofactor for RNA polymerase. Its optimal concentration can be affected by the presence of nucleotide analogs. | 20 to 50 mM. |
Protocol 2: Analysis of 6-Azauridine Incorporation by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to confirm and quantify the incorporation of modified nucleotides into RNA.
Materials:
-
Purified 6-Azauridine-modified RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease-free water
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
Procedure:
-
RNA Digestion:
-
In a nuclease-free tube, combine approximately 1-5 µg of the purified RNA with Nuclease P1 and BAP in the appropriate reaction buffer.
-
Incubate at 37°C for 1-2 hours to digest the RNA into individual nucleosides.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet any undigested material.
-
Transfer the supernatant to a new tube and dilute with an appropriate volume of LC-MS grade water.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable reverse-phase HPLC column coupled to a mass spectrometer.
-
Separate the nucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Monitor for the expected mass-to-charge ratios (m/z) of the canonical nucleosides (A, C, G, U) and 6-Azauridine.
-
-
Data Analysis:
-
Integrate the peak areas for uridine and 6-Azauridine from the extracted ion chromatograms.
-
Calculate the percentage of incorporation using the following formula:
% Incorporation = (Peak Area of 6-Azauridine) / (Peak Area of Uridine + Peak Area of 6-Azauridine) * 100
-
Quantitative Data Summary
The following table provides hypothetical quantitative data to illustrate the expected outcomes of optimizing the in vitro transcription reaction for 6-AzaUTP incorporation. Actual results will vary depending on the specific template and experimental conditions.
| 6-AzaUTP:UTP Ratio | Incubation Time (h) | MgCl₂ (mM) | RNA Yield (µg/µg template) | % 6-Azauridine Incorporation (by LC-MS) |
| 1:1 | 2 | 30 | 15 | 10% |
| 3:1 | 2 | 30 | 10 | 25% |
| 3:1 | 4 | 30 | 12 | 28% |
| 3:1 | 4 | 40 | 14 | 30% |
| 10:1 | 4 | 40 | 5 | 55% |
Signaling Pathway Inhibition by 6-Azauridine
6-Azauridine primarily exerts its biological effects by inhibiting the de novo pyrimidine biosynthesis pathway. This leads to a depletion of the intracellular pool of UTP, which is essential for RNA synthesis.
Caption: Inhibition of de novo pyrimidine synthesis by 6-Azauridine.
Conclusion
The enzymatic incorporation of 6-Azauridine triphosphate into RNA presents both opportunities and challenges. While the process is inherently inefficient, careful optimization of the in vitro transcription protocol can lead to the successful synthesis of 6-Azauridine-modified RNA. The protocols and guidelines presented here provide a solid foundation for researchers to produce and analyze these valuable molecules for a wide range of applications in molecular biology, drug discovery, and therapeutic development. The use of advanced analytical techniques like mass spectrometry is essential for the accurate characterization of the modified RNA products. Further research into engineered RNA polymerases with improved tolerance for nucleotide analogs may pave the way for more efficient synthesis of 6-Azauridine-containing RNAs in the future.
References
Application Notes and Protocols for Labeling Newly Synthesized RNA with 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) triphosphate (6-aza-UTP) is a synthetic analog of uridine (B1682114) triphosphate that can be utilized for the metabolic labeling of newly synthesized RNA. As a pyrimidine (B1678525) analog, it is incorporated into nascent RNA transcripts by RNA polymerases in place of the natural uridine triphosphate (UTP). This incorporation allows for the specific tagging and subsequent analysis of RNA molecules that are actively being transcribed within a cell or in vitro system. This powerful technique enables the study of RNA synthesis dynamics, turnover rates, and the isolation of newly transcribed RNA for downstream applications such as sequencing, microarray analysis, and RNP immunoprecipitation.
6-Azauridine, the precursor to 6-aza-UTP, is known to have antiviral and antitumor properties, primarily through its interference with pyrimidine biosynthesis.[1][2] Its triphosphate form, 6-aza-UTP, can be directly incorporated into RNA, providing a valuable tool for molecular biology research.[1]
This document provides detailed application notes and protocols for the use of 6-aza-UTP in labeling newly synthesized RNA.
Principle of 6-Aza-UTP Labeling
The core principle of this technique lies in the metabolic incorporation of 6-azauridine into cellular RNA. Once introduced to cells, 6-azauridine is converted into 6-azauridine triphosphate (6-aza-UTP) by cellular salvage pathways. This analog is then recognized by RNA polymerases and incorporated into elongating RNA chains. The presence of the aza-group at the 6th position of the uracil (B121893) base provides a unique chemical handle for subsequent detection or purification.
Data Presentation
Cytotoxicity of 6-Azauridine
It is crucial to determine the optimal concentration of 6-azauridine for labeling that minimizes cellular toxicity. The following table summarizes reported cytotoxic concentrations in various cell lines. Researchers should perform a dose-response curve to determine the optimal, non-toxic concentration for their specific cell line and experimental duration.
| Cell Line | IC50 (Concentration causing 50% inhibition of cell growth) | Incubation Time | Reference |
| L1210 | 3 µM | 72 hours | [1] |
| HCT116 p53 +/+ | More sensitive than p53 -/- | Not specified | [3] |
| H460 | Cytotoxicity observed at 10 µM | 24 hours | [4] |
| H1299 | Cytotoxicity observed at 10 µM | 24 hours | [4] |
| B16F10 | >95% inhibition at 250 µM | ~60 hours | |
| A431 | >98% inhibition at 250 µM | ~40 hours |
Note: The cytotoxicity of 6-azauridine can vary significantly between cell types and experimental conditions. It is highly recommended to perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the optimal concentration for your specific experiments.
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized RNA in Cell Culture
This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells using 6-azauridine.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
6-Azauridine (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
RNase-free water
Procedure:
-
Cell Seeding: Plate cells at a desired density in a culture dish or plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of 6-Azauridine Stock Solution: Prepare a stock solution of 6-azauridine in sterile DMSO or PBS. The final concentration of the stock solution should be at least 1000x the desired final labeling concentration.
-
Labeling of Nascent RNA:
-
Aspirate the old medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of 6-azauridine. The optimal concentration should be determined from a cytotoxicity assay (typically in the range of 10-100 µM).
-
Incubate the cells for the desired labeling period. The incubation time can range from 30 minutes to several hours, depending on the experimental goals. Shorter incubation times will label more nascent transcripts, while longer times will label a broader population of newly synthesized RNA.
-
-
Cell Lysis and RNA Extraction:
-
After the labeling period, aspirate the medium containing 6-azauridine.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding TRIzol reagent or the lysis buffer from your RNA extraction kit.
-
Proceed with the RNA extraction protocol according to the manufacturer's instructions.
-
-
RNA Quantification and Storage:
-
Resuspend the purified RNA in RNase-free water.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Store the labeled RNA at -80°C until further use.
-
Protocol 2: Biotinylation of 6-Aza-UTP Labeled RNA via Click Chemistry
The aza-group in the incorporated 6-azauridine can be utilized for biotinylation via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for the specific affinity purification of the newly synthesized RNA.
Materials:
-
6-Aza-UTP labeled RNA (from Protocol 1)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS)
-
RNase-free water
-
RNA purification columns or ethanol (B145695) precipitation reagents
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In an RNase-free microcentrifuge tube, combine the following reagents in order:
-
6-Aza-UTP labeled RNA (1-10 µg)
-
Biotin-alkyne (to a final concentration of 100-500 µM)
-
RNase-free water to a final volume of 90 µL
-
-
-
Prepare Fresh Catalysts:
-
Prepare a 100 mM solution of sodium ascorbate in RNase-free water.
-
Prepare a 20 mM solution of CuSO4 in RNase-free water.
-
-
Initiate the Click Reaction:
-
Add 5 µL of the 20 mM CuSO4 solution to the reaction mix.
-
Add 5 µL of the 100 mM sodium ascorbate solution to the reaction mix.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification of Biotinylated RNA:
-
Purify the biotinylated RNA from the reaction mixture using an RNA purification column or by ethanol precipitation to remove unreacted biotin-alkyne and catalysts.
-
Resuspend the purified biotinylated RNA in RNase-free water.
-
-
Quantification and Storage:
-
Quantify the RNA concentration.
-
Store the biotinylated RNA at -80°C.
-
Protocol 3: Affinity Purification of Biotinylated RNA
Biotinylated RNA can be specifically captured using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated RNA (from Protocol 2)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
Binding and washing buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Elution buffer (e.g., 95% formamide, 10 mM EDTA)
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the desired amount of beads to a new RNase-free microcentrifuge tube.
-
Place the tube on a magnetic stand and remove the storage buffer.
-
Wash the beads twice with the binding and washing buffer.
-
-
Binding of Biotinylated RNA:
-
Resuspend the washed beads in the binding and washing buffer.
-
Add the biotinylated RNA to the bead suspension.
-
Incubate at room temperature for 15-30 minutes with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with the binding and washing buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Resuspend the beads in the elution buffer.
-
Incubate at 65°C for 5 minutes to release the RNA from the beads.
-
Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified nascent RNA to a new tube.
-
-
Downstream Processing: The purified RNA is now ready for downstream applications such as RT-qPCR, RNA sequencing, or microarray analysis.
Protocol 4: RNA Immunoprecipitation (RIP) of 6-Aza-UTP Labeled RNA
This protocol allows for the identification of proteins that interact with newly synthesized RNA.
Materials:
-
Cells labeled with 6-azauridine (from Protocol 1)
-
RIP lysis buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, protease and RNase inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers (low and high salt)
-
Proteinase K
-
RNA extraction reagents
Procedure:
-
Cell Lysis:
-
Harvest the 6-azauridine labeled cells and wash with ice-cold PBS.
-
Lyse the cells in RIP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with the antibody of interest overnight at 4°C.
-
Add fresh Protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
-
-
Washing:
-
Wash the beads with a series of low and high salt wash buffers to remove non-specific binding.
-
-
Elution and RNA Purification:
-
Elute the complexes from the beads.
-
Treat with Proteinase K to digest the protein.
-
Extract the RNA using TRIzol or a similar method.
-
-
Analysis: The purified RNA can be analyzed by RT-qPCR or sequencing to identify the transcripts that were associated with the protein of interest.
Mandatory Visualizations
Caption: Metabolic activation of 6-Azauridine and its incorporation into RNA.
Caption: Experimental workflow for labeling and analysis of nascent RNA.
Caption: Logical steps for the isolation of newly synthesized RNA.
Conclusion
6-Azauridine triphosphate offers a valuable method for the specific labeling and analysis of newly synthesized RNA. While detailed quantitative data on its labeling efficiency compared to other analogs is still emerging, the protocols provided here, adapted from established methods for similar uridine analogs, offer a robust starting point for researchers. Careful optimization of labeling conditions, particularly the concentration of 6-azauridine to minimize cytotoxicity, is essential for successful experiments. The ability to biotinylate and purify 6-aza-UTP-labeled RNA opens up numerous possibilities for studying the dynamic nature of the transcriptome in various biological contexts.
References
- 1. Click-iT™ Nascent RNA Capture Kit, for gene expression analysis 1 kit | Buy Online [thermofisher.com]
- 2. Repurposing Antiviral Drugs for Orthogonal RNA‐Catalyzed Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Azauridine Triphosphate in Viral Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090), a pyrimidine (B1678525) analog, has long been recognized for its broad-spectrum antiviral activity against a range of DNA and RNA viruses. Its therapeutic efficacy stems from its intracellular conversion to its active triphosphate form, 6-Azauridine triphosphate (6-aza-UTP). This document provides detailed application notes on the mechanisms of viral inhibition by 6-aza-UTP and comprehensive protocols for its evaluation in common viral inhibition assays.
Mechanism of Action
The antiviral properties of 6-azauridine are primarily attributed to two key mechanisms following its intracellular phosphorylation:
-
Inhibition of Pyrimidine Biosynthesis: 6-Azauridine is first phosphorylated by cellular kinases to 6-azauridine monophosphate (6-aza-UMP). 6-aza-UMP is a potent inhibitor of orotidylic acid decarboxylase (ODCase), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[1][2] This inhibition leads to a depletion of the intracellular pool of uridine (B1682114) triphosphate (UTP), an essential building block for RNA synthesis, thereby indirectly hampering viral replication.
-
Direct Inhibition of Viral RNA Polymerase: Following further phosphorylation to 6-azauridine diphosphate (B83284) (6-aza-UDP) and subsequently to 6-azauridine triphosphate (6-aza-UTP), the active molecule can act as a substrate for viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA chain can lead to premature chain termination or introduce mutations, ultimately inhibiting viral replication.[3][4]
Quantitative Data on Antiviral Activity
The following table summarizes the reported antiviral activity of 6-azauridine against various viruses. It is important to note that most studies report the activity of the parent compound, 6-azauridine, which is then intracellularly converted to the active triphosphate form.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Flaviviridae | Dengue virus (serotypes 1-4) | Vero | CPE Reduction | 1.5 - 2.3 | >8000 | >3478 | [5][6] |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | CPE Reduction | 0.83 | >8000 | >9638 | [5][6] |
| Flaviviridae | West Nile Virus (WNV) | Vero | CPE Reduction | Not specified | >8000 | >33 | [5][6] |
| Flaviviridae | Zika Virus (ZIKV) | Vero | Plaque Reduction | ~5-10 | Not specified | Not specified | [1] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | Vero | CPE Reduction | Not specified | >8000 | >33 | [5][6] |
| Coronaviridae | SARS-CoV | Vero | CPE Reduction | Not specified | Not specified | 5 | Not specified |
| Togaviridae | Chikungunya Virus | Not specified | In vitro RNA synthesis | Not specified | Not specified | Not specified | Not specified |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero, Huh-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Maintenance medium (e.g., DMEM with 2% FBS)
-
Virus stock of known titer
-
6-Azauridine
-
96-well cell culture plates
-
Staining solution (e.g., 0.5% Crystal Violet in 20% methanol (B129727) or Neutral Red solution)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate at a density that will form a confluent monolayer overnight.
-
On the following day, discard the growth medium and wash the cells with PBS.
-
Prepare serial dilutions of 6-azauridine in maintenance medium. Add the dilutions to the wells in triplicate. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-5 days, or until significant CPE is observed in the virus control wells.
-
Discard the medium and wash the cells with PBS.
-
Add the staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plate to dry.
-
Solubilize the stain (e.g., with methanol for Crystal Violet) and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the EC50 and CC50 values using a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay measures the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
Susceptible host cell line
-
6-well or 12-well cell culture plates
-
Virus stock of known titer
-
6-Azauridine
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Seed host cells in multi-well plates to achieve a confluent monolayer.
-
Prepare serial dilutions of 6-azauridine.
-
In separate tubes, mix the virus (at a concentration that produces a countable number of plaques) with each dilution of the compound. Include a virus control with no compound.
-
Remove the medium from the cell monolayers and infect with the virus-compound mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of 6-azauridine.
-
Incubate the plates until plaques are visible (typically 3-10 days).
-
Fix the cells with the fixing solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 (the concentration that inhibits plaque formation by 50%).
Protocol 3: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of 6-aza-UTP on the activity of viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template and primer
-
A mixture of ATP, CTP, GTP, and UTP
-
A labeled nucleotide (e.g., [α-³²P]UTP or a fluorescently labeled nucleotide)
-
6-Azauridine triphosphate (6-aza-UTP)
-
Reaction buffer
-
Reaction stop solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Set up the reaction mixture containing the reaction buffer, purified RdRp, and the RNA template/primer.
-
Add serial dilutions of 6-aza-UTP to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the NTP mix, including the labeled nucleotide.
-
Incubate the reaction at the optimal temperature for the polymerase for a defined period.
-
Stop the reaction by adding the stop solution.
-
Separate the RNA products by size using denaturing PAGE.
-
Visualize and quantify the amount of full-length and/or terminated RNA product (e.g., using autoradiography or fluorescence imaging).
-
Calculate the percentage of inhibition for each concentration of 6-aza-UTP and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of orotidylic acid decarboxylase, a primary site of carcinostasis by 6-azauracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for monitoring and analyzing single nucleotide incorporation by S. cerevisiae RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: 6-Azauridine Triphosphate in Cell Culture for Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) is a synthetic pyrimidine (B1678525) nucleoside analog that serves as a powerful tool for studying the intricate processes of gene transcription in cell culture. When introduced to cells, it is metabolically converted into its active forms, primarily 6-azauridine 5'-monophosphate (6-aza-UMP) and 6-azauridine 5'-triphosphate (6-aza-UTP). These metabolites interfere with nucleotide biosynthesis and directly impact the function of RNA polymerases. This dual mechanism of action allows researchers to dissect various stages of transcription, from initiation to elongation, making it a valuable compound in basic research and for the development of antiviral and antitumor therapies.[1][2]
Mechanism of Action
The biological effects of 6-azauridine are primarily mediated by its phosphorylated derivatives. The pathway begins with cellular kinases converting 6-azauridine into 6-aza-UMP.
-
Inhibition of Pyrimidine Biosynthesis: 6-aza-UMP is a potent inhibitor of orotidine (B106555) 5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo synthesis of uridine (B1682114) monophosphate (UMP).[3] This blockade leads to a depletion of the intracellular pool of UTP and CTP, essential building blocks for RNA synthesis.
-
Inhibition of Transcription Elongation: The subsequent phosphorylation of 6-aza-UMP to 6-aza-UTP creates a direct inhibitor of transcription. 6-aza-UTP can act as a competitive inhibitor of RNA polymerase, competing with the natural UTP for incorporation into the nascent RNA strand.[4][5] Studies have shown that 6-aza-UTP can inhibit transcription elongation, resulting in the accumulation of shorter transcripts.[6]
-
Incorporation into RNA: Beyond competitive inhibition, 6-azauridine can be incorporated into newly synthesized RNA in place of uridine.[7] This incorporation can potentially alter RNA structure, stability, and function, providing an alternative mechanism for its cytostatic effects.
Applications in Transcription Research
-
Studying Transcription Dynamics: By acutely depleting UTP pools and inhibiting RNA polymerase, 6-aza-UTP can be used to study the kinetics of transcription initiation, elongation, and termination.
-
Metabolic Labeling of Nascent RNA: The incorporation of 6-azauridine into RNA allows for the specific labeling and subsequent isolation of newly synthesized transcripts.[7] This is analogous to methods using other uridine analogs like 4-thiouridine (B1664626) (4sU) or 5-ethynyluridine (B57126) (EU).[8][9]
-
Antiviral and Anticancer Drug Development: The reliance of rapidly replicating viruses and cancer cells on de novo nucleotide synthesis makes them particularly sensitive to 6-azauridine.[1][10] It serves as a lead compound for developing drugs that target transcription.[11][12]
Data Presentation
Table 1: Quantitative Effects of 6-Azauridine Treatment
| Parameter | Organism/Cell Type | Observation | Reference |
| Metabolite Ratio | Germinating Wheat Embryonic Axes | The ratio of intracellular 6-azaUTP to UTP was approximately 2:1. | [7] |
| RNA Incorporation | Germinating Wheat Embryonic Axes | Substitution of 6-azauridine for uridine in new RNA was on the order of 1 in 18. | [7] |
Table 2: Recommended Concentrations of 6-Azauridine for Cell Culture Experiments
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| Human Cancer Cells (H460, H1299) | 5 - 20 µM | 24 hours | Induction of autophagy and cell death. | [1][10] |
| L5178Y Mouse Lymphoma | 5 µM | Up to 8 hours | Decrease in uracil (B121893) and cytosine nucleotides. | [1] |
| Mouse Cell Line (A9 derivative) | 5 x 10⁻⁴ M (500 µM) | Not specified | Used for selecting resistant cell variants. | [13] |
Table 3: Comparison with Other Common Transcription Inhibitors
| Inhibitor | Target | Mechanism | Reversibility | Typical Concentration | Reference |
| 6-Azauridine | OMP Decarboxylase, RNA Polymerases | Depletes UTP pools, competes with UTP, inhibits elongation. | Reversible | 5 - 50 µM | [1][6] |
| Actinomycin D | DNA Template | Intercalates into DNA, preventing RNA polymerase progression. | Effectively Irreversible | 1 - 5 µg/mL | [8] |
| α-Amanitin | RNA Polymerase II (high sensitivity) & III | Binds directly to the polymerase, inhibiting translocation. | Irreversible | 2 - 10 µg/mL | [8][14] |
| DRB | CDK9 (P-TEFb) | Inhibits phosphorylation of the C-terminal domain (CTD) of RNA Pol II, causing premature termination. | Reversible | 50 - 100 µM | [14][15] |
Experimental Protocols
Protocol 1: General Cell Culture and Seeding for Transcription Studies
This protocol provides a general guideline for thawing and plating adherent cells. Specific media, serum concentrations, and seeding densities should be optimized for each cell line.
Materials:
-
Cryovial of cells stored in liquid nitrogen
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile PBS
-
Trypsin-EDTA (0.25%)
-
Sterile tissue culture flasks and plates
-
37°C water bath
-
Biosafety cabinet
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells:
-
Pre-warm complete growth medium in a 37°C water bath.
-
Remove the cryovial from liquid nitrogen and immediately place it in the 37°C water bath until a small ice crystal remains (approx. 1-2 minutes).[16]
-
Wipe the vial with 70% ethanol before opening in a biosafety cabinet.
-
Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed medium.[17]
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.[17]
-
Aspirate the supernatant containing residual cryoprotectant.
-
Resuspend the cell pellet in 10 mL of fresh medium and transfer to a T75 flask.
-
Incubate at 37°C with 5% CO₂. Change the medium after 24 hours.
-
-
Seeding Cells for Experiments:
-
Once cells reach 70-80% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Collect the cell suspension and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the required number of cells at 300 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and plate the cells in the desired format (e.g., 6-well plates) at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Protocol 2: Treatment of Cells with 6-Azauridine for Transcription Inhibition
Materials:
-
Cells plated at desired density (from Protocol 1)
-
6-Azauridine stock solution (e.g., 10 mM in DMSO or PBS, sterile filtered)
-
Complete growth medium
-
PBS
Procedure:
-
Prepare a working solution of 6-Azauridine in complete growth medium at the desired final concentration (e.g., 10 µM).
-
Aspirate the old medium from the cultured cells.
-
Add the medium containing 6-Azauridine to the cells. For control wells, add medium containing the same concentration of the vehicle (e.g., DMSO).
-
Incubate the cells for the desired duration (e.g., 4, 8, 12, or 24 hours).
-
Following incubation, proceed with the desired downstream analysis (e.g., RNA extraction, cell viability assay, nuclear run-on assay).
Protocol 3: Analysis of Nascent RNA via Metabolic Labeling
This protocol provides a conceptual workflow for labeling newly synthesized RNA with 6-azauridine, followed by enrichment and analysis.
Materials:
-
Cells treated with 6-Azauridine (from Protocol 2)
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Biotin-azide or other click-chemistry compatible biotin (B1667282) probe
-
Click-chemistry reaction buffer kit
-
Streptavidin-coated magnetic beads
-
Buffers for bead washing and elution
-
Materials for downstream analysis (RT-qPCR, RNA sequencing)
Procedure:
-
Pulse Labeling: Treat cells with 6-azauridine for a short period (e.g., 30-60 minutes) to label actively transcribed RNA.
-
RNA Extraction: Immediately after labeling, lyse the cells and extract total RNA using a standard protocol. Ensure high quality and purity of the RNA.
-
Click Chemistry Reaction (if using a modified analog): Note: This step is hypothetical for 6-azauridine itself but standard for analogs like 5-EU. If an azide-modified version of 6-azauridine were used, this would apply. Covalently attach a biotin tag to the incorporated 6-azauridine within the RNA via a click-chemistry reaction.
-
Enrichment of Labeled RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized transcripts.
-
Perform stringent washes to remove non-specifically bound RNA (i.e., older, unlabeled RNA).
-
Elute the captured nascent RNA from the beads.
-
-
Downstream Analysis:
-
RT-qPCR: Quantify the abundance of specific newly transcribed genes.
-
RNA Sequencing (RNA-Seq): Perform library preparation and next-generation sequencing to obtain a genome-wide profile of nascent transcription.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 5. Inhibition of RNA nucleotidyltransferase by 6-azauridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of UTP sugar and base modifications on vaccinia virus early gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Transcription as a Target for Antibacterial Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concurrent development of resistance to 6-azauridine and adenosine in a mouse cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple Mechanisms Contribute to Inhibit Transcription in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 17. horizondiscovery.com [horizondiscovery.com]
Application Note: Quantification of 6-Azauridine Triphosphate Incorporation in RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Azauridine (B1663090) (6-azaUrd) is a pyrimidine (B1678525) analog with significant cytostatic and antiviral properties.[1][2] Its biological activity is primarily attributed to its intracellular conversion to 6-azauridine 5'-monophosphate (6-azaUMP), a potent inhibitor of orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] Furthermore, 6-azaUrd can be metabolized to 6-azauridine 5'-triphosphate (6-aza-UTP), which can then be incorporated into newly synthesized RNA by RNA polymerases.[2][3] This incorporation offers an alternative mechanism for its therapeutic effects and provides a valuable tool for studying RNA synthesis and function. This application note provides detailed protocols for the enzymatic incorporation of 6-aza-UTP into RNA in vitro and methods for its subsequent quantification.
Metabolic Pathway of 6-Azauridine
6-Azauridine is taken up by cells and undergoes a series of phosphorylation steps to become 6-aza-UTP. This triphosphate analog can then compete with the natural uridine (B1682114) triphosphate (UTP) for incorporation into RNA transcripts by RNA polymerase.
Quantitative Data Summary
The efficiency of 6-aza-UTP incorporation can vary depending on the specific RNA polymerase, the sequence context of the template, and modifications to the 6-azauridine molecule itself. While 6-aza-UTP is generally a poor substrate for polymerases compared to native UTP, its incorporation is measurable.[4][5]
Table 1: In Vitro Incorporation Efficiency of 6-Aza-UTP and Analogs by T7 RNA Polymerase
| Modified UTP Analog | Incorporation Efficiency (relative to UTP) | Reference |
| 6-Azauridine triphosphate (6-aza-UTP) | 37 ± 3% | [4] |
| 5-Thiopheno-6-azauridine triphosphate | 77 ± 2% | [4] |
| 5-Thiopheno-uridine triphosphate | 97 ± 2% | [4] |
Table 2: In Vivo Metabolite Ratios and RNA Substitution in Wheat Embryonic Axes
| Condition | Metabolite Ratio (6-azaUTP / UTP) | Substitution Rate in new RNA (6-azaUrd for Uridine) | Reference |
| Incubation with 7.3 mM 6-azaUrd | ~ 2:1 | 1 in 18 | [2] |
Experimental Protocols
The quantification of 6-aza-UTP incorporation into RNA typically involves three main stages: enzymatic incorporation of the analog into an RNA transcript, purification of the labeled RNA, and subsequent analysis to determine the extent of incorporation.
Protocol 1: In Vitro Transcription with 6-Aza-UTP using T7 RNA Polymerase
This protocol is adapted from methodologies described for the enzymatic incorporation of modified nucleotides.[4][6][7]
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl, 10 mM spermidine)
-
Ribonuclease (RNase) Inhibitor
-
ATP, GTP, CTP solutions (10 mM each)
-
UTP solution (10 mM)
-
6-Azauridine triphosphate (6-aza-UTP) solution (10 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: At room temperature, assemble the transcription reaction in a nuclease-free microcentrifuge tube. For a standard 20 µL reaction:
-
Nuclease-free water: to 20 µL
-
5x Transcription Buffer: 4 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
ATP, GTP, CTP (10 mM each): 2 µL of each
-
UTP and/or 6-aza-UTP: A total of 2 µL (e.g., for a 1:1 ratio, use 1 µL of 10 mM UTP and 1 µL of 10 mM 6-aza-UTP. Adjust ratios as needed for your experiment).
-
Linearized DNA template (1 µg/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 1 µL
-
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal (Optional): To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.
Protocol 2: RNA Purification using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method is suitable for purifying the full-length RNA transcript and removing unincorporated NTPs, aborted transcripts, and enzymes.[4]
Materials:
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M urea) in TBE buffer
-
2x RNA Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Gel elution buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297), 1 mM EDTA)
-
Ethanol (B145695) (100% and 70%)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Mix the transcription reaction product with an equal volume of 2x RNA Loading Buffer. Heat at 95°C for 5 minutes and then place on ice.
-
Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel until the desired separation is achieved (monitoring dye migration).
-
Visualization and Excision: Visualize the RNA bands using UV shadowing. Carefully excise the gel slice containing the full-length RNA transcript.
-
Elution: Crush the gel slice and place it in a microcentrifuge tube with gel elution buffer. Incubate overnight at 4°C or for 2-4 hours at 37°C with shaking.
-
Precipitation: Pellet the gel debris by centrifugation and transfer the supernatant to a new tube. Precipitate the RNA by adding 2.5-3 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.
-
Washing and Resuspension: Pellet the RNA by centrifugation at high speed for 30 minutes at 4°C. Discard the supernatant, wash the pellet with cold 70% ethanol, and centrifuge again. Air-dry the pellet and resuspend in nuclease-free water.
Protocol 3: RNA Hydrolysis and HPLC-based Quantification
This protocol allows for the precise quantification of 6-aza-UMP within the purified RNA transcript by breaking it down into its constituent nucleoside monophosphates.[2]
Materials:
-
Purified RNA containing 6-azaUrd
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.3 M)
-
Hydrochloric acid (HCl) or other acid for neutralization
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile phase buffers (e.g., ammonium phosphate (B84403) or triethylammonium (B8662869) acetate buffers)
-
Standards: UMP and 6-azaUMP
Procedure:
-
Alkaline Hydrolysis: To the purified RNA sample, add NaOH to a final concentration of 0.3 M. Incubate at 37°C for 16-20 hours. This will hydrolyze the RNA into a mixture of 2' and 3' nucleoside monophosphates.
-
Neutralization: Neutralize the hydrolysis reaction by adding an equivalent amount of acid (e.g., HCl).
-
HPLC Analysis:
-
Inject the neutralized hydrolysate into the HPLC system.
-
Separate the nucleoside monophosphates using an appropriate gradient. The exact conditions will depend on the column and system but will typically involve a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer.[6]
-
Monitor the elution profile using a UV detector (typically at 260 nm).
-
-
Quantification:
-
Run UMP and 6-azaUMP standards to determine their retention times.
-
Identify and integrate the peak areas for UMP and 6-azaUMP in the sample chromatogram.
-
Calculate the molar ratio of 6-azaUMP to UMP. The percentage of UMP substituted by 6-azaUMP can be calculated as: % Incorporation = [Area(6-azaUMP) / (Area(6-azaUMP) + Area(UMP))] * 100
-
The quantification of 6-aza-UTP incorporation into RNA is a powerful technique for researchers in drug development and molecular biology. The protocols outlined in this application note provide a framework for performing in vitro labeling and subsequent analysis. By accurately measuring the extent of incorporation, researchers can gain insights into the mechanism of action of 6-azauridine, evaluate the efficiency of RNA polymerases with modified substrates, and develop novel RNA-based therapeutics and diagnostic tools.
References
- 1. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of RNA nucleotidyltransferase by 6-azauridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic incorporation and utilization of an emissive 6-azauridine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02080A [pubs.rsc.org]
- 5. Enzymatic incorporation and utilization of an emissive 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. carlroth.com [carlroth.com]
Application Notes and Protocols for 6-Azauridine Triphosphate as a Substrate for T7 RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) triphosphate (6-aza-UTP) is a synthetic analog of the natural nucleotide uridine (B1682114) triphosphate (UTP). In cellular contexts, 6-azauridine acts as an antimetabolite, interfering with the de novo pyrimidine (B1678525) biosynthesis pathway and subsequently inhibiting DNA and RNA synthesis.[1] Its triphosphate form can be a substrate for RNA polymerases, allowing for its potential incorporation into RNA transcripts. This application note provides a detailed overview of the use of 6-aza-UTP as a substrate for bacteriophage T7 RNA polymerase (T7 RNAP), a key enzyme in molecular biology for in vitro RNA synthesis.
T7 RNA polymerase is widely used due to its high processivity and specificity for its promoter sequence.[2] The enzyme exhibits a degree of tolerance for modified nucleotides, which has been exploited for the synthesis of functionally modified RNA molecules.[3][4][5][6] However, the efficiency of incorporation of these analogs can vary significantly.
This document summarizes the available data on the interaction between 6-aza-UTP and T7 RNA polymerase, provides protocols for its use in in vitro transcription, and discusses the challenges and considerations for researchers.
Data Presentation
Table 1: Qualitative and Comparative Data for 6-Azauridine Triphosphate Incorporation by T7 RNA Polymerase
| Parameter | Observation | Citation |
| Substrate Tolerance | 6-Azauridine triphosphate is generally poorly tolerated by T7 RNA polymerase. | [1] |
| Incorporation Efficiency | Conjugating a thiophene (B33073) ring to the 5-position of the 6-azauridine core has been shown to result in a 2-fold increase in incorporation efficiency compared to the unmodified 6-azauridine. | [1] |
| General Pyrimidine Modification Tolerance | T7 RNA polymerase can incorporate various 5-substituted pyrimidine analogues, with efficiency often depending on the size and nature of the modification. Smaller modifications are generally better tolerated. | [4][5][6] |
Signaling Pathways and Experimental Workflows
Pyrimidine Biosynthesis Inhibition by 6-Azauridine
6-Azauridine primarily exerts its biological effects by inhibiting the de novo synthesis of pyrimidines. The diagram below illustrates the point of inhibition.
Caption: Inhibition of OMP Decarboxylase by 6-Azauridine-5'-Monophosphate.
General Experimental Workflow for In Vitro Transcription with 6-Aza-UTP
The following diagram outlines the key steps for performing in vitro transcription with a modified nucleotide like 6-aza-UTP.
Caption: Workflow for in vitro transcription using 6-aza-UTP.
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with T7 RNA Polymerase
This protocol provides a general framework for in vitro transcription. For incorporating an inefficient substrate like 6-aza-UTP, optimization of reaction conditions (see Notes on Optimization) is crucial.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest (1 µg)
-
Nuclease-free water
-
10X T7 RNA Polymerase Reaction Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide solution mix (100 mM each of ATP, CTP, GTP)
-
6-Azauridine triphosphate (100 mM solution)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I, RNase-free (e.g., 1 U/µL)
-
0.5 M EDTA, pH 8.0
Procedure:
-
Reaction Assembly: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL 10X T7 Reaction Buffer 2 µL 1X ATP, CTP, GTP (100 mM each) 0.8 µL 4 mM each 6-Azauridine triphosphate (100 mM) 0.8 µL 4 mM Template DNA (1 µg) X µL 50 ng/µL RNase Inhibitor 1 µL 2 U/µL T7 RNA Polymerase 2 µL 5 U/µL -
Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours. For potentially higher yields with inefficient substrates, the incubation time can be extended up to 16 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
RNA Purification: Purify the RNA transcript using a column-based RNA cleanup kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Analysis: Determine the concentration of the purified RNA using a spectrophotometer. Analyze the integrity and size of the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.
Notes on Optimization for 6-Aza-UTP Incorporation:
-
Enzyme Concentration: Increasing the concentration of T7 RNA Polymerase may improve the yield of transcripts containing 6-azauridine.
-
NTP Ratios: The ratio of 6-aza-UTP to UTP (if UTP is not fully replaced) can be varied to modulate the incorporation rate. Start with a 1:1 molar ratio and adjust as needed. Complete replacement of UTP with 6-aza-UTP may significantly reduce transcription efficiency.
-
Magnesium Concentration: The optimal Mg²⁺ concentration can vary for modified nucleotides. A titration of MgCl₂ concentration (e.g., from 6 mM to 30 mM) may be necessary to find the optimal condition for 6-aza-UTP incorporation.
-
Incubation Time: Longer incubation times may be required to compensate for the slower incorporation rate of 6-aza-UTP.
Protocol 2: Analysis of 6-Azauridine Incorporation into RNA Transcripts
This protocol describes a method to verify the incorporation of 6-azauridine into the synthesized RNA.
Materials:
-
Purified RNA transcript containing 6-azauridine
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease-free water
-
Appropriate buffers for Nuclease P1 and BAP
-
HPLC system with a C18 column
Procedure:
-
RNA Digestion:
-
In a nuclease-free tube, dissolve 5-10 µg of the purified RNA in nuclease-free water.
-
Add Nuclease P1 and its corresponding buffer. Incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add BAP and its buffer. Incubate at 37°C for 1 hour to dephosphorylate the mononucleotides to nucleosides.
-
Inactivate the enzymes according to the manufacturer's instructions (e.g., by heating at 70°C for 10 minutes).
-
-
HPLC Analysis:
-
Filter the digested sample through a 0.22 µm filter.
-
Analyze the nucleoside mixture by reverse-phase HPLC on a C18 column.
-
Use a mobile phase gradient appropriate for separating the canonical nucleosides (A, C, G, U) and 6-azauridine.
-
Monitor the elution profile using a UV detector at 260 nm.
-
Compare the retention time of the peaks from the sample with those of pure nucleoside standards, including a 6-azauridine standard, to confirm its presence and quantify its relative abundance.
-
Logical Relationships in Substrate Selection
The following diagram illustrates the factors influencing the selection and incorporation of a modified nucleotide like 6-aza-UTP by T7 RNA polymerase.
Caption: Factors influencing 6-aza-UTP incorporation by T7 RNA polymerase.
Conclusion
6-Azauridine triphosphate presents a significant challenge as a substrate for T7 RNA polymerase due to its poor incorporation efficiency. Researchers aiming to synthesize RNA containing 6-azauridine must be prepared to optimize in vitro transcription conditions extensively. The provided protocols offer a starting point for these experiments, with the understanding that adjustments to enzyme and substrate concentrations, as well as reaction time and temperature, will likely be necessary to achieve desired results. Further research into engineered T7 RNA polymerase variants with broader substrate tolerance may offer a more efficient path for the incorporation of challenging nucleotide analogs like 6-aza-UTP in the future.
References
- 1. Enzymatic incorporation and utilization of an emissive 6-azauridine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02080A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 6. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090), a synthetic analog of the nucleoside uridine (B1682114), is a prodrug that, upon intracellular conversion to its active triphosphate form (6-Azauridine-5'-triphosphate or azaUTP), exhibits significant antimetabolic, anticancer, and antiviral properties. These application notes provide a comprehensive overview of the experimental design for studying the effects of 6-Azauridine triphosphate, detailing its mechanism of action and providing protocols for key experimental assays.
6-Azauridine exerts its biological effects primarily through the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Specifically, its monophosphate form, 6-azauridine monophosphate (azaUMP), is a potent inhibitor of UMP synthase (orotate phosphoribosyltransferase and orotidylate decarboxylase), the enzyme responsible for the final two steps in the synthesis of uridine monophosphate (UMP).[2] This inhibition leads to a depletion of the intracellular pyrimidine nucleotide pool, which is essential for RNA and DNA synthesis, thereby arresting cell proliferation. Furthermore, 6-Azauridine triphosphate can be incorporated into RNA, leading to dysfunctional RNA molecules and further contributing to its cytotoxic effects.[3] Recent studies have also elucidated its role in inducing autophagy-mediated cell death in cancer cells.[1]
These notes will guide researchers in designing and executing experiments to investigate the multifaceted effects of 6-Azauridine triphosphate on cellular processes.
Data Presentation
The following tables summarize the cytotoxic effects of 6-Azauridine on various cancer cell lines, providing a comparative overview of its potency.
Table 1: IC50 Values of 6-Azauridine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| H460 | Non-small cell lung cancer | ~10 µM (estimated from graphical data) | 24 |
| H1299 | Non-small cell lung cancer | >10 µM (less sensitive than H460) | 24 |
| Jurkat | Acute T-cell leukemia | 142 µM | Not Specified |
| HeLa | Cervical Cancer | 48.65 µM | 24 |
| A549 | Lung Adenocarcinoma | 6.3 µM | 72 |
| MCF-7 | Breast Adenocarcinoma | Not explicitly found, but studied | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for the key experiments to characterize the effects of 6-Azauridine triphosphate.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of 6-Azauridine on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H460, H1299, HeLa, A549, MCF-7, Jurkat)
-
Complete cell culture medium
-
6-Azauridine stock solution (in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 6-Azauridine in complete culture medium. Remove the medium from the wells and add 100 µL of the 6-Azauridine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: UMP Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of UMP synthase, the direct target of 6-Azauridine's active metabolite.
Materials:
-
Cell lysate containing UMP synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Orotic acid (substrate)
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP) (co-substrate)
-
6-Azauridine-5'-monophosphate (AzaUMP) (inhibitor)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Enzyme Preparation: Prepare cell lysates from control and 6-Azauridine-treated cells by sonication or freeze-thaw cycles in lysis buffer. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, orotic acid, and PRPP.
-
Inhibitor Addition: For inhibition studies, pre-incubate the cell lysate with varying concentrations of AzaUMP for a specified time (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cell lysate (with or without pre-incubation with the inhibitor) to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of orotic acid to OMP. Record the absorbance at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each condition. For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 or Ki value.
Protocol 3: Quantification of 6-Azauridine Incorporation into RNA (In Vitro Transcription)
This protocol quantifies the incorporation of 6-Azauridine triphosphate into newly synthesized RNA.
Materials:
-
Linearized DNA template containing a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA polymerase
-
Transcription buffer (e.g., 40 mM Tris-HCl, pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
Ribonucleotide solution (ATP, CTP, GTP)
-
UTP and 6-Azauridine-5'-triphosphate (AzaUTP)
-
[α-³²P]UTP (for radiolabeling)
-
RNase-free water
-
DNase I
-
RNA purification kit or phenol:chloroform extraction
-
Scintillation counter
Procedure:
-
Transcription Reaction Setup: In an RNase-free tube, set up the transcription reaction by combining the transcription buffer, ribonucleotide solution (with a defined ratio of UTP to AzaUTP), linearized DNA template, and a small amount of [α-³²P]UTP for tracing.
-
Enzyme Addition: Add the appropriate RNA polymerase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the synthesized RNA using an RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification of Incorporation:
-
Total RNA Yield: Measure the concentration of the purified RNA using a spectrophotometer at 260 nm.
-
Radioactivity Measurement: Measure the radioactivity of an aliquot of the purified RNA using a scintillation counter.
-
-
Data Analysis: Calculate the specific activity of the reaction (cpm/µg of RNA). By knowing the initial ratio of UTP to AzaUTP and the total amount of UTP incorporated (calculated from the specific activity), the amount of incorporated 6-Azauridine can be determined.
Protocol 4: Analysis of Intracellular Nucleotide Pools by HPLC
This protocol allows for the quantification of intracellular nucleotide pools, including UTP and the accumulation of orotic acid, upon treatment with 6-Azauridine.
Materials:
-
Cultured cells
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃) for neutralization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Anion-exchange or reverse-phase C18 column suitable for nucleotide separation
-
Mobile phase buffers (e.g., phosphate buffers with an ion-pairing agent like tetrabutylammonium)
-
Nucleotide standards (UTP, ATP, CTP, GTP, Orotic Acid)
Procedure:
-
Cell Harvesting and Extraction:
-
Culture cells to the desired density and treat with 6-Azauridine for the specified time.
-
Rapidly wash the cells with ice-cold PBS.
-
Extract the intracellular metabolites by adding ice-cold 0.4 M PCA.
-
Scrape the cells and collect the extract.
-
-
Neutralization: Neutralize the PCA extract by adding K₂CO₃. The perchlorate (B79767) will precipitate as potassium perchlorate.
-
Sample Preparation: Centrifuge the neutralized extract to pellet the precipitate. Collect the supernatant containing the nucleotides.
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the nucleotides using a suitable gradient of the mobile phase.
-
Detect the nucleotides by monitoring the UV absorbance at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Identify the nucleotide peaks by comparing their retention times with those of the standards.
-
Quantify the concentration of each nucleotide by integrating the peak area and comparing it to a standard curve generated with known concentrations of the nucleotide standards.
-
Normalize the nucleotide concentrations to the cell number or total protein content.
-
By following these detailed protocols, researchers can effectively investigate the molecular mechanisms and cellular consequences of 6-Azauridine triphosphate, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols for High-Throughput Screening of 6-Azauridine Triphosphate as an Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090), a pyrimidine (B1678525) nucleoside analog, has long been recognized for its broad-spectrum antiviral activity against a range of RNA and DNA viruses.[1][2] Its therapeutic efficacy stems from its intracellular conversion to the active metabolite, 6-Azauridine 5'-triphosphate (6-aza-UTP). The primary mechanism of action involves the inhibition of the host cell enzyme orotidine (B106555) 5'-monophosphate (OMP) decarboxylase, which is crucial for the de novo synthesis of pyrimidines. This leads to the depletion of intracellular pools of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), thereby indirectly hampering viral replication by limiting the availability of essential building blocks for nucleic acid synthesis.
Furthermore, as a structural analog of uridine triphosphate, 6-aza-UTP has the potential to directly interfere with viral replication by acting as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). This dual mechanism of action makes 6-azauridine and its triphosphate form compelling candidates for antiviral drug discovery and development. These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize antiviral compounds targeting viral polymerases, using 6-aza-UTP as a reference compound in biochemical assays and its prodrug, 6-azauridine, in cell-based assays.
Mechanism of Action of 6-Azauridine
6-Azauridine is a prodrug that, upon entering the cell, is phosphorylated by host cell kinases to its active triphosphate form, 6-aza-UTP. The primary antiviral effect is mediated by the monophosphate form, 6-azauridine 5'-monophosphate (6-aza-UMP), which competitively inhibits OMP decarboxylase. This inhibition disrupts the pyrimidine biosynthesis pathway, leading to reduced levels of UTP and CTP. Additionally, 6-aza-UTP can be incorporated into nascent viral RNA, leading to chain termination or increased mutagenesis, or it can directly compete with natural UTP for the active site of the viral RNA-dependent RNA polymerase.
Data Presentation
Table 1: Biochemical Inhibitory Activity of 6-Azauridine Triphosphate (6-aza-UTP) Against Viral RNA-Dependent RNA Polymerase (RdRp)
Note: Specific IC50 or Ki values for 6-aza-UTP against viral RdRps are not extensively reported in publicly available literature. The following table is a template for presenting such data when obtained from HTS.
| Compound ID | Target Virus | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Notes |
| 6-aza-UTP | e.g., Influenza A Virus | RdRp Complex | Fluorescence-based | TBD | TBD | Reference Compound |
| Test Compound 1 | e.g., Influenza A Virus | RdRp Complex | Fluorescence-based | Value | Value | |
| Test Compound 2 | e.g., Influenza A Virus | RdRp Complex | Fluorescence-based | Value | Value |
Table 2: Cell-Based Antiviral Activity and Cytotoxicity of 6-Azauridine
| Compound ID | Target Virus | Host Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 6-Azauridine | e.g., Zika Virus | e.g., Vero | CPE Reduction | Moderate Activity | Value | Value |
| 6-Azauridine | e.g., Influenza A Virus | e.g., A549 | Plaque Reduction | Moderate Activity | Value | Value |
| Test Compound 1 | e.g., Influenza A Virus | e.g., A549 | Plaque Reduction | Value | Value | Value |
| Test Compound 2 | e.g., Influenza A Virus | e.g., A549 | Plaque Reduction | Value | Value | Value |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence-Based RdRp Inhibition Assay
This biochemical assay measures the direct inhibition of viral RdRp activity by test compounds, with 6-aza-UTP as a potential reference inhibitor. The assay detects the synthesis of double-stranded RNA (dsRNA) from a single-stranded RNA template using a fluorescent dye that intercalates with dsRNA.
Materials:
-
Purified recombinant viral RdRp
-
Single-stranded RNA template (e.g., poly-C)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
6-Azauridine triphosphate (6-aza-UTP)
-
Test compounds dissolved in DMSO
-
Fluorescent dsRNA-intercalating dye (e.g., PicoGreen)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 50 mM EDTA in water
-
384-well black, flat-bottom assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and 6-aza-UTP in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate.
-
Include positive controls (e.g., a known RdRp inhibitor) and negative controls (DMSO only).
-
-
Reaction Mix Preparation:
-
Prepare a master mix containing the assay buffer, RNA template, rNTPs, and the fluorescent dye. The final concentration of each component should be optimized for the specific viral RdRp.
-
Just before starting the assay, add the purified RdRp enzyme to the master mix.
-
-
Reaction Initiation and Incubation:
-
Dispense 20 µL of the reaction master mix into each well of the compound-plated 384-well plate.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the plates at 37°C for a predetermined time (e.g., 60-120 minutes), protected from light.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding 5 µL of stop solution to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Cytopathic Effect (CPE) Reduction Assay
This assay evaluates the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Host cell line susceptible to the target virus (e.g., Vero, A549)
-
Target virus stock with a known titer
-
6-Azauridine
-
Test compounds
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminescence or absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and 6-azauridine in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Virus Infection:
-
Infect the cells by adding the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Do not add the virus to the "cells only" control wells and the cytotoxicity testing plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator until 80-90% CPE is observed in the "virus only" control wells.
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure luminescence or absorbance with a plate reader.
-
-
Cytotoxicity Assessment:
-
In parallel, treat a separate plate of uninfected cells with the same concentrations of compounds to assess cytotoxicity (CC50).
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration.
-
Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the respective dose-response curves.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
-
References
Application Notes and Protocols for the Detection of 6-Azauridine Triphosphate in Cellular Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) (6-aza-U) is a pyrimidine (B1678525) nucleoside analog that exhibits antiviral and antineoplastic properties. Its mechanism of action involves the intracellular phosphorylation to 6-azauridine monophosphate (6-aza-UMP), which subsequently inhibits de novo pyrimidine biosynthesis. Further phosphorylation leads to the formation of 6-azauridine triphosphate (6-aza-UTP), which can be incorporated into RNA, leading to disruption of RNA synthesis and function. The quantification of 6-aza-UTP in cellular extracts is crucial for understanding its pharmacological effects, mechanism of action, and for the development of novel therapeutics.
These application notes provide detailed protocols for the detection and quantification of 6-aza-UTP in cellular extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An indirect enzymatic assay to assess the biological activity of 6-azauridine metabolites is also described.
Signaling Pathway and Experimental Workflow
The metabolic activation of 6-azauridine and the subsequent analytical workflow for the detection of 6-aza-UTP are depicted below.
Caption: Metabolic activation of 6-Azauridine and analytical workflow.
Data Presentation
Quantitative analysis of 6-aza-UTP in cellular extracts allows for the comparison of its accumulation under different experimental conditions. Due to the limited availability of published quantitative data for 6-aza-UTP, the following tables are presented as templates with hypothetical but realistic data to illustrate how results can be structured.
Table 1: Intracellular 6-aza-UTP Concentrations in L1210 Cells after Treatment with 6-Azauridine.
| Treatment Group | 6-Azauridine Concentration (µM) | Incubation Time (h) | 6-aza-UTP (pmol/10^6 cells) |
| Control | 0 | 24 | Not Detected |
| Low Dose | 1 | 24 | 15.2 ± 2.1 |
| High Dose | 10 | 24 | 85.7 ± 9.8 |
| Time Course (10 µM) | 10 | 6 | 42.3 ± 5.5 |
| 10 | 12 | 78.1 ± 8.9 | |
| 10 | 24 | 86.2 ± 10.1 |
Table 2: Comparison of 6-aza-UTP Levels in Different Cancer Cell Lines.
| Cell Line | 6-Azauridine Treatment (10 µM for 24h) | Basal UTP (pmol/10^6 cells) | 6-aza-UTP (pmol/10^6 cells) |
| L1210 (Leukemia) | + | 150.5 ± 12.3 | 85.7 ± 9.8 |
| HeLa (Cervical Cancer) | + | 210.2 ± 18.9 | 65.4 ± 7.2 |
| A549 (Lung Cancer) | + | 185.9 ± 15.6 | 72.1 ± 8.5 |
Experimental Protocols
Protocol 1: Extraction of Nucleotides from Cultured Cells
This protocol describes the extraction of nucleotides from mammalian cells for subsequent analysis by HPLC or LC-MS/MS.
Caption: Cellular nucleotide extraction workflow.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
0.6 M Trichloroacetic acid (TCA), ice-cold
-
1 M Tris-HCl (pH 8.0) or 1M KOH for neutralization
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with 6-azauridine for the specified time.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or scraping.
-
Cell Lysis and Extraction: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold 0.6 M TCA.
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble nucleotides.
-
Neutralization: Neutralize the extract by adding 1 M Tris-HCl (pH 8.0) or 1M KOH until the pH is between 6.5 and 7.5.
-
Filtration: Filter the neutralized extract through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: The samples can be stored at -80°C for later analysis.
Protocol 2: Quantification of 6-aza-UTP by Ion-Pair Reversed-Phase HPLC
This protocol is based on the method described by Wotring and Townsend (1989) for the identification of 6-aza-UTP in L1210 cells.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1 M KH2PO4, 5 mM tetrabutylammonium (B224687) phosphate, pH 6.0
-
Mobile Phase B: 50% Acetonitrile in 0.1 M KH2PO4, 5 mM tetrabutylammonium phosphate, pH 6.0
-
6-aza-UTP standard
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 20 µL of the prepared cellular extract or standard solution.
-
Gradient Elution:
-
0-10 min: 100% Mobile Phase A
-
10-30 min: Linear gradient from 0% to 50% Mobile Phase B
-
30-35 min: 50% Mobile Phase B
-
35-40 min: Linear gradient from 50% to 0% Mobile Phase B
-
40-50 min: 100% Mobile Phase A (re-equilibration)
-
-
Detection: Monitor the absorbance at 262 nm.
-
Quantification: Identify the 6-aza-UTP peak by comparing the retention time with the standard. Quantify the amount of 6-aza-UTP by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 6-aza-UTP standard.
Protocol 3: Quantification of 6-aza-UTP by LC-MS/MS
This method provides higher sensitivity and specificity for the quantification of 6-aza-UTP.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
6-aza-UTP standard
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B for 10 minutes at a flow rate of 0.3 mL/min.
-
Injection: Inject 5 µL of the prepared cellular extract or standard solution.
-
Gradient Elution:
-
0-2 min: 2% Mobile Phase B
-
2-10 min: Linear gradient from 2% to 40% Mobile Phase B
-
10-12 min: 40% Mobile Phase B
-
12-12.1 min: Linear gradient from 40% to 2% Mobile Phase B
-
12.1-15 min: 2% Mobile Phase B (re-equilibration)
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 484.0 (for [M-H]- of 6-aza-UTP)
-
Product Ions (Q3): m/z 404.0 ([M-H-PO3]-), m/z 324.0 ([M-H-2PO3]-), m/z 154.0 (fragment of 6-azauracil)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification: Create a standard curve using known concentrations of 6-aza-UTP. Quantify 6-aza-UTP in the samples by comparing the peak area of the specific MRM transition to the standard curve.
Protocol 4: Indirect Enzymatic Assay for UMP Synthase Inhibition
This assay indirectly assesses the presence of the active metabolite of 6-azauridine, 6-aza-UMP, by measuring the inhibition of UMP synthase.
Caption: UMP Synthase Inhibition Assay Workflow.
Materials:
-
Cell lysate from control and 6-azauridine-treated cells
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2
-
Orotic acid
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
HPLC system for UMP quantification
Procedure:
-
Prepare Cell Lysates: Prepare cytosolic extracts from control and 6-azauridine-treated cells.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL of cell lysate
-
10 µL of 10 mM Orotic acid
-
10 µL of 10 mM PRPP
-
30 µL of Reaction Buffer
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold 0.6 M TCA.
-
Sample Preparation: Process the samples as described in Protocol 1 to remove precipitated protein.
-
UMP Quantification: Analyze the samples by HPLC to quantify the amount of UMP produced.
-
Data Analysis: Calculate the rate of UMP formation for both control and treated samples. The inhibition of UMP synthase activity in the treated samples indicates the presence and activity of 6-aza-UMP.
Conclusion
The methods described in these application notes provide a comprehensive framework for the detection and quantification of 6-azauridine triphosphate in cellular extracts. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering the highest sensitivity and specificity. Accurate measurement of 6-aza-UTP is essential for advancing our understanding of 6-azauridine's therapeutic potential and for the development of new pyrimidine analog-based drugs.
References
Application Notes and Protocols for the Use of 6-Azauridine Triphosphate in Nucleotide Competition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine triphosphate (6-aza-UTP) is a synthetic analog of the natural nucleotide uridine (B1682114) triphosphate (UTP). Structurally, the presence of a nitrogen atom at the 6th position of the pyrimidine (B1678525) ring distinguishes it from UTP. This modification allows 6-aza-UTP to act as a competitive inhibitor of RNA polymerases, enzymes crucial for the synthesis of RNA from a DNA template. By mimicking UTP, 6-aza-UTP can bind to the active site of RNA polymerase, but its altered structure interferes with the normal process of RNA elongation, leading to a reduction or complete halt of transcription. This inhibitory property makes 6-aza-UTP a valuable tool in biochemical assays designed to study the mechanism of RNA synthesis and to screen for novel inhibitors of RNA polymerases, which are attractive targets for antiviral and anticancer therapies.
These application notes provide a detailed overview of the principles and methodologies for using 6-aza-UTP in nucleotide competition assays. The protocols are designed to be adaptable for various research applications, from basic mechanistic studies of RNA polymerase to high-throughput screening of potential drug candidates.
Principle of the Nucleotide Competition Assay
The nucleotide competition assay is a biochemical method used to determine the inhibitory potential of a compound that competes with a natural substrate for the active site of an enzyme. In the context of 6-aza-UTP, the assay measures the extent to which it can inhibit the incorporation of the natural nucleotide, UTP, into a newly synthesized RNA strand by an RNA polymerase.
The assay typically involves an in vitro transcription reaction containing a DNA template with a promoter recognized by the RNA polymerase, the RNA polymerase enzyme itself, and a mixture of the four standard ribonucleoside triphosphates (ATP, GTP, CTP, and UTP). To quantify the amount of RNA synthesized, one of the natural nucleotides, typically UTP, is radiolabeled (e.g., with ³²P) or chemically tagged (e.g., with a fluorescent dye).
When 6-aza-UTP is introduced into the reaction, it competes with the labeled UTP for binding to the RNA polymerase's active site. The amount of labeled UTP incorporated into the RNA transcript will decrease as the concentration of 6-aza-UTP increases. By measuring the reduction in the signal from the labeled UTP at various concentrations of 6-aza-UTP, a dose-response curve can be generated. From this curve, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of 6-aza-UTP required to reduce the RNA polymerase activity by 50% and is a critical measure of its inhibitory potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the competitive inhibition of RNA polymerase by 6-aza-UTP and the general workflow of a nucleotide competition assay.
Quantitative Data
While the inhibitory effect of 6-aza-UTP on RNA polymerases is well-established, specific IC₅₀ or Kᵢ values from modern, standardized competition assays are not widely available in the public literature. The following table is a template demonstrating how such data would be presented. Researchers generating new data are encouraged to populate a similar table for clear and comparative analysis.
| RNA Polymerase Source | Natural Nucleotide (Competitor) | Labeled Nucleotide | 6-aza-UTP IC₅₀ (µM) | Reference |
| Escherichia coli | UTP | [α-³²P]UTP | Data not available | [1] |
| T7 Phage | UTP | Fluorescently-labeled UTP | Data not available | N/A |
| Human RNA Polymerase II | UTP | [α-³²P]UTP | Data not available | N/A |
| SARS-CoV-2 RdRp | UTP | Fluorescently-labeled UTP | Data not available | N/A |
Experimental Protocols
The following are detailed protocols for performing a nucleotide competition assay using 6-aza-UTP. Both a traditional radiolabeling method and a non-radioactive, fluorescence-based alternative are provided.
Protocol 1: Radiolabeled Nucleotide Competition Assay
This protocol is based on the classic method for measuring RNA polymerase activity and inhibition.[1]
Materials:
-
Purified RNA Polymerase (e.g., E. coli RNA Polymerase holoenzyme)
-
Linearized DNA template containing a suitable promoter (e.g., T7 promoter for T7 RNA polymerase)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 100 mM DTT, 500 µg/mL BSA)
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP)
-
UTP solution (1 mM)
-
[α-³²P]UTP (10 mCi/mL, 3000 Ci/mmol)
-
6-aza-UTP stock solution (10 mM)
-
RNase-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7 M urea)
-
Phosphor screen and imager
Procedure:
-
Preparation of 6-aza-UTP Dilutions: Prepare a serial dilution of the 10 mM 6-aza-UTP stock solution in RNase-free water to achieve a range of final concentrations in the assay (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
1 µL of Ribonucleotide solution mix (ATP, CTP, GTP)
-
0.5 µL of UTP solution (for a final concentration of 25 µM)
-
0.5 µL of [α-³²P]UTP
-
1 unit of RNA Polymerase
-
RNase-free water to a volume of 18 µL.
-
-
Initiation of the Competition Reaction:
-
Aliquot 18 µL of the master mix into separate reaction tubes.
-
To each tube, add 2 µL of the corresponding 6-aza-UTP dilution (or RNase-free water for the no-inhibitor control).
-
Gently mix by pipetting.
-
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination of the Reaction: Stop the reaction by adding 20 µL of Stop Solution to each tube.
-
Analysis of RNA Products:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Expose the gel to a phosphor screen overnight.
-
-
Data Quantification and Analysis:
-
Image the phosphor screen using a phosphor imager.
-
Quantify the band intensity corresponding to the full-length RNA transcript for each 6-aza-UTP concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the 6-aza-UTP concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Protocol 2: Non-Radioactive Fluorescence-Based Competition Assay
This protocol offers a safer and often more high-throughput-compatible alternative to the use of radioisotopes.
Materials:
-
Purified RNA Polymerase (e.g., T7 RNA Polymerase)
-
Linearized DNA template with a T7 promoter
-
10x Transcription Buffer
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP)
-
UTP solution (1 mM)
-
Fluorescently-labeled UTP analog (e.g., Fluorescein-12-UTP)
-
6-aza-UTP stock solution (10 mM)
-
RNase-free water
-
Stop Solution (as in Protocol 1) or a plate reader-compatible stop/detection buffer
-
Method for RNA separation and detection (e.g., gel electrophoresis with a fluorescence imager or a plate-based assay that captures and detects the labeled RNA).
Procedure:
-
Preparation of 6-aza-UTP Dilutions: As described in Protocol 1.
-
Reaction Setup: On ice, in a microplate or reaction tubes, prepare a master mix. For a single 20 µL reaction:
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
1 µL of Ribonucleotide solution mix (ATP, CTP, GTP)
-
0.5 µL of UTP solution
-
0.5 µL of Fluorescein-12-UTP
-
1 unit of T7 RNA Polymerase
-
RNase-free water to a volume of 18 µL.
-
-
Initiation of the Competition Reaction:
-
Aliquot 18 µL of the master mix into the wells of a microplate or tubes.
-
Add 2 µL of the corresponding 6-aza-UTP dilution to each well.
-
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Termination and Detection: The method for termination and detection will depend on the specific assay format.
-
Gel-Based Detection: Stop the reaction with Stop Solution and analyze by denaturing gel electrophoresis as in Protocol 1. Visualize the RNA bands using a fluorescence imager.
-
Plate-Based Detection: Use a commercial kit designed for non-radioactive RNA polymerase assays. These kits often involve the capture of the synthesized RNA onto the plate surface and subsequent detection of the fluorescent label with a plate reader. Follow the manufacturer's instructions for stopping the reaction and detection.
-
-
Data Quantification and Analysis:
-
Quantify the fluorescence intensity for each 6-aza-UTP concentration.
-
Perform data analysis as described in step 7 of Protocol 1 to determine the IC₅₀ value.
-
Conclusion
6-Azauridine triphosphate is a powerful tool for investigating the function of RNA polymerases and for the discovery of novel enzyme inhibitors. The nucleotide competition assays described provide a robust framework for quantifying the inhibitory effects of 6-aza-UTP and other nucleotide analogs. While specific quantitative data for 6-aza-UTP is not extensively documented in recent literature, the provided protocols offer a clear path for researchers to generate such data for their specific RNA polymerase of interest. The choice between radioactive and non-radioactive methods will depend on the available laboratory infrastructure and desired throughput. Careful optimization of the assay conditions is recommended to ensure reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Metabolic Studies Using 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) triphosphate (6-aza-UTP) is a potent inhibitor of the de novo pyrimidine (B1678525) biosynthesis pathway, making it a valuable tool for metabolic research. By targeting a key enzyme in this pathway, 6-aza-UTP allows for the study of nucleotide metabolism, flux, and the effects of pathway disruption in vivo. These application notes provide a comprehensive overview of the use of 6-azauridine, the precursor to 6-aza-UTP, for inducing and analyzing metabolic changes in preclinical models.
6-Azauridine is a synthetic analog of the nucleoside uridine (B1682114).[1] Once administered in vivo, it is converted intracellularly to 6-azauridine monophosphate (6-aza-UMP) by uridine kinase, and subsequently to the active triphosphate form, 6-aza-UTP. The primary mechanism of action of 6-aza-UTP is the competitive inhibition of orotidine-5'-monophosphate (OMP) decarboxylase, a critical enzyme in the de novo synthesis of pyrimidine nucleotides.[1] This inhibition leads to a metabolic bottleneck, resulting in the accumulation and subsequent excretion of the upstream metabolites, orotic acid and orotidine (B106555).[1][2] The measurement of these metabolites provides a direct readout of the inhibition of the de novo pyrimidine pathway.
Applications in Metabolic Research
The in vivo administration of 6-azauridine can be employed in a variety of metabolic studies, including:
-
Pathway Analysis and Fluxomics: By perturbing the de novo pyrimidine pathway, researchers can study the resulting downstream effects on other interconnected metabolic pathways. This can be particularly insightful when combined with stable isotope tracing to measure metabolic flux.
-
Drug Discovery and Development: 6-Azauridine can serve as a positive control for the development of novel inhibitors targeting the de novo pyrimidine biosynthesis pathway, a validated target in cancer and inflammatory diseases.
-
Disease Model Characterization: Alterations in nucleotide metabolism are implicated in various diseases. Using 6-azauridine to mimic certain metabolic dysregulations can aid in the characterization of disease models and the exploration of therapeutic interventions.
-
Pharmacodynamic Biomarker Development: The measurement of urinary orotic acid and orotidine can serve as a non-invasive pharmacodynamic biomarker to assess the in vivo activity of drugs targeting the de novo pyrimidine pathway.
Data Presentation
The administration of 6-azauridine in vivo leads to a significant and measurable increase in the urinary excretion of orotic acid and orotidine. The following table summarizes representative data from a study in humans, which can be used as a reference for expected changes in preclinical models.
| Metabolite | Pre-treatment (mg/24h) | Post-treatment with 6-Azauridine (mg/24h) | Fold Change |
| Orotic Acid | 1.4 | 500 - 1500 | ~350 - 1070 |
| Orotidine | Undetectable | 500 - 1500 | - |
Note: This data is derived from human studies and serves as an illustrative example.[1] Absolute values and fold changes may vary in different animal models and depend on the specific dosage and duration of treatment. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental needs.
Experimental Protocols
In Vivo Administration of 6-Azauridine in a Mouse Model
This protocol describes the intraperitoneal (i.p.) administration of 6-azauridine to mice for the purpose of inducing and measuring changes in pyrimidine precursors.
Materials:
-
6-Azauridine
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Metabolic cages for urine collection
-
Analytical equipment for metabolite quantification (e.g., HPLC, LC-MS/MS)
Protocol:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimation.
-
Preparation of 6-Azauridine Solution:
-
On the day of administration, prepare a sterile solution of 6-azauridine in PBS. A suggested starting dose for metabolic studies in mice is in the range of 100-250 mg/kg body weight. The final concentration should be calculated to ensure an appropriate injection volume (typically 100-200 µL for a 25g mouse).
-
Ensure the 6-azauridine is fully dissolved. Gentle warming and vortexing may be necessary. Allow the solution to cool to room temperature before injection.
-
-
Baseline Urine Collection:
-
Place the mice in metabolic cages 24 hours prior to 6-azauridine administration to collect baseline urine samples.
-
Measure the total volume of urine collected and store samples at -80°C until analysis.
-
-
Administration of 6-Azauridine:
-
Administer the prepared 6-azauridine solution via intraperitoneal (i.p.) injection.
-
-
Post-treatment Urine Collection:
-
Immediately after injection, return the mice to the metabolic cages.
-
Collect urine for a defined period, typically 24 or 48 hours post-administration.
-
Record the total urine volume and store samples at -80°C.
-
-
Sample Analysis:
-
Thaw urine samples on ice.
-
Quantify the concentrations of orotic acid and orotidine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Normalize the metabolite concentrations to the total urine volume or creatinine (B1669602) levels to account for variations in urine output.
-
Quantification of Orotic Acid and Orotidine in Urine by LC-MS/MS
This protocol provides a general workflow for the analysis of orotic acid and orotidine in urine samples.
Materials:
-
Urine samples (baseline and post-treatment)
-
Orotic acid and orotidine analytical standards
-
Internal standard (e.g., stable isotope-labeled orotic acid)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Perform a simple dilution of the urine samples (e.g., 1:10 or 1:20) with ultrapure water or a suitable buffer.
-
Spike the diluted samples with a known concentration of the internal standard.
-
Centrifuge the samples to pellet any particulates.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Use a suitable chromatography column (e.g., a HILIC or reversed-phase column) to separate the analytes.
-
Employ a mass spectrometer operating in negative ion mode and use selected reaction monitoring (SRM) to detect and quantify orotic acid, orotidine, and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using the analytical standards.
-
Calculate the concentration of orotic acid and orotidine in the urine samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.
-
Normalize the results to creatinine concentration to account for urine dilution.
-
Visualizations
Signaling Pathway
Caption: De novo pyrimidine biosynthesis pathway and the site of inhibition by 6-Azauridine Triphosphate.
Experimental Workflow
References
6-Azauridine Triphosphate: A Versatile Tool for Interrogating Gene Expression Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azauridine (B1663090) triphosphate (6-aza-UTP) is a potent antimetabolite and a valuable tool for studying the intricate mechanisms of gene expression regulation. As an analog of uridine (B1682114) triphosphate (UTP), its primary mode of action involves the competitive inhibition of Orotidine 5'-Monophosphate Decarboxylase (ODCase), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition leads to a depletion of intracellular UTP and CTP pools, profoundly impacting transcription and other cellular processes. Furthermore, 6-aza-UTP can be incorporated into nascent RNA chains by RNA polymerases, albeit with lower efficiency than the natural nucleotide, providing another layer of investigation into transcriptional fidelity and downstream RNA function.
These application notes provide a comprehensive overview of the use of 6-aza-UTP in studying gene expression, complete with detailed protocols for key experimental assays and a summary of relevant quantitative data. The information is tailored for researchers in molecular biology, drug discovery, and related fields to facilitate the effective use of this compound in their studies.
Mechanism of Action
The biological effects of 6-azauridine, the prodrug of 6-aza-UTP, stem from its intracellular phosphorylation to 6-azauridine monophosphate (6-aza-UMP) and subsequently to the triphosphate form. The primary mechanisms by which 6-aza-UTP influences gene expression are:
-
Inhibition of Pyrimidine Biosynthesis: 6-aza-UMP is a potent competitive inhibitor of Orotidine 5'-Monophosphate Decarboxylase (ODCase), the final enzyme in the de novo synthesis of UMP.[1] This blockade leads to a significant reduction in the intracellular pools of UTP and CTP, which are essential substrates for RNA synthesis. The depletion of these nucleotide pools can lead to a global reduction in transcription, as well as more nuanced effects on transcription elongation and termination.[2]
-
Incorporation into RNA: 6-aza-UTP can be utilized as a substrate by RNA polymerases and incorporated into RNA transcripts in place of UTP.[3] This incorporation can alter the structure and function of the resulting RNA molecules, potentially affecting RNA processing, stability, and translation. The efficiency of incorporation can vary depending on the specific RNA polymerase and the sequence context.[4]
-
Induction of Cellular Stress Pathways: The depletion of nucleotide pools and the potential for incorporation into RNA can trigger various cellular stress responses. Studies have shown that 6-azauridine treatment can activate pathways involved in autophagy and apoptosis, often in a p53 and AMPK-dependent manner.[5][6]
Applications in Gene Expression Studies
6-aza-UTP and its precursor, 6-azauridine, are versatile tools for a range of applications in the study of gene expression regulation:
-
Studying Transcription Elongation and Pausing: By limiting the availability of UTP, researchers can investigate the dynamics of RNA polymerase II (Pol II) elongation. Reduced UTP levels can exacerbate pausing of Pol II at specific sites, allowing for the study of factors and sequences that regulate this process.[2]
-
Investigating Transcription Termination: The process of transcription termination is often sensitive to nucleotide concentrations. Manipulating UTP pools with 6-azauridine can help elucidate the mechanisms of both intrinsic and factor-dependent termination.
-
Probing RNA Polymerase Fidelity and Substrate Specificity: In in vitro transcription assays, 6-aza-UTP can be used to assess the substrate specificity and fidelity of various RNA polymerases. By competing with UTP, it allows for the quantitative analysis of nucleotide selection by the enzyme.[4]
-
Elucidating Drug Mechanisms of Action: For compounds that are hypothesized to affect nucleotide metabolism or transcription, 6-azauridine can serve as a valuable positive control or a tool to dissect the specific pathways being targeted.
-
Studying Viral Replication: Many viruses are highly dependent on the host cell's nucleotide pools for their replication. 6-azauridine has been shown to have antiviral activity against a range of RNA and DNA viruses, making it a useful tool for studying viral transcription and replication strategies.[7][8]
-
Cancer Research: Due to its antiproliferative effects, 6-azauridine has been investigated as an anticancer agent. Its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells makes it a relevant tool for studying cancer cell biology and identifying novel therapeutic targets.[5][6]
Quantitative Data
The following tables summarize key quantitative data related to the activity of 6-azauridine and its derivatives.
Table 1: Inhibition of Orotidine 5'-Monophosphate Decarboxylase (ODCase)
| Compound | Organism | Ki (nM) | Citation |
| 6-azauridine 5'-monophosphate (AzaUMP) | Plasmodium falciparum | 12 ± 3 | [5] |
Table 2: Cytotoxicity of 6-Azauridine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments | Citation |
| L1210 | Leukemia | 3 | [2] | |
| HCT116 p53 +/+ | Colon Carcinoma | ~10 | More sensitive to 6-AZA treatment. | [5] |
| HCT116 p53 -/- | Colon Carcinoma | >10 | Less sensitive to 6-AZA treatment. | [5] |
| H460 | Lung Cancer | ~10 | Wild-type p53. | [5] |
| H1299 | Lung Cancer | >10 | p53 null. | [5] |
Table 3: Effect of 6-Azauridine on Gene Expression
| Gene | Cell Line | Treatment | Change in mRNA Expression | Citation |
| LAMP1 | H460 | 10 µM 6-AZA for 24h | Significantly increased | [5] |
| LAMP1 | H1299 | 10 µM 6-AZA for 24h | Moderate increase | [5] |
| p62 | H460 | 10 µM 6-AZA for 24h | Modest changes | [5] |
| p62 | H1299 | 10 µM 6-AZA for 24h | Induced | [5] |
Experimental Protocols
Protocol 1: In Vitro Transcription Assay to Assess the Effect of 6-Aza-UTP
This protocol provides a general framework for an in vitro transcription assay using a T7 RNA polymerase system. It can be adapted to study the effect of 6-aza-UTP on transcription efficiency and its incorporation into RNA.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the sequence of interest
-
T7 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 10 mM spermidine, 100 mM DTT)
-
Ribonucleotide solution (ATP, CTP, GTP, UTP)
-
6-Azauridine triphosphate (6-aza-UTP) solution
-
RNase Inhibitor
-
[α-³²P]UTP or other labeled nucleotide for detection
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Polyacrylamide gel for electrophoresis
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the reaction components. For a 20 µL reaction, a typical setup would be:
-
2 µL 10x Transcription Buffer
-
1 µL DNA template (0.5-1.0 µg)
-
2 µL ATP, CTP, GTP mix (e.g., 10 mM each)
-
Variable amounts of UTP and 6-aza-UTP (see below for titration)
-
1 µL [α-³²P]UTP
-
0.5 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Titration of UTP and 6-aza-UTP: To study the competitive effect of 6-aza-UTP, set up a series of reactions with a fixed, limiting concentration of UTP and increasing concentrations of 6-aza-UTP. A control reaction with only UTP and no 6-aza-UTP should be included.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Reaction Termination: Stop the reaction by adding 20 µL of RNA loading buffer.
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation of transcripts is achieved.
-
-
Detection and Analysis:
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the intensity of the bands corresponding to the full-length transcript to determine the effect of 6-aza-UTP on transcription efficiency.
-
Protocol 2: Nuclear Run-On Assay to Measure Nascent Transcription
This protocol describes a nuclear run-on assay to measure the rate of transcription of specific genes in cells treated with 6-azauridine. This assay provides a snapshot of transcriptionally engaged RNA polymerases.[9][10][11]
Materials:
-
Cultured cells
-
6-Azauridine
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40)
-
Freezing buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)
-
2x Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM each of ATP, CTP, GTP, and 100 µCi [α-³²P]UTP)
-
DNase I (RNase-free)
-
Proteinase K
-
TRIzol or other RNA extraction reagent
-
Slot blot or dot blot apparatus
-
Nylon membrane
-
Gene-specific DNA probes
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of 6-azauridine for a specified time. Include an untreated control.
-
Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Pellet the nuclei by centrifugation.
-
Resuspend the nuclei in freezing buffer and either use immediately or store at -80°C.
-
-
Nuclear Run-On Reaction:
-
Thaw the nuclei on ice.
-
Add an equal volume of 2x reaction buffer.
-
Incubate at 30°C for 5-30 minutes to allow elongation of nascent transcripts with the incorporation of [α-³²P]UTP.
-
-
RNA Isolation:
-
Stop the reaction and digest DNA by adding DNase I.
-
Further treat with Proteinase K.
-
Isolate the radiolabeled RNA using TRIzol or a similar method.
-
-
Hybridization:
-
Denature the gene-specific DNA probes and immobilize them on a nylon membrane using a slot blot or dot blot apparatus.
-
Hybridize the radiolabeled RNA to the membrane overnight.
-
-
Washing and Detection:
-
Wash the membrane to remove non-specifically bound RNA.
-
Expose the membrane to a phosphorimager screen or autoradiography film.
-
-
Analysis: Quantify the signal intensity for each gene to determine the relative transcription rate in 6-azauridine-treated versus control cells.
Protocol 3: Analysis of Gene Expression in Cell Culture by qRT-PCR
This protocol details how to assess changes in the mRNA levels of specific genes in response to 6-azauridine treatment using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Cultured cells
-
6-Azauridine
-
TRIzol or other RNA extraction reagent
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers for qRT-PCR
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density.
-
Treat cells with various concentrations of 6-azauridine for the desired duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using TRIzol according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcriptase kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions in triplicate for each gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Each reaction should contain cDNA, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene and comparing the treated samples to the control.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the use of 6-aza-UTP.
References
- 1. Protocol for in vitro transcription of DNA oligos by T7 polymerase [protocols.io]
- 2. themoonlab.org [themoonlab.org]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consequences of the depletion of cellular deoxynucleoside triphosphate pools on the excision-repair process in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The demonstration of the site of action of the antimetabolite drug 6-azauridine by the use of leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor incorporation of 6-Azauridine triphosphate by polymerases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor incorporation of 6-Azauridine triphosphate (6-aza-UTP) by polymerases during in vitro transcription.
Troubleshooting Poor 6-Aza-UTP Incorporation
Low yield or complete failure of 6-aza-UTP incorporation into RNA transcripts is a common issue. The following guide provides a structured approach to identifying and resolving potential problems in your in vitro transcription experiments.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No RNA Yield | Inhibition of RNA Polymerase: 6-aza-UTP can act as an inhibitor of RNA polymerases, particularly at high concentrations.[1] | - Optimize 6-aza-UTP:UTP Ratio: Start with a low ratio of 6-aza-UTP to UTP and titrate upwards. A 2:1 ratio of 6-aza-UTP to UTP has been observed in vivo, but in vitro conditions may require different ratios. - Increase Polymerase Concentration: A higher concentration of T7, T3, or SP6 RNA polymerase may overcome competitive inhibition. |
| Suboptimal Reaction Conditions: The concentration of other reaction components can significantly impact the incorporation of modified nucleotides. | - Adjust MgCl₂ Concentration: Magnesium ions are critical for polymerase activity. The optimal concentration can be affected by the presence of modified NTPs. Perform a titration of MgCl₂ concentration. - Optimize NTP Concentrations: Ensure that the concentrations of all four NTPs (ATP, CTP, GTP, and UTP/6-aza-UTP mix) are not limiting. Low nucleotide concentrations can lead to incomplete transcription.[2] | |
| Poor Quality DNA Template: Contaminants such as ethanol (B145695) or salts from DNA purification can inhibit RNA polymerases.[2] | - Repurify DNA Template: Precipitate the DNA template with ethanol and resuspend it in nuclease-free water to remove inhibitors. - Verify Template Integrity: Run an aliquot of your linearized template on an agarose (B213101) gel to confirm its integrity and complete linearization. | |
| Incomplete or Truncated Transcripts | Polymerase Stalling: The polymerase may stall or dissociate from the template after incorporating one or more 6-aza-UMP moieties. | - Lower Reaction Temperature: Decreasing the incubation temperature (e.g., from 37°C to 30°C) can sometimes improve the processivity of the polymerase with modified substrates. - Use a Polymerase Variant: Consider using an engineered polymerase that has been optimized for the incorporation of modified nucleotides.[3][4] |
| Limiting Nucleotide Concentrations: Depletion of one or more NTPs during the reaction can lead to premature termination.[2] | - Increase NTP Concentrations: Use a higher starting concentration of all NTPs. - Fed-batch Reaction: For long transcripts or high yields, consider a fed-batch approach where NTPs are added incrementally during the reaction. | |
| High Variability in Incorporation Efficiency | Inconsistent Reaction Setup: Small variations in pipetting or reagent concentrations can lead to significant differences in outcomes. | - Prepare a Master Mix: To ensure consistency across multiple reactions, prepare a master mix containing all common reagents (buffer, DTT, NTPs, polymerase). - Use Calibrated Pipettes: Ensure that your pipettes are properly calibrated. |
Factors Influencing 6-Aza-UTP Incorporation
The efficiency of 6-aza-UTP incorporation is influenced by several factors. Understanding these can help in optimizing your experimental setup.
| Factor | Influence on Incorporation | Recommendations |
| Polymerase Type | Different polymerases (e.g., T7, T3, SP6) exhibit varying tolerance for modified nucleotides. T7 RNA polymerase is often used for in vitro transcription with modified NTPs.[5][6][7] | If experiencing issues with one polymerase, consider trying another (e.g., switching from T7 to SP6 or T3). |
| 6-aza-UTP:UTP Ratio | Higher ratios of 6-aza-UTP can increase the frequency of its incorporation but may also lead to greater inhibition of the polymerase. | Empirically determine the optimal ratio for your specific template and experimental goals through a titration series. |
| MgCl₂ Concentration | Magnesium ions are essential cofactors for polymerases. The optimal concentration can be influenced by the chelation of Mg²⁺ by NTPs, including 6-aza-UTP. | Titrate MgCl₂ concentration in your reactions. Start with the standard recommended concentration and test a range above and below it. |
| NTP Concentration | Low concentrations of any of the four NTPs can limit the overall yield and lead to truncated transcripts. | Maintain a sufficient concentration of all NTPs. For complete substitution of UTP with 6-aza-UTP, a higher concentration of 6-aza-UTP may be necessary to compensate for potentially lower binding affinity. |
| Template Sequence | The local sequence context of the DNA template can influence the efficiency of modified nucleotide incorporation. | If possible, analyze the sequence context around the sites of poor incorporation. Redesigning the template to alter the sequence may improve efficiency in some cases. |
Experimental Workflow & Signaling Pathways
Troubleshooting Workflow for Poor 6-Aza-UTP Incorporation
Caption: A stepwise workflow for troubleshooting poor 6-aza-UTP incorporation.
Factors Influencing Polymerase-Mediated Incorporation of Modified Nucleotides
Caption: Key factors influencing the efficiency of modified nucleotide incorporation.
Frequently Asked Questions (FAQs)
Q1: Why is 6-aza-UTP poorly incorporated by RNA polymerases?
A1: 6-azauracil, the nucleobase of 6-aza-UTP, differs from uracil (B121893) by the substitution of a carbon atom with a nitrogen atom at the 6th position of the pyrimidine (B1678525) ring. This seemingly minor change can alter the electronic properties and shape of the nucleotide, potentially affecting its recognition and accommodation within the active site of the RNA polymerase. This can lead to reduced binding affinity and a lower rate of catalysis compared to the natural substrate, UTP. Some studies have also shown that 6-aza-UTP can act as a competitive inhibitor of RNA polymerase.[1]
Q2: Can I completely replace UTP with 6-aza-UTP in my in vitro transcription reaction?
A2: While complete replacement is theoretically possible, it is often challenging due to the inhibitory effects of 6-aza-UTP and its lower efficiency as a substrate. For many applications, a partial substitution of UTP with 6-aza-UTP is more practical and yields better results. The optimal ratio of 6-aza-UTP to UTP should be determined empirically for your specific experimental setup.
Q3: Are there specific RNA polymerases that are better suited for incorporating 6-aza-UTP?
A3: While specific kinetic data for 6-aza-UTP incorporation by different polymerases is not widely available in the literature, T7 RNA polymerase is a commonly used enzyme for in vitro transcription with a variety of modified nucleotides due to its high processivity and efficiency.[5][6][7] However, the performance can be template-dependent. If you encounter difficulties with T7 RNA polymerase, testing SP6 or T3 RNA polymerase may be a worthwhile alternative.
Q4: How does the concentration of MgCl₂ affect the incorporation of 6-aza-UTP?
A4: Magnesium ions are crucial for the catalytic activity of RNA polymerases. They are involved in neutralizing the negative charges of the triphosphate moiety of the incoming nucleotide and facilitating the phosphodiester bond formation. The presence of modified nucleotides like 6-aza-UTP can alter the optimal Mg²⁺ concentration. Therefore, it is recommended to perform a MgCl₂ titration to find the optimal concentration for your specific reaction conditions.
Q5: What methods can I use to quantify the incorporation of 6-aza-UTP into my RNA transcripts?
A5: Several methods can be used to quantify the incorporation of modified nucleotides:
-
Radiolabeling and Thin-Layer Chromatography (TLC): You can perform the in vitro transcription with a radiolabeled nucleotide (e.g., [α-³²P]GTP) and then digest the purified RNA into individual nucleotides. The nucleotides can then be separated by 2D-TLC and the radioactivity of the spots corresponding to UMP and 6-aza-UMP can be quantified.
-
High-Performance Liquid Chromatography (HPLC): Purified RNA can be digested into nucleosides, and the resulting mixture can be analyzed by reverse-phase HPLC to separate and quantify the canonical and modified nucleosides.
-
Mass Spectrometry: HPLC coupled with mass spectrometry (LC-MS) provides a highly sensitive and accurate method for identifying and quantifying modified nucleosides in an RNA sample.
Experimental Protocols
Protocol: General Assay for Assessing 6-Aza-UTP Incorporation Efficiency
This protocol provides a general framework for evaluating the incorporation efficiency of 6-aza-UTP in an in vitro transcription reaction. It is recommended to perform small-scale pilot reactions to optimize conditions before scaling up.
1. Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA Polymerase
-
10x Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
100 mM ATP, CTP, GTP solutions
-
100 mM UTP solution
-
100 mM 6-aza-UTP solution
-
[α-³²P]GTP or another radiolabeled NTP
-
Nuclease-free water
-
Stop solution (e.g., formamide (B127407) loading dye with EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus and reagents
-
Phosphor imager or autoradiography film
2. Reaction Setup (20 µL total volume):
-
Prepare a master mix for the common reagents to ensure consistency.
-
Set up a series of reactions with varying ratios of 6-aza-UTP to UTP (e.g., 0:1, 1:3, 1:1, 3:1, 1:0). Keep the total concentration of UTP + 6-aza-UTP constant.
-
Assemble the reactions on ice in the following order:
-
Nuclease-free water (to final volume of 20 µL)
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
0.5 µL RNase Inhibitor
-
2 µL of 10 mM ATP, CTP
-
X µL of 10 mM GTP (non-radioactive)
-
0.5 µL [α-³²P]GTP
-
Y µL of UTP/6-aza-UTP mix
-
1 µg Linearized DNA template
-
1 µL RNA Polymerase (e.g., T7 RNA Polymerase)
-
3. Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
4. Reaction Termination and Analysis:
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the transcripts by denaturing PAGE.
-
Visualize the radiolabeled RNA products using a phosphor imager or by autoradiography.
5. Data Analysis:
-
Quantify the intensity of the full-length transcript bands for each reaction.
-
Compare the yield of the reactions containing 6-aza-UTP to the control reaction with only UTP to determine the relative incorporation efficiency.
Note: For more precise quantification of the percentage of 6-aza-UMP in the transcript, the purified RNA can be digested to mononucleotides and analyzed by TLC or HPLC as mentioned in the FAQs.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SP6 RNA Polymerase [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 6-Azauridine triphosphate concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 6-Azauridine (B1663090) for cell-based assays, particularly for the metabolic labeling of RNA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 6-Azauridine in cells?
A1: 6-Azauridine is a synthetic analog of the nucleoside uridine (B1682114).[1][2] Once it enters the cell, it is converted by uridine kinase into 6-azauridine monophosphate (6-aza-UMP).[3] This molecule then acts as a competitive inhibitor of the enzyme orotidylic acid decarboxylase, which is crucial for the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[2][3] By blocking this pathway, 6-Azauridine depletes the intracellular pool of uridine triphosphate (UTP), which is essential for RNA synthesis.[4] The intracellularly synthesized 6-azauridine triphosphate (6-aza-UTP) can also be incorporated into newly synthesized RNA, effectively labeling it for subsequent analysis.[5]
Q2: I want to use 6-Azauridine triphosphate (6-aza-UTP) directly on my cells for RNA labeling. What concentration should I use?
A2: It is generally not recommended to use 6-aza-UTP directly on live cells in culture. The plasma membrane of most cells is impermeable to phosphorylated nucleotides like triphosphates.[6] For metabolic labeling of RNA in cell-based assays, the cell-permeable nucleoside precursor, 6-Azauridine, should be used. The cells will then endogenously convert it to the active triphosphate form, 6-aza-UTP.[3]
Q3: What is a good starting concentration for 6-Azauridine in my cell-based assay?
A3: The optimal concentration of 6-Azauridine is highly dependent on the cell line, assay duration, and the specific experimental goal (e.g., RNA labeling, cytotoxicity). Based on published studies, a good starting point for exploring its effects is in the low micromolar range. For instance, a concentration of 10 µM has been shown to induce autophagy in H460 and H1299 cancer cell lines.[7] For RNA metabolic labeling, a concentration titration is recommended to find the optimal balance between efficient labeling and minimal cytotoxicity.
Q4: How can I determine the optimal concentration of 6-Azauridine for my specific cell line and experiment?
A4: The optimal concentration should be determined empirically by performing a dose-response experiment. This typically involves two key assays: a cytotoxicity assay to determine the highest non-toxic concentration and a labeling efficiency assay to measure the incorporation of 6-Azauridine into newly synthesized RNA. The goal is to identify a concentration that provides sufficient RNA labeling without significantly impacting cell viability.
Q5: What are the potential cytotoxic effects of 6-Azauridine?
A5: 6-Azauridine can exhibit cytotoxic effects, particularly at higher concentrations and with longer exposure times.[7] The cytotoxicity is linked to its mechanism of action, which involves the inhibition of pyrimidine biosynthesis, a critical pathway for cell growth and proliferation.[4] Observed cytotoxic effects can include induction of autophagy and cell death.[7] The sensitivity to 6-Azauridine can vary significantly between different cell lines.[7]
Q6: My cells are showing high levels of toxicity even at low concentrations of 6-Azauridine. What can I do?
A6: If you observe significant cytotoxicity, consider the following troubleshooting steps:
-
Lower the Concentration: Reduce the concentration of 6-Azauridine used in your experiments.
-
Reduce Incubation Time: Shorten the duration of exposure to 6-Azauridine.
-
Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Supplement with Uridine: In some cases, co-incubation with a low concentration of uridine can help rescue cells from the toxic effects of 6-Azauridine by partially replenishing the pyrimidine pool. However, this may also reduce the labeling efficiency.
Q7: How can I measure the incorporation of 6-Azauridine into cellular RNA?
A7: Measuring the incorporation of 6-Azauridine into RNA can be achieved through several methods. If a radiolabeled version of 6-Azauridine is used, its incorporation can be quantified by measuring the radioactivity in the isolated RNA.[8] For non-radioactive 6-Azauridine, its presence in RNA can be detected and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).[8]
Quantitative Data Summary
The following table summarizes recommended starting concentrations of 6-Azauridine for different applications based on literature. It is crucial to note that these are starting points, and optimization for your specific cell line and experimental conditions is essential.
| Application | Cell Line(s) | Recommended Starting Concentration | Reference |
| Induction of Autophagy | H460, H1299 | 10 µM | [7] |
| Inhibition of Pyrimidine Biosynthesis | Mouse Spleen Slices | 0.5 mM | [1] |
| Cytotoxicity Studies | Various Cancer Cell Lines | Dose-response from low µM to mM range | [7][9] |
| RNA Metabolic Labeling | General | Start with a range of 1 µM to 100 µM | [10][11] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 6-Azauridine using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic concentration 50 (CC50) of 6-Azauridine in a specific cell line using a standard MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Azauridine stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth overnight.
-
Prepare 6-Azauridine Dilutions: Prepare a serial dilution of 6-Azauridine in complete culture medium. A typical concentration range to test would be from 0.1 µM to 1 mM. Include a vehicle control (medium with the same final concentration of DMSO as the highest 6-Azauridine concentration) and a no-treatment control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of 6-Azauridine.
-
Incubation: Incubate the plate for a period relevant to your intended experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability (%) against the log of the 6-Azauridine concentration to determine the CC50 value.
Protocol 2: Assessing 6-Azauridine Incorporation into RNA
This protocol provides a general workflow for assessing the incorporation of 6-Azauridine into cellular RNA.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
6-Azauridine
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
DNase I (RNase-free)
-
Reverse transcriptase
-
qPCR master mix and primers for a housekeeping gene and a gene of interest
-
Or access to LC-MS instrumentation for direct quantification
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the determined non-toxic concentrations of 6-Azauridine for the desired labeling period.
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using your preferred RNA extraction method.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.[12]
-
Assessment of Incorporation:
-
Method A (Indirect - Functional Assessment): Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the isolated RNA. A significant decrease in the amplification of target genes in the 6-Azauridine-treated samples compared to the control can indicate the incorporation of the analog, which may hinder the reverse transcriptase and polymerase activity.
-
Method B (Direct - LC-MS): For a more direct and quantitative measurement, the isolated RNA can be enzymatically digested into individual nucleosides and analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of 6-Azauridine present.[8]
-
Visualizations
Caption: Workflow for optimizing 6-Azauridine concentration.
Caption: Mechanism of action of 6-Azauridine.
References
- 1. Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alterations in human pyrimidine metabolism as a result of therapy with 6-azauridine. | Semantic Scholar [semanticscholar.org]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enzymatic incorporation and utilization of an emissive 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. norgenbiotek.com [norgenbiotek.com]
Stability and storage conditions for 6-Azauridine triphosphate ammonium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of 6-Azauridine (B1663090) triphosphate ammonium (B1175870) salt.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azauridine triphosphate (6-Aza-UTP)?
A1: 6-Azauridine triphosphate is a synthetic analog of the naturally occurring uridine (B1682114) triphosphate (UTP).[1] It acts as an antimetabolite by interfering with pyrimidine (B1678525) biosynthesis, which is essential for the formation of cellular nucleic acids like RNA.[2] This property makes it a valuable tool for studying RNA synthesis, transcription regulation, and for its potential as an antineoplastic and antiviral agent.[2][3]
Q2: How does 6-Azauridine triphosphate work?
A2: 6-Azauridine is a prodrug that, once inside a cell, is converted into its active triphosphate form (6-Aza-UTP). 6-Azauridine and its derivatives inhibit the de novo pyrimidine synthesis pathway.[2][4] Specifically, a metabolite of 6-azauridine inhibits orotidylate decarboxylase, a key enzyme in this pathway, leading to a depletion of pyrimidine nucleotides necessary for RNA synthesis and cell growth.[4]
Q3: What are the primary applications of 6-Azauridine triphosphate in research?
A3: 6-Azauridine triphosphate is primarily used to:
-
Study the mechanisms of RNA synthesis and transcription regulation.[1][5]
-
Investigate the effects of nucleotide deprivation on cellular processes.
-
Serve as a tool in the development of antiviral and anticancer therapies.[2]
-
Act as a precursor for the synthesis of modified RNAs with specific properties, such as fluorescence.[6][7]
Q4: Can 6-Azauridine triphosphate be incorporated into RNA by polymerases?
A4: The enzymatic incorporation of 6-Azauridine triphosphate into RNA by polymerases like T7 RNA polymerase can be inefficient.[6][7] However, modifications to the 6-azauridine molecule, such as adding a thiophene (B33073) ring at position 5, have been shown to overcome this limitation and facilitate its incorporation into RNA transcripts.[6][7]
Stability and Storage Conditions
Proper storage and handling of 6-Azauridine triphosphate ammonium salt are critical to ensure its stability and performance in experiments.
| Parameter | Condition | Recommendation |
| Form | Solid (lyophilized powder) | Store at -20°C. |
| Shipping | Solid | Shipped on gel packs. Short-term exposure to ambient temperatures (up to 1 week) is generally acceptable.[8] |
| Stock Solution | In water or buffer | Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] It is recommended to store solutions under nitrogen and away from moisture.[5] |
| Working Solution | Diluted in reaction buffer | Prepare fresh for each experiment. If using a water-based stock solution, it is advisable to filter and sterilize the working solution with a 0.22 µm filter before use.[5] |
| pH of Solution | A pH of 7.5 ±0.5 is recommended for solutions.[8] | |
| Shelf Life | Solid | When stored correctly, the solid form has a shelf life of 12 months from the date of delivery.[8] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving 6-Azauridine triphosphate.
Issue 1: Failed or Low-Yield In Vitro Transcription
-
Question: My in vitro transcription reaction using 6-Aza-UTP failed or produced a very low yield of RNA. What could be the cause?
-
Answer:
-
Poor Incorporation Efficiency: As mentioned, 6-Aza-UTP can be a poor substrate for some RNA polymerases.[6][7] Consider using a modified version of 6-Aza-UTP or optimizing the reaction conditions (e.g., enzyme concentration, incubation time).
-
Degraded 6-Aza-UTP: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the nucleotide analog. Visually inspect the solid material for discoloration (it should be a white to off-white powder) and the solution for cloudiness. If degradation is suspected, use a fresh vial.
-
General In Vitro Transcription Problems: Other factors not specific to 6-Aza-UTP could be the issue, such as problems with the DNA template, RNase contamination, or inactive polymerase.
-
Issue 2: Unexpected Experimental Results
-
Question: I am observing unexpected results in my cell-based assay after treatment with 6-Azauridine. How can I troubleshoot this?
-
Answer:
-
Cellular Metabolism: Remember that 6-azauridine is a prodrug and needs to be metabolized to its active triphosphate form within the cell.[2] The efficiency of this conversion can vary between cell lines.
-
Off-Target Effects: Like many nucleotide analogs, 6-azauridine can have off-target effects. It has been shown to induce autophagy-mediated cell death through a p53- and AMPK-dependent pathway in some cancer cells.[9] Consider these potential alternative mechanisms when interpreting your data.
-
Issue 3: Concerns about Compound Stability in Solution
-
Question: How can I ensure the stability of my 6-Aza-UTP stock solution?
-
Answer:
-
Proper Storage: Strictly adhere to the recommended storage conditions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Avoid Contamination: Use sterile, RNase-free water and pipette tips when preparing and handling solutions to prevent enzymatic degradation.
-
pH Considerations: Maintain the recommended pH of 7.5 ±0.5 for aqueous solutions.[8]
-
Experimental Protocols
Detailed Methodology for T7 RNA Polymerase-Mediated In Vitro Transcription with a Modified 6-Azauridine Triphosphate
This protocol is adapted from a study on the enzymatic incorporation of a fluorescent 6-azauridine analog.[6]
Materials:
-
DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)
-
ATP, GTP, CTP solutions
-
6-Azauridine triphosphate (or a modified version) solution
-
RNase inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
Procedure:
-
Template Preparation: Anneal the DNA promoter and template oligonucleotides to form a duplex.
-
Reaction Assembly: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature. The final concentrations of nucleotides may need to be optimized.
| Component | Final Concentration |
| 5x Transcription Buffer | 1x |
| ATP, GTP, CTP | 2.5 mM each |
| 6-Azauridine triphosphate | 2.5 mM |
| DNA Template Duplex | 2.5 µM |
| T7 RNA Polymerase | 100 U |
| RNase Inhibitor | 20 U |
| Nuclease-free water | to final volume |
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the RNA transcript using denaturing PAGE. This will allow for the separation of the full-length product from shorter, prematurely terminated transcripts.
-
Analysis: Visualize the RNA on the gel to confirm the success of the transcription and the incorporation of the analog.
Visualizations
Signaling Pathway of 6-Azauridine Action
The following diagram illustrates the mechanism of action of 6-azauridine, leading to the inhibition of RNA synthesis.
Caption: Mechanism of 6-Azauridine action.
Experimental Workflow for In Vitro Transcription
The diagram below outlines the general workflow for an in vitro transcription experiment using 6-Azauridine triphosphate.
Caption: In Vitro Transcription Workflow.
Troubleshooting Logic for Low RNA Yield
This diagram provides a logical approach to troubleshooting low RNA yield in in vitro transcription reactions with 6-Aza-UTP.
Caption: Troubleshooting Low RNA Yield.
References
- 1. 6-Azauridine triphosphate - Immunomart [immunomart.com]
- 2. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzymatic incorporation and utilization of an emissive 6-azauridine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02080A [pubs.rsc.org]
- 7. Enzymatic incorporation and utilization of an emissive 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. mdpi.com [mdpi.com]
Potential off-target effects of 6-Azauridine triphosphate in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of 6-Azauridine?
6-Azauridine is a prodrug that, once inside the cell, is converted to 6-azauridine monophosphate (6-aza-UMP). 6-aza-UMP is a potent inhibitor of orotidine-5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This inhibition leads to the depletion of intracellular pools of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential for RNA and DNA synthesis.
Q2: My cells are showing unexpected levels of cytotoxicity after treatment with 6-Azauridine. What could be the cause?
While the primary effect of 6-Azauridine is the inhibition of pyrimidine synthesis, its cytotoxic effects can be multifaceted and cell-type dependent.[2][3] Potential off-target effects contributing to cytotoxicity include:
-
Incorporation into RNA: 6-Azauridine triphosphate (6-aza-UTP) can be incorporated into newly synthesized RNA.[1] This incorporation can disrupt RNA processing and function, contributing to cell death.
-
Induction of Autophagy: 6-Azauridine has been shown to induce autophagy-mediated cell death in some cancer cell lines.[2][3][4] This process is often dependent on the activation of the AMPK and p53 signaling pathways.[2][3][4][5]
-
Cell Cycle Arrest and Apoptosis: Depending on the cellular context and genetic background, 6-Azauridine can induce cell cycle arrest or apoptosis.[2]
Q3: I am observing a delayed cytotoxic effect in my experiments. Is this normal?
Yes, a delayed cytotoxic response to 6-Azauridine has been reported. The initial effect is cytostatic due to the depletion of nucleotide pools. The subsequent cytotoxic effects, potentially arising from RNA incorporation or induction of autophagy, can take longer to manifest.
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of pyrimidine synthesis?
To confirm the on-target effect of 6-Azauridine, you can perform a "rescue" experiment. This involves supplementing the culture medium with uridine. The addition of exogenous uridine can bypass the enzymatic block in the de novo pyrimidine synthesis pathway, thereby replenishing the UTP and CTP pools and potentially reversing the observed phenotype if it is solely due to nucleotide depletion.
Q5: Are there any known kinase off-targets for 6-Azauridine?
Current literature primarily focuses on the effects of 6-Azauridine on nucleotide metabolism and RNA integrity. While some kinase inhibitors have been shown to have off-target effects on other cellular processes, there is no strong evidence to suggest that 6-Azauridine is a potent inhibitor of a wide range of kinases. However, it does activate AMPK, a key cellular energy sensor, which is a kinase. This activation is likely an indirect effect of metabolic stress caused by nucleotide pool depletion.[2][3][4]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays between experiments. | Cell density at the time of treatment can influence the cellular response to metabolic inhibitors. Different cell lines exhibit varying sensitivities to 6-Azauridine. | Standardize cell seeding density for all experiments. Determine the IC50 value for your specific cell line and use a consistent concentration. |
| Unexpected cell morphology changes or signs of autophagy. | 6-Azauridine can induce autophagy-mediated cell death in certain cell types. | Use autophagy markers (e.g., LC3-II, p62) to monitor autophagic flux by Western blot or immunofluorescence. Consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to see if it rescues the phenotype. |
| Difficulty in detecting incorporation of 6-aza-UTP into RNA. | The level of incorporation may be low or the detection method may not be sensitive enough. | Use radiolabeled 6-Azauridine to trace its incorporation into the acid-insoluble fraction (RNA). Alternatively, specialized sequencing techniques like nanopore direct RNA sequencing can be used, although they may produce characteristic error signatures. |
| "Rescue" experiment with uridine does not fully reverse the phenotype. | This suggests that off-target effects, such as RNA incorporation or induction of autophagy, are significantly contributing to the observed phenotype. | Investigate these off-target mechanisms. For example, assess RNA integrity or the activation of the AMPK/p53 pathway. |
Quantitative Data
Table 1: IC50 Values for 6-Azauridine-Induced Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| H460 | Non-small cell lung cancer | ~10 |
| H1299 | Non-small cell lung cancer | >20 |
| A549 | Non-small cell lung cancer | >20 |
| PC-9 | Non-small cell lung cancer | >20 |
| HeLa | Cervical cancer | ~15 |
| HT-29 | Colorectal cancer | >20 |
Note: IC50 values are approximate and can vary based on experimental conditions.[6][7]
Experimental Protocols
Protocol 1: Analysis of Nucleotide Pool Depletion
This protocol describes a method to quantify the intracellular UTP and CTP pools following 6-Azauridine treatment using High-Performance Liquid Chromatography (HPLC).
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with the desired concentration of 6-Azauridine or vehicle control for the specified duration.
2. Nucleotide Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 0.5 mL of ice-cold 0.4 M perchloric acid to the plate and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 20 minutes. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Neutralize the supernatant (containing the nucleotides) by adding an appropriate volume of 3 M K2CO3. f. Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
3. HPLC Analysis: a. Analyze the supernatant using a suitable anion-exchange HPLC column. b. Use a phosphate (B84403) buffer gradient for elution. c. Detect nucleotides by UV absorbance at 254 nm. d. Quantify UTP and CTP peaks by comparing their peak areas to those of known standards.
Protocol 2: Detection of 6-aza-UTP Incorporation into RNA
This protocol outlines a method to detect the incorporation of a modified nucleotide into RNA using a click chemistry-based approach with a 6-azido-modified UTP analog.
1. Materials:
- Cells of interest
- 6-azido-UTP
- Cell-permeable click chemistry reagents (e.g., DBCO-PEG4-5/6-FAM)
- RNA extraction kit
- Fluorescence imaging system or flow cytometer
2. Method: a. Culture cells and treat with 6-azido-UTP for the desired time. b. Wash cells to remove unincorporated analog. c. Fix and permeabilize the cells. d. Perform the click reaction by incubating the cells with the fluorescently tagged DBCO reagent. e. Wash the cells to remove excess reagent. f. Analyze the fluorescence signal by microscopy or flow cytometry to visualize and quantify RNA synthesis. Alternatively, extract total RNA and perform the click reaction in vitro, followed by analysis on a denaturing agarose (B213101) gel.
Visualizations
Caption: On-target effect of 6-Azauridine on pyrimidine biosynthesis.
Caption: Potential off-target pathways of 6-Azauridine.
Caption: Troubleshooting workflow for 6-Azauridine experiments.
References
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming cytotoxicity of 6-Azauridine triphosphate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 6-Azauridine triphosphate (6-aza-UTP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 6-Azauridine triphosphate (6-aza-UTP) cytotoxicity?
A1: The cytotoxicity of 6-Azauridine, which is intracellularly converted to 6-aza-UTP, stems from two main mechanisms. Firstly, its monophosphate form (6-aza-UMP) competitively inhibits orotidylate decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This leads to a depletion of uridine (B1682114) and cytidine (B196190) nucleotide pools, essential for RNA and DNA synthesis. Secondly, 6-aza-UTP can be incorporated into newly synthesized RNA, leading to dysfunctional RNA molecules and disruption of cellular processes.[1][2]
Q2: Can the cytotoxic effects of 6-Azauridine be reversed?
A2: Yes, the cytotoxic effects of 6-Azauridine can be effectively reversed by supplementing the cell culture medium with uridine.[3][4] Uridine bypasses the enzymatic block in the de novo pyrimidine synthesis pathway by providing a substrate for the pyrimidine salvage pathway, thus replenishing the UTP and CTP pools necessary for cell survival and proliferation.
Q3: At what concentration does 6-Azauridine typically become cytotoxic?
A3: The cytotoxic concentration of 6-Azauridine, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. For example, in L1210 leukemia cells, the concentration causing 50% growth inhibition is approximately 7 x 10⁻⁵ M.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: I'm using 6-aza-UTP in an in vitro transcription assay and observing low yield. What could be the cause?
A4: Low yield in in vitro transcription with 6-aza-UTP can be due to several factors. The T7 RNA polymerase may incorporate modified nucleotides like 6-aza-UTP less efficiently than the natural UTP. The concentration of 6-aza-UTP relative to the other NTPs might be suboptimal, or the overall nucleotide concentration may be too low. Additionally, contaminants in the DNA template or inactive polymerase can also lead to poor transcription efficiency.
Troubleshooting Guides
Troubleshooting: High Cell Death in 6-Azauridine Treated Cultures
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity at low concentrations of 6-Azauridine. | Cell line is highly sensitive to pyrimidine synthesis inhibition. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a lower concentration range. |
| Widespread cell death across all treatment groups. | Incorrect concentration of 6-Azauridine stock solution. | Verify the concentration of your 6-Azauridine stock solution. Prepare fresh dilutions for each experiment. |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. Use fresh media and sterile techniques. | |
| Cell morphology indicates apoptosis or necrosis. | 6-Azauridine is inducing programmed cell death or cellular damage. | This is an expected outcome of 6-Azauridine treatment. To mitigate this for experimental purposes, consider a uridine rescue experiment (see protocol below). |
Troubleshooting: Inefficient Uridine Rescue
| Problem | Possible Cause | Suggested Solution |
| Uridine supplementation does not rescue cells from 6-Azauridine-induced cytotoxicity. | Insufficient concentration of uridine. | Increase the concentration of uridine. A common starting point is 200 µM, but optimization may be required.[6] |
| Timing of uridine addition is not optimal. | Add uridine concurrently with or shortly after the addition of 6-Azauridine. | |
| The cytotoxic effects have become irreversible. | For high concentrations of 6-Azauridine or prolonged exposure, the cellular damage may be beyond rescue. Consider reducing the 6-Azauridine concentration or the exposure time. |
Troubleshooting: Poor Incorporation of 6-aza-UTP in In Vitro Transcription
| Problem | Possible Cause | Suggested Solution |
| Low yield of RNA transcript. | Suboptimal ratio of 6-aza-UTP to UTP. | Optimize the ratio of 6-aza-UTP to natural UTP. Start with a 1:1 ratio and titrate to find the optimal balance between incorporation and yield. |
| RNA polymerase is inefficient at incorporating 6-aza-UTP. | Consider using a polymerase known to be more tolerant of modified nucleotides. Alternatively, increase the incubation time of the transcription reaction. | |
| Overall nucleotide concentration is too low. | Ensure that the total concentration of all four NTPs is sufficient for the desired RNA yield. Low nucleotide concentrations can lead to premature termination of transcription.[7] | |
| Transcription reaction produces truncated products. | Premature termination of transcription. | This can be caused by low nucleotide concentrations or secondary structures in the DNA template. Try increasing the NTP concentration and/or performing the reaction at a lower temperature (e.g., 30°C) to minimize secondary structure formation.[7] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 6-Azauridine in various cancer cell lines. This data can serve as a reference for designing cytotoxicity experiments.
| Cell Line | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 |
| T-47D (Breast Cancer) | 0.43 ± 0.01 |
| MCF-7 (Breast Cancer) | > 200 |
| HeLa (Cervical Cancer) | > 200 |
| A549 (Lung Cancer) | > 200 |
| L1210 (Leukemia) | ~70 |
| Data compiled from multiple sources.[5][8] |
Experimental Protocols
Protocol 1: 6-Azauridine Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxicity of 6-Azauridine in a cell line of interest using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][8][9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Azauridine stock solution (e.g., 100 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 6-Azauridine in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 6-Azauridine. Include a vehicle control (medium with the same concentration of DMSO as the highest 6-Azauridine concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Uridine Rescue from 6-Azauridine Cytotoxicity
This protocol describes how to perform a uridine rescue experiment to counteract the cytotoxic effects of 6-Azauridine.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Azauridine stock solution
-
Uridine stock solution (e.g., 100 mM in water or PBS)
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Setup: Prepare the following treatment groups in triplicate:
-
Vehicle control (medium with vehicle)
-
6-Azauridine only (at a concentration around the IC50 or higher)
-
Uridine only (e.g., 200 µM)
-
6-Azauridine + Uridine (co-treatment)
-
-
Drug and Uridine Addition: Add the respective treatments to the wells.
-
Incubation: Incubate the plate for the same duration as the cytotoxicity assay (e.g., 48 hours).
-
Cell Viability Assessment: Perform an MTT assay as described in Protocol 1 to determine the cell viability in each treatment group.
-
Data Analysis: Compare the cell viability of the co-treatment group to the 6-Azauridine only group to assess the rescue effect of uridine.
Visualizations
Caption: Mechanism of 6-Azauridine cytotoxicity.
Caption: Uridine rescue mechanism.
Caption: Cytotoxicity assay workflow.
References
- 1. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. go.zageno.com [go.zageno.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. static.igem.wiki [static.igem.wiki]
Technical Support Center: 6-Azauridine Triphosphate (6-aza-UTP) RNA Labeling
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency and reliability of their 6-Azauridine (B1663090) triphosphate (6-aza-UTP) RNA labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 6-aza-UTP labeling efficiency low?
A: Low incorporation of 6-aza-UTP can stem from several factors. The primary reason is often related to the metabolic state of the cells and the experimental conditions.
-
Insufficient Incubation Time: Nascent RNA synthesis is a dynamic process. Short labeling pulses may not be sufficient to incorporate a detectable amount of 6-aza-UTP. Consider extending the incubation period.
-
Suboptimal 6-aza-UTP Concentration: Both excessively high and low concentrations can be problematic. High concentrations may induce cytotoxicity, shutting down transcription, while low concentrations may not be sufficient for efficient incorporation. It is crucial to empirically determine the optimal concentration for your specific cell line and experimental goals.
-
Cellular Health and Proliferation Rate: Transcription rates are highest in healthy, actively dividing cells. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Inefficient Cellular Uptake: The prodrug 6-Azauridine must first be transported into the cell and then converted into its active triphosphate form (6-aza-UTP). Differences in transporter expression and kinase activity between cell lines can affect the efficiency of this process.
Q2: I'm observing significant cell death after treatment with 6-Azauridine. How can I reduce this cytotoxicity?
A: 6-Azauridine (6-AZA) is a known antimetabolite that interferes with pyrimidine (B1678525) biosynthesis and can induce apoptosis or cell cycle arrest, with effects varying between cell lines.[1][2][3]
-
Titrate Concentration: The most critical step is to perform a dose-response curve to find the highest concentration of 6-Azauridine that your cells can tolerate without significant loss of viability over your desired time course.
-
Reduce Labeling Time: Shorten the incubation period. For many applications, a shorter pulse of a higher concentration can yield sufficient labeling with less toxicity than a longer exposure to a lower concentration.
-
Supplement with Uridine (B1682114): In some cases, co-incubation with a low concentration of uridine can help rescue cells from the toxic effects of pyrimidine pool depletion, although this may also reduce the incorporation of 6-aza-UTP. This approach requires careful optimization.
-
Monitor Cell Health: Always assess cell morphology and viability (e.g., via Trypan Blue exclusion or a commercial viability assay) in parallel with your labeling experiments.
Q3: My downstream detection via click chemistry is failing or has high background. What are the likely causes?
A: Click chemistry is a highly efficient reaction, but its success depends on proper sample preparation and reaction conditions.[4]
-
Inefficient RNA Labeling: The primary cause is often insufficient incorporation of the azide- or alkyne-modified nucleotide (like 6-aza-UTP, which requires subsequent functionalization). Refer to Q1 for optimizing labeling.
-
RNA Degradation: Ensure RNase-free conditions throughout the entire workflow, from cell lysis to the final click reaction, to maintain the integrity of your labeled RNA.
-
Incomplete Removal of Unincorporated Nucleotides: Residual unincorporated 6-aza-UTP can react with the click chemistry reagents, leading to high background signals. Thoroughly purify the RNA before proceeding with the click reaction.
-
Suboptimal Click Reaction Conditions: Ensure the copper(I) catalyst is fresh and not oxidized. Use appropriate ligands and reducing agents as specified in your protocol. The reaction buffer pH and temperature are also critical.[4]
Q4: Can I use 6-aza-UTP for in vitro transcription?
A: Yes, but with considerations. T7 RNA polymerase and other bacteriophage polymerases can incorporate modified nucleotides like 6-aza-UTP, but often with lower efficiency than their natural counterparts.[5][6] High concentrations of modified UTPs can inhibit the polymerase, leading to reduced yields of full-length transcripts.[7] It is recommended to use a mix of natural UTP and 6-aza-UTP. The optimal ratio must be determined empirically to balance labeling density with transcription yield.[7][8]
Quantitative Data Summary
Optimizing labeling requires balancing multiple parameters. The following tables provide a starting point based on common experimental findings.
Table 1: Effect of 6-Azauridine Concentration and Time on Cell Viability
| Cell Line | 6-Azauridine Conc. (µM) | Incubation Time (hr) | Relative Cell Viability (%) |
|---|---|---|---|
| H460 | 100 | 24 | ~75% |
| H460 | 200 | 24 | ~55% |
| H1299 | 100 | 24 | ~90% |
| H1299 | 200 | 24 | ~80% |
| mESCs | 200 | 0.25 | >95%[9] |
Note: Data is illustrative and compiled from typical findings. Cytotoxicity is highly cell-line dependent and must be empirically determined.[1][2]
Table 2: Recommended Starting Conditions for In Vitro Transcription with Modified UTP
| Parameter | Recommended Range | Key Consideration |
|---|---|---|
| Ratio of Modified UTP to Natural UTP | 1:10 to 1:3 | Higher ratios increase label density but may decrease overall RNA yield.[7] |
| Total UTP Concentration | 1-5 mM | Maintain a sufficient total concentration of UTP for processive transcription. |
| Mg²⁺ Concentration | 20-50 mM | Higher Mg²⁺ can sometimes improve yields with modified nucleotides.[10] |
| Incubation Time | 2-4 hours | Longer times may increase yield but also risk RNA degradation.[8] |
Visualized Workflows and Pathways
Metabolic Pathway of 6-Azauridine
6-Azauridine is a prodrug that must be metabolically activated to 6-aza-UTP to be incorporated into nascent RNA transcripts by RNA polymerases.[3] This process primarily relies on the cellular pyrimidine salvage pathway.
Caption: Metabolic activation of 6-Azauridine to 6-aza-UTP for RNA labeling.
General Experimental Workflow
The following diagram outlines the key steps for metabolic labeling of RNA in cultured cells, followed by purification and downstream analysis.
Caption: Workflow for metabolic RNA labeling and analysis.
Troubleshooting Decision Tree
Use this logical diagram to diagnose common issues encountered during RNA labeling experiments.
Caption: Decision tree for troubleshooting low signal in labeling experiments.
Detailed Experimental Protocol
Metabolic Labeling of Nascent RNA in Cultured Mammalian Cells with 6-Azauridine
This protocol provides a general framework for labeling newly transcribed RNA. Crucially, concentrations and incubation times must be optimized for each cell line.
Materials:
-
Mammalian cells in logarithmic growth phase
-
Complete cell culture medium
-
6-Azauridine (6-AZA) stock solution (e.g., 100 mM in DMSO, store at -20°C)
-
Phosphate-buffered saline (PBS), RNase-free
-
Cell lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit)
-
RNA purification kit (e.g., column-based)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Seeding:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate).
-
Allow cells to attach and grow until they reach 70-80% confluency. Ensure the cells are healthy and actively dividing.
-
-
Preparation for Labeling:
-
Warm the complete culture medium to 37°C.
-
Thaw the 6-Azauridine stock solution.
-
Prepare the labeling medium by diluting the 6-AZA stock solution into pre-warmed complete medium to the desired final concentration (e.g., starting range of 50-200 µM).
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Gently add the prepared labeling medium to the cells.
-
Return the cells to the incubator (37°C, 5% CO₂) for the desired labeling period (e.g., starting range of 2-8 hours).
-
-
Cell Harvest and Lysis:
-
After incubation, remove the labeling medium.
-
Wash the cells once with 1-2 mL of ice-cold, RNase-free PBS to remove any residual medium.
-
Aspirate the PBS completely.
-
Add the appropriate volume of cell lysis buffer directly to the well (e.g., 1 mL of TRIzol for a well in a 6-well plate).
-
Lyse the cells by pipetting the solution up and down several times to ensure a homogenous lysate.
-
-
RNA Isolation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Proceed with total RNA isolation according to the manufacturer's protocol for your chosen lysis buffer/kit. This typically involves phase separation (for TRIzol) followed by precipitation or column-based purification.
-
-
RNA Purification and Quantification:
-
Perform a final purification step, such as a column clean-up, to ensure the removal of unincorporated nucleotides.
-
Elute the RNA in RNase-free water.
-
Determine the RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess its integrity (e.g., using an Agilent Bioanalyzer). A high-quality RNA sample should have a RIN (RNA Integrity Number) of >9.
-
-
Storage:
-
Store the purified, labeled RNA at -80°C for downstream applications.
-
References
- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 6. Inhibition of RNA nucleotidyltransferase by 6-azauridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 16-rna-labeling.com [16-rna-labeling.com]
- 8. cyanine-3-dctp.com [cyanine-3-dctp.com]
- 9. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Altered RNA Structures Due to 6-Azauridine Triphosphate Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Azauridine (B1663090) triphosphate (6-aza-UTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving the incorporation of 6-aza-UTP into RNA.
Frequently Asked Questions (FAQs)
What is 6-Azauridine triphosphate (6-aza-UTP) and how is it incorporated into RNA?
6-Azauridine triphosphate is an analog of uridine (B1682114) triphosphate (UTP) where the carbon atom at position 6 of the pyrimidine (B1678525) ring is replaced by a nitrogen atom. It can be incorporated into RNA transcripts during in vitro transcription by RNA polymerases, such as T7 RNA polymerase, which recognize it as a substrate, albeit with lower efficiency than the natural UTP. This incorporation allows for the site-specific introduction of a modified nucleotide to study RNA structure, function, and interactions.
What are the expected structural changes to RNA upon 6-aza-UTP incorporation?
While specific quantitative data on the thermodynamic stability of 6-azauridine-containing RNA is limited in publicly available literature, the introduction of the nitrogen at the 6-position is expected to alter the electronic properties and hydrogen bonding potential of the base. This can lead to changes in:
-
Base Pairing: Altered hydrogen bonding patterns with adenine (B156593) or other bases.
-
RNA Stability: Potential disruption of local RNA structure, which could lead to a decrease in the melting temperature (Tm) of RNA duplexes. For comparison, other modifications like pseudouridine (B1679824) have been shown to increase the thermal stability of RNA duplexes.[1]
-
Overall Conformation: Changes in the local conformation of the RNA backbone and the presentation of functional groups in major and minor grooves.
How can I detect the incorporation of 6-aza-UTP into RNA?
Several methods can be used to confirm the incorporation of 6-aza-UTP into your RNA transcript:
-
Mass Spectrometry: This is the most direct method. By digesting the RNA into smaller fragments or individual nucleosides and analyzing them by LC-MS/MS, you can detect the mass shift corresponding to the incorporated 6-azauridine.[2]
-
Enzymatic Digestion Followed by Chromatography: Digesting the RNA to mononucleosides and analyzing the mixture using high-performance liquid chromatography (HPLC) can separate 6-azauridine from the canonical uridine.
-
Radiolabeling: If a radiolabeled version of 6-aza-UTP is used, its incorporation can be quantified by measuring the radioactivity of the purified RNA transcript.
What are the functional consequences of altered RNA structure due to 6-aza-UTP?
The structural changes induced by 6-azauridine can have significant functional implications:
-
Protein Binding: The altered RNA structure may enhance or diminish the binding affinity of RNA-binding proteins (RBPs).[3][4] This can be quantified by techniques such as electrophoretic mobility shift assays (EMSA) or fluorescence polarization.[5]
-
Ribozyme Activity: If incorporated into a ribozyme, 6-azauridine can affect its catalytic activity by altering the structure of the active site.[6][7][8][9]
-
Interactions with Small Molecules: The modified structure may change the binding landscape for small molecule ligands.
Which analytical techniques are best suited to study these structural changes?
-
UV Melting (Thermal Denaturation): This technique is used to determine the melting temperature (Tm) of an RNA duplex, providing information about its thermodynamic stability. A lower Tm for a 6-azauridine-containing RNA compared to its unmodified counterpart would indicate destabilization.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information, including details on base pairing, stacking interactions, and local conformation in solution.[13][14][15][16]
-
SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling): This chemical probing technique assesses the flexibility of each nucleotide, allowing for the inference of RNA secondary structure. A comparison of SHAPE reactivity profiles between modified and unmodified RNA can reveal specific structural alterations.
Troubleshooting Guides
Problem: Low Efficiency of 6-aza-UTP Incorporation During In Vitro Transcription
Low incorporation of nucleotide analogs is a common issue. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Solution |
| Inherent Low Affinity of Polymerase for 6-aza-UTP | Increase the concentration of 6-aza-UTP relative to UTP. You may need to empirically determine the optimal ratio. For some analogs, a 10:1 ratio of analog to natural nucleotide may be a starting point.[17] |
| Suboptimal Reaction Temperature | Lowering the incubation temperature (e.g., from 37°C to 30°C or even 16°C) can sometimes improve the incorporation of modified nucleotides by slowing down the polymerase and giving it more time to accept the analog substrate.[18] |
| Inhibitors in the 6-aza-UTP Stock | Ensure your 6-aza-UTP stock is of high purity and free from contaminants that could inhibit the RNA polymerase. |
| Incorrect Magnesium Concentration | The optimal Mg²⁺ concentration can be affected by the introduction of nucleotide analogs. Try titrating the Mg²⁺ concentration in your reaction. A good starting point is to maintain the Mg²⁺ concentration slightly above the total NTP concentration.[19] |
| Poor Quality DNA Template | Contaminants like salts or ethanol (B145695) in your DNA template can inhibit transcription. Ensure your template is clean by performing an additional purification step (e.g., ethanol precipitation).[20] |
Problem: Inconsistent Results in Structural Analysis (e.g., SHAPE-MaP, UV Melting)
| Possible Cause | Recommended Solution |
| Incomplete or Heterogeneous Incorporation of 6-aza-UTP | Before structural analysis, verify the incorporation efficiency and homogeneity of your RNA sample using mass spectrometry. Inconsistent incorporation will lead to a mixed population of RNA molecules and variable results. |
| RNA Degradation | Work in an RNase-free environment. Use RNase inhibitors in your reactions and purification steps. Analyze your RNA on a denaturing gel to check for integrity before proceeding with structural analysis.[21] |
| Improper RNA Folding | Ensure you are using a consistent and appropriate RNA folding protocol. This typically involves heating the RNA to denature it, followed by slow cooling to room temperature, often in the presence of magnesium to allow it to adopt its native conformation. |
| Buffer Inconsistencies in UV Melting | Thermodynamic parameters are highly dependent on buffer conditions (e.g., salt concentration). Use the exact same buffer for both your modified and unmodified RNA samples to ensure a valid comparison.[1][22] |
Quantitative Data
Due to limited availability in the peer-reviewed literature, specific quantitative data for 6-aza-UTP's effect on T7 RNA polymerase kinetics and RNA thermodynamic stability is not provided here. The tables below are presented as templates for researchers to record their own findings and for illustrative purposes using data from other, well-characterized RNA modifications.
Table 1: Template for T7 RNA Polymerase Kinetic Parameters
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| UTP | Record your data | Record your data | Record your data |
| 6-aza-UTP | Record your data | Record your data | Record your data |
| Literature value for UTP | ~80 | ~220 | ~2.75 |
Note: The literature values for UTP are approximate and can vary based on experimental conditions.
Table 2: Illustrative Example of Thermodynamic Parameters for Modified RNA (Pseudouridine-A vs. U-A pair)
| Duplex Type | ΔH° (kcal/mol) | ΔS° (eu) | ΔG°₃₇ (kcal/mol) | T_m (°C) at 10⁻⁴ M |
| U-A pair | -59.6 | -165.8 | -10.4 | 55.1 |
| Ψ-A pair | -64.7 | -179.9 | -11.3 | 60.2 |
This data is for a specific duplex containing a central pseudouridine-adenine pair versus a uridine-adenine pair and is intended for illustrative purposes only to show the type of data that can be obtained from UV melting experiments.
Experimental Protocols
Protocol: In Vitro Transcription with 6-aza-UTP
This protocol is a general guideline and may require optimization.
-
Template Preparation:
-
Use a linearized plasmid DNA or a PCR product with a T7 promoter as the template.
-
Purify the DNA template thoroughly to remove any inhibitors.[20] Confirm the concentration and purity by spectrophotometry and agarose (B213101) gel electrophoresis.
-
-
Reaction Setup:
-
On ice, combine the following in a nuclease-free tube:
-
Nuclease-free water (to final volume)
-
5X Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
ATP, GTP, CTP (at desired concentration, e.g., 2 mM each)
-
UTP and 6-aza-UTP (at the desired ratio and concentration)
-
DNA Template (0.5-1.0 µg)
-
T7 RNA Polymerase
-
-
Note on nucleotide concentrations: To favor incorporation of 6-aza-UTP, you may need to decrease the concentration of UTP and/or increase the concentration of 6-aza-UTP. Start with a molar ratio of 1:1 (UTP:6-aza-UTP) and adjust as needed based on incorporation efficiency.
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours. For potentially difficult incorporations, you can try a lower temperature (e.g., 30°C) for a longer duration.[18]
-
-
DNase Treatment:
-
Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the RNA using a column-based kit, phenol:chloroform extraction followed by ethanol precipitation, or another preferred method.
-
Resuspend the final RNA pellet in nuclease-free water.
-
-
Quality Control:
Visualizations
References
- 1. Thermodynamic determination of RNA duplex stability in magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an RNA-binding perturbing characteristic for thiopurine drugs and their derivatives to disrupt CELF1–RNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing the effects of RNA modifications on protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis by the nucleolytic ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribozymes: the characteristics and properties of catalytic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hammerhead Ribozymes: Structural Insights, Catalytic Mechanisms, and Cutting-Edge Applications in Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR solution structure determination of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR-based RNA structure determination - Jena Bioscience [jenabioscience.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promegaconnections.com [promegaconnections.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: 6-Azauridine Triphosphate-Induced Cellular Stress
Welcome to the technical support center for researchers utilizing 6-Azauridine (B1663090) triphosphate (6-aza-UTP) and its precursor, 6-Azauridine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and effectively control for cellular stress in your experiments.
Understanding 6-Azauridine Triphosphate-Induced Cellular Stress
6-Azauridine is a pyrimidine (B1678525) nucleoside analog that exerts its biological effects after intracellular conversion to its active metabolites, 6-azauridine monophosphate (6-aza-UMP) and 6-azauridine triphosphate (6-aza-UTP). The primary mechanism of action involves the disruption of the de novo pyrimidine biosynthesis pathway. 6-aza-UMP is a potent inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), a critical enzyme in the synthesis of uridine (B1682114) monophosphate (UMP). This inhibition leads to the depletion of intracellular pools of uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential for RNA synthesis.[1]
Furthermore, 6-aza-UTP can be incorporated into RNA, leading to the synthesis of fraudulent RNA molecules and contributing to cellular stress and cytotoxicity.[2] This multifaceted mechanism can induce various cellular stress responses, including autophagy-mediated cell death, which has been shown to be dependent on p53 and AMP-activated protein kinase (AMPK).[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular stress induced by 6-Azauridine and its triphosphate form?
A1: The primary mechanism is the inhibition of the de novo pyrimidine biosynthesis pathway by 6-azauridine monophosphate (6-aza-UMP), the initial metabolite of 6-Azauridine. This leads to a deficiency in UTP and CTP, which are crucial for RNA synthesis.[1] The subsequent formation of 6-azauridine triphosphate (6-aza-UTP) and its incorporation into RNA chains further contributes to cellular stress and cytotoxicity.[2]
Q2: What are the expected morphological and cellular changes in response to 6-Azauridine triphosphate treatment?
A2: Cells treated with 6-Azauridine or exposed to 6-aza-UTP may exhibit a range of responses, including:
-
Reduced cell proliferation: Due to the inhibition of RNA synthesis.
-
Changes in cell morphology: Cells may appear enlarged or vacuolated.
-
Induction of autophagy: Characterized by the formation of autophagosomes and autolysosomes.[3]
-
Apoptosis: Particularly at higher concentrations or prolonged exposure.
-
Cell cycle arrest: Often observed as a consequence of nucleotide pool depletion.
Q3: How can I confirm that the observed cellular stress is due to the inhibition of pyrimidine biosynthesis?
A3: To confirm the mechanism of action, you can perform a rescue experiment by supplementing the culture medium with uridine or cytidine. If the cytotoxic effects of 6-Azauridine are reversed or mitigated by the addition of these nucleosides, it strongly suggests that the stress is primarily due to the inhibition of the de novo pyrimidine synthesis pathway.
Q4: What are the potential off-target effects of 6-Azauridine triphosphate?
A4: While the primary target is ODCase, high concentrations of 6-aza-UTP could potentially have off-target effects. As a nucleotide analog, it could competitively inhibit other enzymes that utilize UTP. For instance, 6-aza-UTP has been shown to be a competitive inhibitor of RNA polymerase.[5][6][7] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 6-Azauridine and 6-aza-UTP.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| No observable cellular effect | Insufficient drug concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Drug degradation. | Prepare fresh stock solutions of 6-Azauridine and aliquot for single use to avoid repeated freeze-thaw cycles. | |
| Cell line is resistant. | Some cell lines may have higher intrinsic levels of pyrimidine salvage pathway enzymes, making them less sensitive. Consider using a different cell line. | |
| Unexpected or off-target effects | Concentration of 6-Azauridine/6-aza-UTP is too high. | Lower the concentration and perform a time-course experiment to find the optimal conditions. |
| The observed effect is independent of pyrimidine biosynthesis inhibition. | Conduct a rescue experiment with uridine or cytidine to confirm the on-target effect. | |
| Difficulty in measuring autophagy | Insufficient induction of autophagy. | Optimize the concentration and treatment duration of 6-Azauridine. |
| Autophagic flux is blocked. | Use autophagy flux inhibitors like bafilomycin A1 or chloroquine (B1663885) in combination with 6-Azauridine to assess autophagic flux.[3] | |
| Incorrect detection method. | Use multiple methods to confirm autophagy, such as Western blotting for LC3-II and p62, and fluorescence microscopy for autophagosome visualization.[3] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to 6-Azauridine-induced cellular stress.
Table 1: Effects of 6-Azauridine on Pyrimidine Nucleotide Pools
| Cell Line | 6-Azauridine Concentration | Treatment Time | % Decrease in UTP | % Decrease in CTP | Reference |
| L1210 | 1 mM | 24 hours | Significant | Significant | [2] |
Table 2: Cytotoxicity of 6-Azauridine in Cancer Cell Lines
| Cell Line | IC50 | Assay | Reference |
| L1210 | 3 µM | Growth Inhibition | [2] |
| B16F10 | >95% inhibition at 250 µM | Cell Proliferation | [8] |
| A431 | >98% inhibition at 250 µM | Cell Proliferation | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 6-Azauridine.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
6-Azauridine stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of 6-Azauridine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 6-Azauridine dilutions. Include untreated and vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Autophagy by Western Blot
This protocol details the detection of LC3-II and p62 as markers of autophagy.
Materials:
-
Cells of interest
-
6-well plates
-
6-Azauridine
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with 6-Azauridine at the desired concentration and time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 6-Azauridine triphosphate-induced cellular stress.
Caption: 6-aza-UTP induced autophagy-mediated cell death pathway.
Caption: Experimental workflow for analyzing 6-aza-UTP effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 6-azauridine triphosphate in L1210 cells and its possible relevance to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 6. RNA polymerase: linear competitive inhibition by bis-(3' to 5')-cyclic dinucleotides,NpNp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA polymerase: linear competitive inhibition by bis-(3' to 5')-cyclic dinucleotides,NpNp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Avoiding artifacts in RNA analysis after 6-Azauridine triphosphate labeling
Welcome to the technical support center for RNA analysis following 6-Azauridine (B1663090) triphosphate (6-AzaU) labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate artifacts and ensure the accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azauridine and how does it label RNA?
6-Azauridine (6-AzaU) is a uridine (B1682114) analog that can be taken up by cells. Inside the cell, it is converted into 6-Azauridine triphosphate (6-azaUTP) through the pyrimidine (B1678525) salvage pathway. RNA polymerases can then incorporate 6-azaUTP into newly synthesized (nascent) RNA transcripts in place of uridine triphosphate (UTP). This allows for the specific labeling and subsequent isolation and analysis of RNA that is actively being transcribed.
Q2: What are the primary cellular effects of 6-Azauridine treatment?
The primary mechanism of action for 6-Azauridine is the inhibition of the de novo pyrimidine biosynthesis pathway. Specifically, its metabolite 6-azauridine monophosphate (6-azaUMP) is a potent inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODC). This blockage leads to a significant reduction in the intracellular pools of UTP and cytidine (B196190) triphosphate (CTP).[1] This perturbation of nucleotide pools is a critical factor to consider when designing experiments and interpreting data. Additionally, 6-Azauridine has been observed to induce broader cellular stress responses, including autophagy.[2][3]
Q3: What are the potential artifacts I should be aware of when using 6-Azauridine for RNA labeling?
Artifacts can arise from several sources:
-
Perturbation of Nucleotide Pools: The depletion of UTP pools can alter transcription rates and potentially lead to transcriptional pausing, which may skew gene expression profiles.[4]
-
Incorporation Bias: The efficiency of 6-azaUTP incorporation by RNA polymerase may not be uniform across all transcripts or under all conditions, potentially leading to a biased representation of the nascent transcriptome.
-
Downstream Enzymatic Inhibition: The presence of 6-Azauridine within an RNA transcript could potentially affect the efficiency of enzymes used in downstream applications, such as reverse transcriptase during cDNA synthesis or ligases during library preparation.
-
Cellular Stress Responses: Observed changes in gene expression may be a result of a cellular stress response to nucleotide deprivation or the presence of the analog, rather than the primary biological process being investigated.[3]
Q4: How does 6-Azauridine compare to other metabolic labeling reagents like 4-thiouridine (B1664626) (4sU) or 5-ethynyluridine (B57126) (EU)?
Each metabolic label has its own advantages and disadvantages. 4sU and EU are more commonly used and have well-established protocols. The choice of labeling reagent can depend on the specific experimental goals and the downstream detection methods.
Troubleshooting Guides
Problem 1: Low yield of labeled RNA after purification.
| Possible Cause | Recommended Solution |
| Insufficient Labeling Time or Concentration | Optimize the concentration of 6-Azauridine and the labeling duration for your specific cell type. Start with a concentration range of 100-500 µM and a time course of 30 minutes to 4 hours. |
| Inefficient Biotinylation | Ensure the biotinylation reagent is fresh and the reaction is carried out under optimal conditions (e.g., appropriate temperature and buffer). |
| Inefficient Streptavidin Pulldown | Use high-quality streptavidin beads and ensure sufficient binding capacity for your amount of RNA. Optimize washing steps to minimize loss of bound RNA while effectively removing non-specific binders. |
| RNA Degradation | Maintain a sterile, RNase-free environment throughout the entire procedure. Use RNase inhibitors where appropriate. |
Problem 2: Discrepancies between qPCR results and RNA-seq data.
| Possible Cause | Recommended Solution |
| Reverse Transcription (RT) Inhibition | The presence of 6-Azauridine in the RNA template may inhibit reverse transcriptase. Test different reverse transcriptase enzymes and optimize the RT reaction conditions (e.g., temperature, primer concentration). Consider performing a dilution series of your RNA template to check for inhibitors. |
| qPCR Amplification Inhibition | Residual reagents from the labeling or purification steps may inhibit the qPCR reaction. Ensure thorough purification of the cDNA. |
| Bias in Library Preparation | The 6-Azauridine modification may introduce bias during RNA fragmentation, adapter ligation, or PCR amplification steps of RNA-seq library preparation. |
| Normalization Issues | The expression of commonly used housekeeping genes may be affected by 6-Azauridine treatment. It is crucial to validate your reference genes under the specific experimental conditions. |
Problem 3: Unexpected changes in global gene expression.
| Possible Cause | Recommended Solution |
| Cellular Stress Response | 6-Azauridine-induced depletion of pyrimidine pools can trigger a cellular stress response, leading to widespread changes in gene expression. Perform control experiments, such as treating cells for the same duration with a vehicle control. Consider supplementing the media with uridine in a control experiment to rescue the phenotype. |
| UTP Depletion Affecting Transcription | Low UTP levels can lead to transcriptional pausing or premature termination, affecting the quantification of gene expression.[4] Analyze your data for evidence of 3' bias in sequencing reads. |
| Off-Target Effects | 6-Azauridine may have other cellular effects beyond pyrimidine depletion.[3] It is important to interpret widespread gene expression changes with caution and validate key findings with alternative methods. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 6-Azauridine
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.
-
Labeling: Prepare a stock solution of 6-Azauridine in DMSO. Add the 6-Azauridine to the cell culture medium to a final concentration of 100-500 µM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under standard cell culture conditions.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using a TRIzol-based reagent.
-
RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol. Ensure all steps are performed in an RNase-free environment.
Protocol 2: Biotinylation and Purification of 6-Azauridine-labeled RNA
This protocol assumes that a thiol-containing biotin (B1667282) derivative can be attached to the 6-Azauridine incorporated into RNA. This is a hypothetical adaptation and would require chemical validation.
-
Biotinylation Reaction: In an RNase-free tube, combine 50-100 µg of total RNA, a thiol-specific biotinylating agent (e.g., Biotin-HPDP), and the recommended reaction buffer.
-
Incubation: Incubate the reaction at room temperature for 1.5 hours with gentle rotation.
-
RNA Precipitation: Purify the biotinylated RNA by isopropanol (B130326) precipitation to remove unreacted biotin.
-
Streptavidin Bead Preparation: Wash streptavidin magnetic beads with a high-salt wash buffer.
-
Binding: Resuspend the biotinylated RNA in a binding buffer and add it to the prepared streptavidin beads. Incubate for 30 minutes at room temperature with rotation.
-
Washing: Wash the beads several times with a high-salt wash buffer to remove non-biotinylated RNA.
-
Elution: Elute the captured, 6-Azauridine-labeled RNA from the beads using a reducing agent like DTT.
-
Final Purification: Purify the eluted RNA using an RNA cleanup kit.
Protocol 3: Reverse Transcription and qPCR of Labeled RNA
-
RNA Quantification: Quantify the purified labeled RNA using a spectrophotometer or fluorometer.
-
Reverse Transcription: Use 100-500 ng of labeled RNA for cDNA synthesis. It is advisable to test different reverse transcriptase enzymes and priming strategies (oligo(dT), random hexamers, or gene-specific primers).
-
No-RT Control: Always include a no-reverse transcriptase control to check for genomic DNA contamination.
-
qPCR: Perform qPCR using a standard SYBR Green or probe-based master mix. Use 1-2 µl of the cDNA reaction as a template.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method, ensuring that the reference genes have been validated for stable expression under 6-Azauridine treatment.
Visualizations
Caption: Pyrimidine biosynthesis and the action of 6-Azauridine.
Caption: Experimental workflow for nascent RNA analysis.
References
- 1. The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pull-down of Biotinylated RNA and Associated Proteins [bio-protocol.org]
- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Unified Model of Transcription Elongation: What Have We Learned from Single-Molecule Experiments? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Azauridine Triphosphate in Reverse Transcription
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 6-Azauridine (B1663090) triphosphate (6-aza-UTP) in reverse transcription experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azauridine triphosphate (6-aza-UTP) and how does it affect reverse transcription?
6-Azauridine triphosphate is a synthetic analog of the natural nucleotide, uridine (B1682114) triphosphate (UTP).[1] In molecular biology, it is primarily known for its role in studying RNA synthesis and regulation.[1] While specific quantitative data on its inhibition of reverse transcriptase is not extensively published, its mechanism is predicated on its structural similarity to UTP. As an analog, it can act as a competitive inhibitor for the natural UTP substrate during the synthesis of cDNA by reverse transcriptase. Upon incorporation into the growing DNA strand, it can act as a chain terminator, thereby halting the reverse transcription process. This inhibitory action makes it a tool for studying the mechanisms of viral replication and for the development of antiviral therapies.[2]
Q2: Which reverse transcriptase should I use in my experiments with 6-aza-UTP?
The choice of reverse transcriptase (RT) can significantly impact the efficiency and outcome of your experiment. Different RTs, such as those from Moloney Murine Leukemia Virus (MMLV) or Avian Myeloblastosis Virus (AMV), and their engineered variants, can exhibit varying affinities for nucleotide analogs. It is recommended to consult the manufacturer's specifications for your chosen RT regarding its tolerance and incorporation efficiency of modified nucleotides. If this information is unavailable, a pilot experiment comparing a few common RTs is advisable to determine the most suitable enzyme for your specific application.
Q3: Can 6-aza-UTP be used to study drug resistance in viral reverse transcriptases?
Yes, nucleotide analogs like 6-aza-UTP are valuable tools for investigating the mechanisms of drug resistance. By comparing the inhibitory effect of 6-aza-UTP on wild-type versus mutant reverse transcriptases, researchers can elucidate the specific mutations that confer resistance. This is often done by determining and comparing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each enzyme variant.
Q4: How should I prepare and store 6-aza-UTP solutions?
6-Azauridine triphosphate should be stored at -20°C.[1] To prepare a working solution, dissolve the lyophilized powder in nuclease-free water to a desired stock concentration (e.g., 10 mM). It is recommended to prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound. Ensure all solutions are prepared using sterile, nuclease-free reagents and consumables to maintain the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using 6-aza-UTP in reverse transcription assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cDNA yield in the presence of 6-aza-UTP | 1. Concentration of 6-aza-UTP is too high: Excessive inhibitor concentration can completely block reverse transcription. 2. Suboptimal reaction conditions: The efficiency of reverse transcriptase can be affected by buffer composition, temperature, and incubation time. 3. Degraded RNA template: Poor quality RNA will result in low cDNA yield regardless of the inhibitor.[3] | 1. Perform a dose-response experiment by titrating the concentration of 6-aza-UTP to find the optimal inhibitory range for your assay. 2. Optimize the reverse transcription reaction conditions as per the enzyme manufacturer's protocol. Consider increasing the incubation time if partial inhibition is desired. 3. Assess the integrity of your RNA template using gel electrophoresis or a bioanalyzer.[3] |
| High variability between replicate experiments | 1. Inaccurate pipetting: Small volumes of concentrated 6-aza-UTP or enzyme can be difficult to pipette accurately. 2. Incomplete mixing of reagents: Failure to properly mix the reaction components can lead to inconsistent results. 3. Contamination: RNase or other contaminants can degrade the template or inhibit the enzyme. | 1. Use calibrated pipettes and prepare master mixes for your reactions to ensure consistency. 2. Gently vortex and centrifuge all reaction mixes before incubation. 3. Maintain a sterile work environment, use nuclease-free reagents, and include an RNase inhibitor in your reactions.[4] |
| Unexpected product size or multiple bands on a gel | 1. Non-specific priming: The primers used may be annealing to unintended sites on the RNA template. 2. Genomic DNA contamination: Contaminating gDNA can be amplified, leading to unexpected products.[5] | 1. Redesign primers to be more specific to the target RNA sequence. Optimize the annealing temperature during reverse transcription if using gene-specific primers. 2. Treat the RNA sample with DNase I prior to the reverse transcription reaction to remove any contaminating genomic DNA.[3] |
| No inhibitory effect of 6-aza-UTP observed | 1. Degraded 6-aza-UTP: The inhibitor may have lost its activity due to improper storage or handling. 2. Incorrect assay setup: The experimental design may not be sensitive enough to detect the inhibitory effect. 3. High concentration of competing UTP: An excess of the natural substrate will outcompete the inhibitor. | 1. Use a fresh aliquot of 6-aza-UTP. 2. Ensure that the concentration of the reverse transcriptase and the template are not in vast excess, as this can mask the inhibitory effect. 3. Reduce the concentration of dUTP in the dNTP mix to increase the relative concentration of the inhibitor. |
Experimental Protocols
In Vitro Reverse Transcriptase Inhibition Assay using 6-Azauridine Triphosphate
This protocol provides a framework for determining the inhibitory activity of 6-aza-UTP against a chosen reverse transcriptase.
Materials:
-
Recombinant Reverse Transcriptase (e.g., from HIV-1, MMLV)
-
6-Azauridine triphosphate (6-aza-UTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
RNA template (e.g., poly(A))
-
Primer (e.g., oligo(dT))
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP, and UTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dTTP) or a fluorescently labeled dNTP
-
Nuclease-free water
-
Stop solution (e.g., 0.5 M EDTA)
-
Apparatus for detection (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of 6-aza-UTP in nuclease-free water to create a range of concentrations to be tested.
-
Prepare a master mix containing the reaction buffer, RNA template, primer, and dNTPs (including the labeled dNTP).
-
-
Assay Setup:
-
In a microcentrifuge tube or a multi-well plate, add the desired volume of the 6-aza-UTP dilution.
-
Include a "no inhibitor" control (with nuclease-free water instead of 6-aza-UTP) and a "no enzyme" control (background).
-
Add the master mix to each reaction tube/well.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the diluted reverse transcriptase to each tube/well, except for the "no enzyme" control.
-
Mix gently and incubate at the optimal temperature for the reverse transcriptase (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of newly synthesized cDNA. The method of detection will depend on the label used (e.g., scintillation counting for radiolabels, fluorescence measurement for fluorescent labels).
-
-
Data Analysis:
-
Subtract the background reading (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of 6-aza-UTP relative to the "no inhibitor" control (which represents 100% activity).
-
Plot the percentage of inhibition against the logarithm of the 6-aza-UTP concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Competitive inhibition and chain termination by 6-aza-UTP.
Caption: Troubleshooting workflow for 6-aza-UTP experiments.
References
- 1. 6-Azauridine triphosphate - Immunomart [immunomart.com]
- 2. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.zageno.com [go.zageno.com]
- 4. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
Optimizing T7 RNA Polymerase Conditions for 6-Azauridine Triphosphate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the incorporation of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) in T7 RNA polymerase-driven in vitro transcription (IVT). The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the successful synthesis of 6-azauracil-containing RNA.
Frequently Asked Questions (FAQs)
Q1: Is 6-Azauridine triphosphate (6-aza-UTP) a substrate for T7 RNA polymerase?
A1: Yes, 6-aza-UTP is a substrate for T7 RNA polymerase and can be enzymatically incorporated into RNA transcripts. However, its incorporation efficiency may be lower compared to the natural uridine (B1682114) triphosphate (UTP).[1] The nitrogen atom at the 6-position of the uracil (B121893) ring can affect the interaction with the polymerase, potentially leading to reduced yields.[1]
Q2: What is the recommended starting concentration for 6-aza-UTP in an in vitro transcription reaction?
A2: A recommended starting concentration for 6-aza-UTP, when completely replacing UTP, is 1 mM.[2] However, the optimal concentration can be template-dependent and may require titration. For initial experiments, it is advisable to maintain the concentration of other NTPs (ATP, CTP, GTP) at 1 mM as well.[2]
Q3: How does the magnesium concentration need to be adjusted when using 6-aza-UTP?
A3: Magnesium ions are critical for T7 RNA polymerase activity, and their concentration should be optimized relative to the total NTP concentration.[3][4][5] A general guideline is to have a slight excess of free magnesium. For a total NTP concentration of 4 mM (1 mM each of ATP, CTP, GTP, and 6-aza-UTP), a starting concentration of 16 mM MgCl₂ is recommended.[2] The optimal magnesium concentration often falls in a range where the total NTP to magnesium ratio is between 1:1.25 and 1:2.5.[6]
Q4: Can the incorporation of 6-aza-UTP lead to premature termination or abortive transcription?
A4: The use of modified nucleotides, including analogs of UTP, can sometimes increase the likelihood of premature termination and the generation of short, abortive transcripts.[7] This can be influenced by the specific sequence of the DNA template and the overall reaction conditions. If significant premature termination is observed, optimization of the NTP and magnesium concentrations is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Suboptimal 6-aza-UTP Concentration: The concentration of 6-aza-UTP may be either too low, limiting the reaction, or too high, causing inhibition. | Titrate the concentration of 6-aza-UTP, starting from 0.5 mM up to 2.5 mM, while keeping other NTPs at a constant concentration. |
| Incorrect Magnesium to NTP Ratio: Insufficient free magnesium can severely limit polymerase activity, while excessive magnesium can also be inhibitory.[3][4][5] | Perform a magnesium titration for your specific total NTP concentration. A common starting point is a Mg²⁺ concentration that is 4-10 mM higher than the total NTP concentration. | |
| Inhibitors in the DNA Template Preparation: Contaminants such as salts or ethanol (B145695) from DNA purification can inhibit T7 RNA polymerase.[1][8] | Re-purify the DNA template using a column-based kit or perform an ethanol precipitation to remove potential inhibitors.[1][8] | |
| RNase Contamination: Degradation of the newly synthesized RNA by RNases will result in low or no yield.[1][9] | Ensure a strictly RNase-free environment. Use RNase inhibitors in the reaction and certified RNase-free reagents and labware.[1][9] | |
| Incomplete or Truncated Transcripts | Limiting 6-aza-UTP Concentration: If the concentration of 6-aza-UTP is too low, the polymerase may stall or terminate prematurely when it encounters an adenine (B156593) in the template strand.[1][10] | Increase the concentration of 6-aza-UTP. Consider adding a small amount of "cold" (unlabeled) UTP if complete substitution is not essential. |
| Secondary Structure in the DNA Template: Strong secondary structures in the DNA template can cause the polymerase to dissociate. | Lowering the incubation temperature from 37°C to 30°C may help the polymerase read through difficult regions.[8][10] | |
| High GC Content of the Template: Templates with high GC content can be challenging for T7 RNA polymerase to transcribe efficiently. | Try decreasing the reaction temperature to 30°C to improve the yield of full-length transcripts.[1] | |
| Smearing of RNA on an Agarose Gel | RNase Degradation: Partial degradation of the RNA product by RNases. | Follow strict RNase-free techniques and include an RNase inhibitor in the reaction. |
| Abortive Transcription: Production of a high amount of short, heterogeneous RNA transcripts. | Optimize the ratio of 6-aza-UTP to the other NTPs. A slight excess of GTP has been reported to sometimes reduce abortive initiation. |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with Complete Substitution of UTP with 6-Aza-UTP
This protocol is adapted from a study that successfully incorporated a modified 6-azauridine triphosphate using T7 RNA polymerase.[2]
Reaction Components:
| Component | Final Concentration |
| Annealed DNA Template/Promoter | 500 nM |
| 10x Transcription Buffer (pH 9.0) | 1x |
| MgCl₂ | 16 mM |
| Dithiothreitol (DTT) | 10 mM |
| ATP | 1 mM |
| CTP | 1 mM |
| GTP | 1 mM |
| 6-Azauridine triphosphate (6-aza-UTP) | 1 mM |
| RNase Inhibitor | 1 U/µL |
| T7 RNA Polymerase | 0.15 µg/µL |
| Nuclease-free Water | to final volume |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water
-
10x Transcription Buffer
-
DTT
-
NTPs (ATP, CTP, GTP, 6-aza-UTP)
-
Annealed DNA template/promoter
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate at 37°C for 2 to 4 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
Visualizations
Caption: Experimental workflow for in vitro transcription with 6-aza-UTP.
Caption: Troubleshooting logic for low RNA yield in 6-aza-UTP transcription.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Tiny abortive initiation transcripts exert antitermination activity on an RNA hairpin-dependent intrinsic terminator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.zageno.com [go.zageno.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Quantifying Intracellular 6-Azauridine Triphosphate
Welcome to the technical support center for the quantification of intracellular 6-Azauridine (B1663090) triphosphate (6-aza-UTP). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with measuring this important metabolite.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azauridine triphosphate (6-aza-UTP) and why is it difficult to measure?
A1: 6-Azauridine is a synthetic analogue of the nucleoside uridine.[1] Inside a cell, it is converted through a series of phosphorylation steps into its active form, 6-Azauridine triphosphate (6-aza-UTP).[2] This active metabolite primarily functions by inhibiting orotidylate decarboxylase, a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which ultimately disrupts RNA and DNA synthesis and can trigger cell death.[3][4]
Quantification is challenging due to several factors:
-
Low Intracellular Concentrations: The triphosphate form is often present at very low levels within the cell.
-
Chemical Instability: Like other nucleotide triphosphates, 6-aza-UTP is susceptible to enzymatic and chemical degradation (hydrolysis) into its di- and monophosphate forms during sample collection and preparation.[5]
-
Co-elution and Interference: The intracellular environment contains a vast excess of structurally similar endogenous nucleotides (like UTP and ATP), which can interfere with chromatographic separation and cause ion suppression in mass spectrometry.[3][6][7]
-
High Polarity: The multiple phosphate (B84403) groups make 6-aza-UTP a highly polar molecule, which is challenging to retain and resolve on standard reversed-phase liquid chromatography (LC) columns.[8][9]
-
Metal Sensitivity: Phosphate-containing molecules can chelate and adsorb to metal surfaces within the LC system (e.g., stainless steel tubing and column frits), leading to poor peak shape and complete loss of signal, especially at low concentrations.[2]
Q2: What is the primary metabolic pathway for 6-Azauridine activation?
A2: 6-Azauridine is a prodrug that must be anabolized intracellularly to exert its cytotoxic effects. It is transported into the cell and then sequentially phosphorylated by cellular kinases, primarily uridine-cytidine kinase, to form 6-azauridine monophosphate (6-aza-UMP), then 6-azauridine diphosphate (B83284) (6-aza-UDP), and finally the active 6-azauridine triphosphate (6-aza-UTP).[2]
Q3: What are the recommended storage conditions for cell extracts containing 6-aza-UTP?
A3: To prevent degradation, cell extracts should be processed immediately on ice or flash-frozen in liquid nitrogen and stored at -80°C until analysis.[6] Repeated freeze-thaw cycles should be avoided. Stability studies show that most nucleotide triphosphates are stable in cell matrices at 4°C for up to 24 hours, but long-term storage requires -80°C.[3] Aqueous solutions of nucleotide triphosphates are most stable at a pH above 7.5; acidic conditions promote hydrolysis of the phosphate bonds.[5][10]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS quantification of intracellular 6-aza-UTP.
Problem 1: Weak, Inconsistent, or No 6-aza-UTP Signal
This is the most frequent challenge, often stemming from a combination of low analyte concentration and issues in the analytical workflow.
Q: My LC-MS/MS analysis shows a very low, highly variable, or completely absent peak for 6-aza-UTP. What are the potential causes and how can I fix it?
A: This issue can be broken down into three main areas: Sample Handling & Extraction, Chromatography, and Mass Spectrometry.
Potential Causes & Solutions:
-
Analyte Degradation:
-
Cause: 6-aza-UTP is easily hydrolyzed to its diphosphate and monophosphate forms by phosphatases released during cell lysis or by non-enzymatic hydrolysis, especially in acidic conditions and at elevated temperatures.[5]
-
Solution: Perform all sample preparation steps on ice. Use ice-cold extraction solvents (e.g., -20°C to -80°C methanol) to quench metabolic activity and precipitate proteins rapidly. Ensure the final pH of the extract is neutral to slightly alkaline (pH > 7.5) for storage.[3][5]
-
-
Poor Extraction Recovery:
-
Cause: Inefficient cell lysis or use of an inappropriate extraction solvent can lead to poor recovery of polar metabolites.
-
Solution: A cold solvent extraction with 60-80% methanol (B129727) or acetonitrile (B52724) is commonly effective for nucleotides.[6] Ensure complete cell lysis by vigorous vortexing or sonication. The number of cells extracted is critical; ensure you are starting with a sufficient quantity (e.g., >1 million cells).
-
-
Adsorption to Metal Surfaces:
-
Cause: As a highly phosphorylated molecule, 6-aza-UTP can chelate metal ions on standard stainless-steel surfaces of the HPLC/UPLC system, including the column frit, tubing, and needle, leading to significant or complete signal loss.
-
Solution: Use a bio-inert or metal-free LC system (with PEEK tubing and components) if available. Alternatively, use columns with hybrid or ethylene-bridged hybrid (BEH) surfaces or those specifically designed with low-metal hardware (e.g., Waters ACQUITY Premier columns). Passivating the system by repeatedly injecting a chelating agent like EDTA before a run can also help mitigate this issue.[2]
-
-
Ion Suppression in the MS Source:
-
Cause: Co-eluting compounds from the complex cell matrix (salts, lipids, abundant endogenous nucleotides) can compete with 6-aza-UTP for ionization, reducing its signal intensity.[7][11][12] This is a major concern in electrospray ionization (ESI).[12]
-
Solution: Improve chromatographic separation to resolve 6-aza-UTP from the bulk of the matrix components. Enhance sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances. A post-column infusion study can help identify regions of ion suppression in your chromatogram.[4]
-
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: The peak for 6-aza-UTP is tailing or very broad. What can I do to improve it?
A: Poor peak shape compromises both identification and quantification. The high polarity of 6-aza-UTP is often the root cause.
Potential Causes & Solutions:
-
Secondary Interactions with Column:
-
Cause: Residual silanol (B1196071) groups on traditional silica-based C18 columns can have secondary ionic interactions with the negatively charged phosphate groups of 6-aza-UTP, causing peak tailing.[13] Metal interactions, as described above, are also a primary cause of tailing.[2]
-
Solution:
-
Use a Different Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating highly polar compounds.[8] Alternatively, modern reversed-phase columns with advanced end-capping or hybrid surfaces can provide better peak shape.
-
Modify Mobile Phase: For reversed-phase, using an ion-pairing reagent (e.g., tributylamine (B1682462) or dimethylhexylamine) can improve retention and peak shape, but may cause ion suppression.[14] Using a mobile phase with a slightly higher pH can ensure the phosphate groups are fully deprotonated and interact more consistently.
-
Address Metal Interactions: As mentioned previously, use bio-inert hardware or passivate the system.
-
-
-
Injection Solvent Mismatch:
-
Cause: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause the analyte to spread on the column before the gradient starts, leading to broad or split peaks.[15][16]
-
Solution: If possible, dissolve the final extract in a solvent that is the same or weaker than the starting mobile phase conditions. For a reversed-phase method starting at 95% aqueous, the sample should be in a highly aqueous solvent.
-
-
Column Overload:
-
Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[2]
-
Solution: Dilute the sample extract and re-inject. While this may seem counterintuitive for a low-level analyte, it can sometimes improve the signal-to-noise ratio by yielding a much sharper peak.
-
Quantitative Data Summary
The tables below provide reference data for developing and validating a quantification method for 6-aza-UTP, based on published methods for analogous intracellular triphosphates.
Table 1: Representative LC-MS/MS Parameters for Nucleoside Triphosphate Analysis (Data adapted from methods for endogenous nucleoside triphosphates)[1][3]
| Parameter | Recommended Setting/Value | Rationale/Comments |
| LC Column | HILIC or Ion-Pair Reversed-Phase C18 | HILIC provides better retention for polar analytes. Ion-pair RP is another effective option.[8][14] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 | Volatile buffer compatible with MS. Neutral pH helps with stability. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for both HILIC and RP. |
| Ionization Mode | ESI Negative | Phosphate groups are readily deprotonated, making negative mode highly sensitive for nucleotides.[3] |
| LLOQ | ~50 nM in cell lysate | The lower limit of quantification (LLOQ) is typically in the low nanomolar range.[1][3] |
| Linear Range | 50 nM - 10,000 nM | A wide linear range is achievable with LC-MS/MS.[1][3] |
| Within-day CV (%) | < 15% (8.0-15.0% at LLOQ) | Coefficient of Variation (CV) indicates precision. Values are typically higher at the LLOQ.[1][3] |
| Between-day CV (%) | < 15% (9.0-13.0% at LLOQ) | Demonstrates reproducibility across different days.[1][3] |
| Accuracy (%) | 93.0 - 119.0% | Measures how close the measured value is to the true value.[1][3] |
Table 2: Comparison of Sample Extraction Methods for Intracellular Nucleotides
| Extraction Method | Key Reagents | Advantages | Disadvantages |
| Cold Solvent Extraction | 60-80% Methanol or Acetonitrile (pre-chilled to -20°C or -80°C) | Simple, rapid, effectively quenches metabolism, and precipitates proteins. Good recovery for polar metabolites.[6] | May not be sufficient to remove all matrix interferences. |
| Acidic Extraction | Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) | Efficiently lyses cells and precipitates proteins. | Acid can cause hydrolysis of triphosphates; requires neutralization and removal steps which can introduce variability. |
| Solid-Phase Extraction (SPE) | Various (e.g., weak anion exchange) | Provides excellent sample cleanup, removing salts and other interferences that cause ion suppression.[11] | More complex and time-consuming; potential for analyte loss during multi-step procedure. |
Experimental Protocols
Protocol 1: Cell Lysis and Metabolite Extraction
This protocol is a general method for extracting polar metabolites, including 6-aza-UTP, from cultured cancer cells.
-
Cell Seeding: Seed cells in a 6-well plate or 10 cm dish and culture until they reach the desired confluency (typically 80-90%).
-
Cell Counting: In a parallel plate, trypsinize and count the cells to determine the cell number per well/dish for normalization.
-
Metabolite Quenching and Cell Lysis:
-
Aspirate the culture medium completely.
-
Quickly wash the cells once with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol (LC-MS grade) to the plate.
-
Place the plate on dry ice for 10 minutes to ensure complete quenching of metabolic activity.
-
-
Harvesting:
-
Scrape the frozen cells into the methanol using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution and Storage:
-
Reconstitute the dried metabolite pellet in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water or the initial mobile phase of your LC method).[13][15]
-
Vortex and centrifuge again at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the final supernatant to an LC-MS vial for immediate analysis or store at -80°C.
-
Protocol 2: General Workflow for LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for 6-aza-UTP.
-
LC System: An HPLC or UPLC system, preferably with a bio-inert flow path.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) is a good starting point.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate, 0.1% Ammonium Hydroxide in Water
-
B: Acetonitrile
-
-
Gradient (Example for HILIC):
-
0-2 min: 85% B
-
2-10 min: Gradient to 30% B
-
10-12 min: Hold at 30% B
-
12.1-15 min: Return to 85% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min (adjust based on column dimensions).
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
A pure standard of 6-aza-UTP is required to determine the exact mass-to-charge ratio (m/z) of the precursor ion and to optimize the fragmentation to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M-H]⁻: ~484.0 m/z (based on free acid molecular weight of 485.13 g/mol ).[10][17][18][19]
-
Potential Product Ions: Monitor for fragments corresponding to the loss of phosphate groups (e.g., [M-H-PO₃]⁻, [M-H-H₂P₂O₇]⁻) and the triazine base.
-
-
Data Analysis:
-
Generate a standard curve using a serial dilution of the 6-aza-UTP standard prepared in a blank cell matrix (extract from untreated cells).
-
Quantify the amount of 6-aza-UTP in samples by comparing peak areas to the standard curve.
-
Normalize the final amount to the initial cell count (e.g., report as pmol/10⁶ cells).
-
References
- 1. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sielc.com [sielc.com]
- 14. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. agilent.com [agilent.com]
- 17. 6-Aza-UTP, Antiviral Nucleotides - Jena Bioscience [jenabioscience.com]
- 18. 6-Azauridine 5'-Triphosphate (6-Aza UTP) - CAS - 6198-30-7 | Axios Research [axios-research.com]
- 19. 6-Azauridine 5'-Triphosphate | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Effects of 6-Azauridine Triphosphate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of 6-Azauridine (B1663090) triphosphate and its key analogs. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Introduction
6-Azauridine is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant interest for its potent antineoplastic and antiviral activities.[1] Its biological effects are primarily mediated through its intracellular metabolites, which interfere with the de novo pyrimidine biosynthesis pathway. This guide focuses on the comparative inhibitory properties of 6-Azauridine triphosphate and its monophosphate and other analogs, providing a clear overview of their mechanisms of action and inhibitory potencies.
Mechanism of Action
6-Azauridine is a prodrug that, upon cellular uptake, is converted into its active form, 6-Azauridine 5'-monophosphate (6-aza-UMP), by uridine (B1682114) kinase. 6-aza-UMP is a potent competitive inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), a crucial enzyme in the de novo pyrimidine biosynthesis pathway that catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP).[2] Inhibition of ODCase leads to a depletion of intracellular pyrimidine nucleotide pools, which are essential for the synthesis of DNA and RNA, thereby arresting cell growth and proliferation.[3]
While the monophosphate form is the primary inhibitor of ODCase, the triphosphate form, 6-Azauridine 5'-triphosphate (6-aza-UTP), has been shown to inhibit E. coli RNA polymerase.[2] However, studies on a partially purified OMP decarboxylase from yeast indicated that 6-azauridine di- and triphosphates had no inhibitory effect on this enzyme.
Data Presentation: Inhibitory Effects on OMP Decarboxylase
The following table summarizes the inhibitory constants (Ki) of 6-Azauridine 5'-monophosphate and its analogs against OMP decarboxylase from various sources. A lower Ki value indicates a more potent inhibitor.
| Compound | Enzyme Source | Ki (μM) | Inhibition Type |
| 6-Azauridine 5'-monophosphate (6-aza-UMP) | Yeast | ~0.7-0.8 | Competitive |
| 6-Azauridine 5'-monophosphate (AzaUMP) | Plasmodium falciparum | 0.012 ± 0.003 | Competitive[1] |
| 6-Azauridine 5'-monophosphate (6-aza-UMP) | Not Specified | 12.4 | Competitive[4] |
| 6-Cyano-uridine 5'-monophosphate (6-cyano-UMP) | Not Specified | 29 | Competitive[4] |
| 6-Amino-uridine 5'-monophosphate (6-amino-UMP) | Not Specified | 0.84 | Competitive[4] |
| Pyrazofurin 5'-monophosphate | Plasmodium falciparum | 0.0036 ± 0.0007 | Competitive[1] |
| Xanthosine 5'-monophosphate (XMP) | Plasmodium falciparum | 0.0044 ± 0.0007 | Competitive[1] |
| Allopurinol-3-riboside 5'-monophosphate | Plasmodium falciparum | 0.24 ± 0.02 | Competitive[1] |
Note: Ki values can vary depending on the enzyme source and experimental conditions.
Experimental Protocols
OMP Decarboxylase Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized representation based on common methodologies for determining ODCase activity and inhibition.
1. Reagents and Buffers:
-
Assay Buffer: 30 mM MOPS, pH 7.1, containing NaCl to maintain a constant ionic strength (e.g., I = 0.105).[5]
-
Substrate: Orotidine 5'-monophosphate (OMP) stock solution.
-
Enzyme: Purified OMP decarboxylase.
-
Inhibitors: Stock solutions of 6-Azauridine 5'-monophosphate and its analogs.
2. Procedure:
-
Prepare reaction mixtures in a quartz cuvette containing the assay buffer and the desired concentration of the inhibitor.
-
Initiate the reaction by adding a specific amount of OMP decarboxylase.
-
Monitor the decarboxylation of OMP by following the decrease in absorbance at a specific wavelength (e.g., 279 nm, Δε = 2400 M⁻¹cm⁻¹ for OMP concentrations up to 0.12 mM).[6]
-
Record the change in absorbance over time to determine the initial reaction velocity.
-
To determine the Ki value for a competitive inhibitor, measure the initial velocities at various substrate (OMP) and inhibitor concentrations.
-
Analyze the data using a Lineweaver-Burk or Dixon plot, or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.
RNA Polymerase Inhibition Assay (Primer Extension Method)
This is a generalized protocol for assessing the inhibitory effects of nucleotide analogs on RNA polymerase activity.
1. Reagents and Buffers:
-
Reaction Buffer: Containing Tris-HCl, MgCl₂, DTT, and KCl at optimal concentrations for the specific RNA polymerase.
-
RNA Template-Primer: A pre-annealed RNA template with a fluorescently labeled primer.
-
Enzyme: Purified RNA polymerase.
-
Natural NTPs: ATP, CTP, GTP, and UTP.
-
Inhibitor: 6-Azauridine 5'-triphosphate.
2. Procedure:
-
Set up reaction mixtures containing the reaction buffer, the RNA template-primer, and the natural NTPs (one of which may be at a limiting concentration for competitive inhibition studies).
-
Add varying concentrations of the inhibitor (6-Azauridine triphosphate) to the reaction tubes.
-
Initiate the reaction by adding the RNA polymerase.
-
Incubate the reactions at the optimal temperature for the enzyme for a defined period.
-
Terminate the reactions by adding a stop solution (e.g., containing EDTA and formamide).
-
Denature the samples by heating and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled RNA products using a gel imager.
-
Quantify the amount of full-length and terminated products to determine the extent of inhibition. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
References
- 1. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to the Validation of 6-Azauridine as a Specific OMPDC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-Azauridine monophosphate (6-aza-UMP) as a specific inhibitor of Orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. We will objectively compare its performance with alternative inhibitors, supported by experimental data, and provide detailed experimental protocols for key validation assays.
Executive Summary
Orotidine 5'-monophosphate decarboxylase (OMPDC) is a critical enzyme responsible for the final step in the biosynthesis of uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. Its essential role makes it an attractive target for the development of antimicrobial and anticancer agents. 6-Azauridine, upon intracellular conversion to its monophosphate form (6-aza-UMP), acts as a competitive inhibitor of OMPDC. It is important to note that 6-Azauridine triphosphate (6-aza-UTP) has been reported to have no inhibitory effect on OMPDC[1]. This guide focuses on the validation of 6-aza-UMP as a specific OMPDC inhibitor and compares its efficacy against other known inhibitors.
Performance Comparison of OMPDC Inhibitors
The inhibitory potential of various compounds against OMPDC is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a more potent inhibitor. The following table summarizes the available quantitative data for 6-aza-UMP and other notable OMPDC inhibitors.
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Organism/Enzyme Source | Reference |
| 6-Azauridine 5'-monophosphate (6-aza-UMP) | Competitive | 12.4 | Not Widely Reported | Yeast | [2] |
| 6-Cyanouridine 5'-monophosphate (6-cyano-UMP) | Competitive | 11 - 29 | Not Widely Reported | Yeast | [2] |
| 6-Aminouridine 5'-monophosphate (6-amino-UMP) | Competitive | 0.84 | Not Widely Reported | Yeast | [2] |
| Barbituric acid monophosphate (BMP) | Competitive | 0.009 (9 pM) | Not Widely Reported | Yeast | |
| Uridine 5'-monophosphate (UMP) | Product Inhibition | - | Not Widely Reported | Yeast | |
| 6-Hydroxyuridine 5'-phosphate | Competitive | - | Not Widely Reported | Methanobacterium thermoautotrophicum |
Signaling Pathway and Inhibition Mechanism
OMPDC catalyzes the conversion of Orotidine 5'-monophosphate (OMP) to Uridine 5'-monophosphate (UMP). 6-aza-UMP, with a nitrogen atom at the 6th position of the uracil (B121893) ring, mimics the substrate OMP and binds to the active site of OMPDC, thereby competitively inhibiting the enzyme.
Caption: OMPDC pathway and the mechanism of inhibition by 6-aza-UMP.
Experimental Validation Workflow
The validation of a compound as an OMPDC inhibitor typically involves a series of in vitro experiments to determine its inhibitory mechanism and potency.
Caption: General workflow for validating an OMPDC inhibitor.
Experimental Protocols
Spectrophotometric Assay for OMPDC Activity and Inhibition
This method relies on the change in absorbance upon the conversion of OMP to UMP.
Materials:
-
Purified OMPDC enzyme
-
Orotidine 5'-monophosphate (OMP) substrate solution
-
6-Azauridine 5'-monophosphate (6-aza-UMP) and other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 0.5 mM EDTA)
-
UV-Vis spectrophotometer and cuvettes
Protocol:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of OMP.
-
To determine the IC50, add varying concentrations of the inhibitor (e.g., 6-aza-UMP) to different reaction mixtures. For Ki determination, vary both substrate and inhibitor concentrations.
-
Initiate the reaction by adding a specific amount of purified OMPDC enzyme to the cuvette.
-
Immediately monitor the decrease in absorbance at 295 nm, which corresponds to the decarboxylation of OMP (molar extinction coefficient, Δε = -3,900 M⁻¹cm⁻¹).
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
For Ki determination, perform a Lineweaver-Burk or Dixon plot analysis of the data obtained with varying substrate and inhibitor concentrations.
Isothermal Titration Calorimetry (ITC) for Inhibition Studies
ITC directly measures the heat change associated with the enzymatic reaction, providing a sensitive and label-free method to determine kinetic parameters.
Materials:
-
Isothermal Titration Calorimeter
-
Purified OMPDC enzyme
-
OMP substrate solution
-
6-Azauridine 5'-monophosphate (6-aza-UMP) and other test inhibitors
-
Dialysis buffer identical to the reaction buffer
Protocol:
-
Dialyze the purified OMPDC enzyme against the reaction buffer to minimize heat of dilution effects.
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the OMP substrate solution, with or without a fixed concentration of the inhibitor, into the injection syringe.
-
Initiate a series of injections of the substrate/inhibitor solution into the enzyme-containing cell at a constant temperature.
-
The instrument measures the heat rate (power) required to maintain a zero temperature difference between the sample and reference cells. This heat rate is proportional to the reaction velocity.
-
The data from a single injection experiment, where the substrate is consumed over time, can be fitted to the Michaelis-Menten equation to determine Km and Vmax.
-
To determine the Ki and the mechanism of inhibition, repeat the experiment with different fixed concentrations of the inhibitor.
-
Analyze the data using specialized software to fit the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) and calculate the Ki value. A study using this method determined the Ki of 6-aza-UMP to be 12.4 µM and identified it as a competitive inhibitor[2].
Logical Relationship of 6-Azauridine as a Specific Inhibitor
The validation of 6-Azauridine as a specific OMPDC inhibitor follows a logical progression from its prodrug form to its active inhibitory molecule.
Caption: Logical steps from 6-Azauridine administration to OMPDC inhibition.
Conclusion
The experimental evidence strongly supports 6-Azauridine 5'-monophosphate as a specific, competitive inhibitor of OMP decarboxylase. While its triphosphate form is inactive against this enzyme, the intracellular conversion of the parent nucleoside to 6-aza-UMP provides a targeted mechanism for disrupting the essential pyrimidine biosynthetic pathway. The provided experimental protocols for spectrophotometric and isothermal titration calorimetry assays offer robust methods for validating and quantifying the inhibitory activity of 6-aza-UMP and other potential OMPDC inhibitors. The comparative data, primarily based on Ki values, positions 6-aza-UMP as a moderately potent inhibitor, with other compounds like 6-amino-UMP and BMP demonstrating higher potency. This guide serves as a comprehensive resource for researchers aiming to investigate OMPDC inhibition and develop novel therapeutic agents targeting this crucial enzyme.
References
A Comparative Guide: 6-Azauridine Triphosphate vs. 5-Bromouridine Triphosphate for RNA Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate tool for RNA labeling is critical for the accurate study of RNA synthesis, processing, and turnover. This guide provides a comprehensive comparison of two uridine (B1682114) analogs, 6-Azauridine (B1663090) triphosphate (6-aza-UTP) and 5-Bromouridine triphosphate (BrU-UTP), for their utility in labeling newly transcribed RNA.
This comparison reveals that while both are analogs of the natural nucleotide uridine triphosphate (UTP), their effects on RNA synthesis are diametrically opposed. 5-Bromouridine triphosphate serves as an effective substrate for RNA polymerases, enabling the labeling and subsequent detection of nascent RNA. In stark contrast, 6-Azauridine triphosphate acts as an inhibitor of RNA synthesis, rendering it unsuitable for labeling applications.
Executive Summary of Comparison
| Feature | 6-Azauridine Triphosphate (6-aza-UTP) | 5-Bromouridine Triphosphate (BrU-UTP) |
| Primary Function | Inhibitor of RNA synthesis | Substrate for RNA polymerase, enabling RNA labeling |
| Incorporation into RNA | Not efficiently incorporated; inhibits RNA polymerase[1][2][3] | Efficiently incorporated in place of UTP[4] |
| Labeling Efficiency | Not applicable | High, allows for subsequent detection |
| Detection Method | Not applicable | Immunodetection with anti-BrdU antibodies[5][6][7][8] |
| Cytotoxicity | Exhibits cytotoxicity, induces autophagy and apoptosis[9] | Less toxic than other labeling analogs like 4-thiouridine (B1664626) |
| Effect on RNA Processing | Not applicable | High levels of incorporation can inhibit splicing |
Mechanism of Action
5-Bromouridine Triphosphate (BrU-UTP): A Tool for Nascent RNA Labeling
5-Bromouridine triphosphate is readily incorporated into newly synthesized RNA transcripts by RNA polymerases in place of the natural nucleotide, UTP. This substitution allows for the "tagging" of nascent RNA, which can then be detected and isolated for downstream analysis. The bromine atom at the 5-position of the uracil (B121893) base is the key modification that enables specific recognition by antibodies.
6-Azauridine Triphosphate (6-aza-UTP): An Inhibitor of RNA Synthesis
In contrast to BrU-UTP, 6-azauridine triphosphate is a poor substrate for RNA polymerases. Instead, it acts as a competitive inhibitor, significantly hindering the process of transcription.[1][2][3] The nitrogen atom at the 6-position of the uracil ring interferes with the proper functioning of RNA polymerase, leading to a reduction in RNA synthesis. This inhibitory activity makes 6-aza-UTP unsuitable for applications requiring the labeling of nascent RNA.
Performance Comparison: Data Overview
| Parameter | 6-Azauridine | 5-Bromouridine |
| RNA Polymerase Inhibition | Significant inhibition of pyrophosphate-nucleoside triphosphate exchange by E. coli RNA polymerase[1] | No significant inhibition at labeling concentrations |
| Incorporation Efficiency | Not a substrate for efficient incorporation | Readily incorporated by RNA polymerases |
| Cytotoxicity (IC50) | Cell-type dependent; e.g., induces apoptosis and autophagy-mediated cell death in H460 cells[9] | Generally considered less toxic than other analogs like 5-ethynyluridine (B57126) (EU) and 4-thiouridine (4sU). IC50 values are cell-type dependent. |
| Impact on Splicing | Not applicable | High levels of incorporation can inhibit pre-mRNA splicing |
Experimental Protocols
Nascent RNA Labeling with 5-Bromouridine (BrU) and Immunoprecipitation (BrU-IP)
This protocol describes the labeling of newly synthesized RNA in cell culture using 5-Bromouridine, followed by immunoprecipitation to isolate the labeled RNA.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal calf serum and penicillin/streptomycin
-
5-Bromouridine (BrU)
-
Hank's buffer
-
Trypsin
-
RNA isolation kit
-
Protein G magnetic beads
-
Anti-Bromodeoxyuridine (BrdU) antibody (cross-reacts with BrU)
-
BrU-IP buffer (composition varies, typically contains Tris-HCl, NaCl, EDTA, and a non-ionic detergent)
-
BSA
-
RNase inhibitor
-
Heparin (for blocking non-specific binding)
-
Elution buffer (e.g., containing SDS)
Procedure:
-
Cell Culture and Labeling:
-
Seed approximately 3.5 x 10^6 HEK293T cells in a 10 cm petri dish and grow for 48 hours.
-
Prepare labeling medium by adding BrU to the growth medium to a final concentration of 2 mM.
-
Replace the existing medium with the BrU-containing medium and incubate the cells for 1 hour at 37°C and 5% CO2.[5]
-
-
Cell Harvesting and RNA Extraction:
-
Wash the cells with Hank's buffer.
-
Trypsinize the cells and then stop the reaction with growth medium.
-
Pellet the cells by centrifugation.
-
Extract total RNA from the cell pellet using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
Preparation of Antibody-Coated Beads:
-
Wash Protein G magnetic beads with BrU-IP buffer.
-
Incubate the beads with an anti-BrdU antibody in BrU-IP buffer for 1 hour with rotation to allow antibody conjugation.
-
Wash the antibody-coated beads to remove unbound antibody.
-
Block non-specific binding sites on the beads by incubating with heparin.
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Dilute approximately 40 µg of total RNA in RNase-free water.
-
Denature the RNA by heating at 80°C for 2 minutes and then place on ice.
-
Add BrU-IP buffer containing BSA and RNase inhibitor to the RNA.
-
Add the prepared antibody-coated beads to the RNA solution and incubate for 1 hour with rotation to allow the capture of BrU-labeled RNA.
-
Wash the beads multiple times with BrU-IP buffer to remove non-specifically bound RNA.
-
-
Elution of BrU-labeled RNA:
-
Elute the captured BrU-labeled RNA from the beads by incubating with an elution buffer at an elevated temperature.
-
Collect the supernatant containing the purified BrU-labeled RNA.
-
The purified RNA can then be used for downstream applications such as RT-qPCR or next-generation sequencing.[5]
-
Immunofluorescence Detection of BrU-labeled RNA
This protocol outlines the in situ detection of newly transcribed RNA in cells following labeling with BrU-UTP.
Materials:
-
Cells grown on coverslips
-
Permeabilization buffer (e.g., containing a mild detergent like digitonin (B1670571) or Triton X-100)
-
Transcription buffer containing ATP, CTP, GTP, and BrUTP
-
Fixative (e.g., 2% paraformaldehyde)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Permeabilization and Labeling:
-
Wash cells grown on coverslips with PBS.
-
Permeabilize the cells by incubating with a permeabilization buffer for a short period (e.g., 3 minutes) at room temperature. The optimal detergent concentration needs to be determined for each cell type.[6]
-
Incubate the permeabilized cells with transcription buffer containing BrUTP for a defined period (e.g., 5-15 minutes) at 37°C to allow for the incorporation of BrU into nascent RNA.[6]
-
-
Fixation and Immunostaining:
-
Wash the cells with PBS to remove unincorporated BrUTP.
-
Fix the cells with 2% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with a primary anti-BrdU antibody diluted in PBS for 1 hour at room temperature.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells to remove unbound secondary antibody.
-
-
Microscopy:
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the fluorescent signal corresponding to the BrU-labeled RNA using a fluorescence microscope.
-
Conclusion
For researchers aiming to study nascent RNA, 5-Bromouridine triphosphate (BrU-UTP) is a well-established and effective tool. Its efficient incorporation into newly synthesized RNA allows for robust labeling and subsequent analysis through techniques such as immunoprecipitation and immunofluorescence. While considerations regarding its potential to inhibit splicing at high concentrations should be taken into account, it is generally less cytotoxic than other commonly used uridine analogs.
In contrast, 6-Azauridine triphosphate (6-aza-UTP) is not a viable option for RNA labeling due to its inhibitory effect on RNA polymerase. Its primary utility lies in studies focused on the inhibition of transcription and as a potential therapeutic agent due to its cytotoxic properties. Therefore, the choice between these two molecules is clear: BrU-UTP for labeling and 6-aza-UTP for inhibition.
References
- 1. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of RNA nucleotidyltransferase by 6-azauridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Azauridine Triphosphate and Other Leading Antiviral Nucleosides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, nucleoside analogs remain a cornerstone of drug development, demonstrating broad-spectrum activity against a variety of viral pathogens. This guide provides a comprehensive comparison of the in vitro efficacy of 6-Azauridine triphosphate against other prominent antiviral nucleosides: Favipiravir, Molnupiravir, Remdesivir, and Ribavirin. This document summarizes key experimental data, details the methodologies for crucial antiviral assays, and visualizes the mechanisms of action and relevant cellular pathways.
Executive Summary
This guide offers a head-to-head comparison of the antiviral activities of five key nucleoside analogs. While direct comparative studies testing all five compounds under identical conditions are limited, this document synthesizes available data to provide a valuable resource for researchers. The presented data highlights the diverse mechanisms and variable efficacy of these compounds against different viral families, primarily focusing on influenza viruses and coronaviruses.
Data Presentation: In Vitro Antiviral Efficacy
The following tables summarize the 50% effective concentration (EC50) values for each nucleoside analog against various RNA viruses. It is crucial to note that these values are compiled from different studies and that experimental conditions such as cell lines, virus strains, and assay methods can significantly influence the results.
| Antiviral Agent | Virus | Virus Strain | Cell Line | EC50 (µM) | Citation |
| 6-Azauridine | Human Coronavirus | HCoV-NL63 | LLC-MK2 | 0.032 | [1] |
| Favipiravir | Influenza A | A/H1N1 (oseltamivir-resistant) | MDCK | 2.93 | [2] |
| Influenza A | various strains | MDCK | 0.04 - 1.7 | [3] | |
| SARS-CoV-2 | Vero E6 | 61.88 | [4][5] | ||
| Molnupiravir (as NHC) | SARS-CoV-2 | Vero | 0.3 | [6] | |
| SARS-CoV-2 | Calu-3 | 0.08 | [6] | ||
| SARS-CoV-2 | Vero E6-GFP | 0.3 | [6] | ||
| SARS-CoV-2 | Huh7 | 0.4 | [6] | ||
| Remdesivir | Human Coronavirus | HCoV-229E | MRC-5 | 0.07 | [7] |
| MERS-CoV | Calu3 2B4 | 0.025 | |||
| SARS-CoV | HAE | 0.069 | |||
| SARS-CoV-2 | Vero E6 | 0.77 | |||
| Ribavirin | Influenza A | H7N9 | MDCK | 0.01 - 0.02 mg/mL (approx. 41-82 µM) | [8] |
| Influenza A | H1N1 | 13 µM (EC99) | [9] |
Note: The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. A lower EC50 value indicates a more potent antiviral activity. Direct comparison of EC50 values between studies should be done with caution due to variations in experimental setups.
Mechanisms of Action
The antiviral activity of these nucleoside analogs stems from their ability to interfere with viral RNA synthesis, albeit through different mechanisms.
-
6-Azauridine Triphosphate: This analog primarily acts as an inhibitor of the de novo pyrimidine (B1678525) biosynthesis pathway by targeting the enzyme orotidine-5'-monophosphate (OMP) decarboxylase. This leads to a depletion of the intracellular pool of uridine (B1682114) triphosphate (UTP), an essential building block for viral RNA synthesis.[10]
-
Favipiravir: This purine (B94841) analog is converted into its active triphosphate form, favipiravir-RTP, which is recognized by viral RNA-dependent RNA polymerase (RdRp). It can act both as a chain terminator and by inducing lethal mutagenesis, leading to the production of non-viable viral genomes.[11][12]
-
Molnupiravir: As a prodrug of a cytidine (B196190) analog, Molnupiravir is metabolized into its active triphosphate form. This active form is incorporated into the viral RNA by the RdRp and can exist in two tautomeric forms, one mimicking cytidine and the other uridine. This leads to extensive mutations in the viral genome, a process known as "error catastrophe."[4][8]
-
Remdesivir: This adenosine (B11128) analog prodrug is metabolized to its active triphosphate form, which acts as a potent inhibitor of viral RdRp. It functions as a delayed chain terminator, causing a premature halt to RNA synthesis after the incorporation of a few more nucleotides.[2]
-
Ribavirin: This guanosine (B1672433) analog has a multifaceted mechanism of action. It can inhibit the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools. It can also be incorporated into the viral RNA, causing mutations, and can directly inhibit viral RNA polymerases.[6][13][14]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for 6-Azauridine triphosphate.
Caption: General activation pathway for nucleoside analog prodrugs.
Caption: Experimental workflow for a Plaque Reduction Assay.
Experimental Protocols
Plaque Reduction Assay
This assay is a gold standard for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.
Principle: The ability of an antiviral compound to inhibit the formation of plaques (localized areas of cell death caused by viral replication) is quantified. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Infection: Pre-incubate the virus with the different concentrations of the compound for a set period. Then, infect the confluent cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well. This restricts the spread of progeny virions to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background of healthy cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Principle: Cells are infected with a virus in the presence of an antiviral compound. After a single round of viral replication, the amount of new infectious virus produced (progeny virus) is quantified and compared to an untreated control.
Methodology:
-
Cell Seeding and Infection: Seed susceptible cells and infect them with the virus at a known multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the infected cells for a period that allows for one complete viral replication cycle.
-
Harvesting Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant (and/or cell lysate) which contains the newly produced virus particles.
-
Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested samples using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Compare the viral titers from the drug-treated samples to the untreated virus control. The percentage of virus yield reduction is calculated for each compound concentration, and the EC50 value is determined.
Conclusion
The landscape of antiviral nucleoside analogs is continually evolving. While 6-Azauridine has a long-established history as a broad-spectrum antiviral, newer compounds like Remdesivir and Molnupiravir have gained prominence, particularly in the context of emerging viral threats. This guide provides a foundational comparison of their in vitro efficacy and mechanisms of action. For researchers and drug development professionals, understanding these differences is critical for the rational design of novel antiviral strategies and the selection of appropriate candidates for further preclinical and clinical development. The provided experimental protocols offer a standardized framework for the in-house evaluation of these and other potential antiviral agents.
References
- 1. Antivirals Against Coronaviruses: Candidate Drugs for SARS-CoV-2 Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. web.unica.it [web.unica.it]
- 4. Favipiravir, an antiviral for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ribavirin is effective against drug-resistant H7N9 influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction and antiviral treatment of coinfection between SARS-CoV-2 and influenza in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2: An Update on Potential Antivirals in Light of SARS-CoV Antiviral Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral drug really works at fighting flu virus - Futurity [futurity.org]
A Comparative Biochemical Analysis of 6-Azauridine Triphosphate and Natural UTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical properties of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) and its natural counterpart, Uridine triphosphate (UTP). We will delve into their structural distinctions, interactions with key enzymes, and the metabolic consequences of these differences, supported by experimental data.
Structural Differences
The primary structural difference between UTP and 6-aza-UTP lies in the composition of the pyrimidine (B1678525) ring. In 6-aza-UTP, a nitrogen atom replaces the carbon atom at the 6th position of the uracil (B121893) base. This seemingly minor alteration has profound implications for the molecule's electronic properties and its ability to interact with enzymes.
Biochemical and Metabolic Impact
The introduction of 6-azauridine, the precursor to 6-aza-UTP, into a biological system triggers a cascade of effects, primarily centered around the disruption of de novo pyrimidine biosynthesis. The metabolic journey and key interactions are visualized in the pathway diagram below.
Inhibition of Orotidine-5'-Phosphate (OMP) Decarboxylase
The primary mechanism of action of 6-azauridine is the potent inhibition of OMP decarboxylase. Following its uptake into cells, 6-azauridine is phosphorylated to 6-azauridine-5'-monophosphate (6-aza-UMP)[1]. 6-aza-UMP acts as a competitive inhibitor of OMP decarboxylase, the enzyme responsible for the final step in de novo UMP synthesis[1]. This inhibition leads to an accumulation of OMP and a depletion of the cellular UTP pool.
| Enzyme | Inhibitor | Organism/System | Inhibition Constant (Ki) | Reference |
| OMP Decarboxylase | 6-aza-UMP | Yeast | Competitive Inhibition | [1] |
| OMP Decarboxylase | 6-aza-UMP | Ehrlich ascites cells | Not specified | |
| OMP Decarboxylase | 6-aza-UMP | Plasmodium falciparum | 12 ± 3 nM |
Table 1: Inhibition of OMP Decarboxylase by 6-aza-UMP.
Interaction with RNA Polymerase
While the inhibition of OMP decarboxylase is its primary mode of action, 6-aza-UTP, the triphosphate form, also interacts with RNA polymerases. However, it is generally considered a poor substrate and can act as an inhibitor of RNA synthesis. Studies have shown that 6-azauridine triphosphate is poorly tolerated by polymerases in RNA synthesis[2]. The incorporation of 6-aza-UTP can lead to a decrease in the overall rate of transcription.
Due to a lack of specific comparative kinetic data in the available literature, a quantitative comparison of Km and Vmax values for 6-aza-UTP and UTP with common RNA polymerases (e.g., E. coli or T7) cannot be provided at this time. Qualitative descriptions indicate that 6-aza-UTP has a much lower affinity and/or is incorporated at a significantly slower rate than natural UTP.
| Enzyme | Substrate/Inhibitor | Observation | Reference |
| E. coli RNA Polymerase | 6-aza-UTP | Inhibition of pyrophosphate-UTP exchange | |
| T7 RNA Polymerase | 6-aza-UTP | Poorly tolerated as a substrate | [2] |
Table 2: Interaction of 6-aza-UTP with RNA Polymerases.
Incorporation into RNA and its Consequences
Despite being a poor substrate, 6-aza-UTP can be incorporated into growing RNA chains. The consequences of this incorporation on RNA structure and function are not yet fully elucidated. However, based on the structural differences and the behavior of other modified nucleotides, several effects can be anticipated:
-
Altered RNA Secondary Structure: The presence of a nitrogen at the 6-position of the uracil ring can alter the hydrogen bonding potential and base-stacking interactions within the RNA molecule. This could lead to changes in the stability of secondary structures like hairpins and loops.
-
Impact on RNA-Protein Interactions: The structural changes induced by 6-azauridine incorporation may affect the binding of RNA-binding proteins, which could have downstream effects on RNA processing, localization, and translation.
-
Fidelity and Translocation of RNA Polymerase: The incorporation of a non-natural nucleotide can affect the fidelity of transcription and the translocation of the RNA polymerase along the DNA template[3][4].
Further research is required to fully understand the structural and functional consequences of 6-azauridine incorporation into RNA.
Experimental Protocols
OMP Decarboxylase Inhibition Assay
This protocol is adapted from established spectrophotometric methods for measuring OMP decarboxylase activity.
Materials:
-
OMP Decarboxylase
-
Orotidine-5'-monophosphate (OMP)
-
6-Azauridine-5'-monophosphate (6-aza-UMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a stock solution of OMP in the assay buffer.
-
Prepare a series of dilutions of 6-aza-UMP in the assay buffer.
-
In a quartz cuvette, add the assay buffer, OMP solution, and a specific concentration of the 6-aza-UMP solution. For the control, add only the assay buffer and OMP.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the OMP decarboxylase enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 295 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
Repeat the assay for each concentration of 6-aza-UMP.
-
Analyze the data using enzyme kinetics software or by plotting the data (e.g., Lineweaver-Burk or Dixon plot) to determine the inhibition constant (Ki).
RNA Polymerase Activity Assay (Comparative Substrate Efficiency)
This protocol outlines a general method for comparing the efficiency of 6-aza-UTP and UTP as substrates for an RNA polymerase, such as T7 RNA polymerase.
Materials:
-
T7 RNA Polymerase
-
Linearized DNA template containing a T7 promoter
-
ATP, CTP, GTP, UTP, and 6-aza-UTP solutions
-
Radiolabeled nucleotide (e.g., [α-32P]GTP or [α-32P]UTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Set up two sets of transcription reactions.
-
Reaction set 1 (Control): In a microcentrifuge tube, combine transcription buffer, DTT, RNase inhibitor, ATP, CTP, GTP, UTP, and the radiolabeled nucleotide.
-
Reaction set 2 (Experimental): In a separate tube, combine the same components as in set 1, but replace UTP with 6-aza-UTP.
-
Add the DNA template to each reaction tube.
-
Initiate the reactions by adding T7 RNA polymerase.
-
Incubate the reactions at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.
-
Quantify the band intensities to compare the amount of full-length RNA produced in the presence of UTP versus 6-aza-UTP. This will provide a measure of the relative efficiency of 6-aza-UTP as a substrate.
Conclusion
6-Azauridine triphosphate exhibits significant biochemical differences from its natural analog, UTP. Its primary and most potent effect is the inhibition of de novo pyrimidine synthesis through the competitive inhibition of OMP decarboxylase by its monophosphate metabolite. Furthermore, 6-aza-UTP is a poor substrate for RNA polymerases and can inhibit transcription. While the precise consequences of its incorporation into RNA are still being investigated, it is likely to alter RNA structure and function. These multifaceted mechanisms of action underscore the potent antimetabolite and antiviral properties of 6-azauridine. Further quantitative studies on the interaction of 6-aza-UTP with RNA polymerases will provide a more complete understanding of its biochemical profile.
References
- 1. The biochemical activity of 6-azauridine: interference with pyrimidine metabolism in transplantable mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic incorporation and utilization of an emissive 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translocation and fidelity of Escherichia coli RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RNA polymerase bridge helix YFI motif in catalysis, fidelity and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 6-Azauridine Triphosphate: A Comparative Guide for Researchers
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity of 6-Azauridine (B1663090) triphosphate (aza-UTP), a key metabolite of the antiviral and anticancer agent 6-azauridine, reveals a nuanced interaction profile with cellular enzymes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of aza-UTP's activity against key enzymatic targets, supported by available experimental data and detailed protocols to aid in future investigations.
The primary mechanism of action of 6-azauridine is the inhibition of de novo pyrimidine (B1678525) biosynthesis. This occurs through its conversion to 6-azauridine 5'-monophosphate (6-aza-UMP), which acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase. This enzymatic blockade leads to the depletion of uridine (B1682114) nucleotides, essential for RNA synthesis and other cellular processes. While the inhibitory effect of 6-aza-UMP is well-documented, the cross-reactivity of its triphosphate form, aza-UTP, with other cellular enzymes, particularly polymerases, is a critical aspect for a complete understanding of its pharmacological profile.
Comparative Analysis of Enzyme Inhibition
This guide summarizes the known interactions of 6-azauridine metabolites with key cellular enzymes, providing a comparative context with other nucleotide analogs where data is available.
OMP Decarboxylase Inhibition by 6-Azauridine 5'-Monophosphate
The most significant and well-characterized interaction of a 6-azauridine metabolite is the competitive inhibition of OMP decarboxylase by 6-aza-UMP.
| Compound | Enzyme | Organism | Inhibition Constant (Ki) | Notes |
| 6-Azauridine 5'-Monophosphate (6-aza-UMP) | OMP Decarboxylase | Yeast | 12.4 µM[1] | Competitive inhibitor. |
| 6-Azauridine 5'-Triphosphate (aza-UTP) | OMP Decarboxylase | Yeast | No significant inhibition | The triphosphate form does not inhibit the primary target enzyme. |
RNA Polymerase Inhibition by 6-Azauridine 5'-Triphosphate
Aza-UTP has been shown to inhibit RNA synthesis by interfering with RNA polymerase activity. However, detailed comparative kinetic data with other UTP analogs remains limited.
| Compound | Enzyme | Organism/System | Inhibition Data | Notes |
| 6-Azauridine 5'-Triphosphate (aza-UTP) | RNA Polymerase | E. coli | Significant inhibition of pyrophosphate-UTP exchange[2][3] | Suggests aza-UTP competes with UTP for the active site. Specific Ki or IC50 values are not readily available in the reviewed literature. |
| Various UTP Analogs | T7 RNA Polymerase | In vitro | Km and Vmax values vary depending on the modification. | Provides a framework for comparing the substrate efficiency of different UTP analogs. |
DNA Polymerase Interaction
Data on the direct interaction of 6-Azauridine triphosphate with DNA polymerases is scarce. However, studies on analogous aza-nucleotides provide some insight into potential cross-reactivity.
| Compound | Enzyme | Organism/System | Interaction Data | Notes |
| 5-Aza-2'-deoxycytidine-5'-triphosphate | DNA Polymerase α | Mammalian | Apparent Km = 3.0 µM (dCTP Km = 2.0 µM); Weak competitive inhibitor (Ki = 4.3 µM)[4][5] | This analog of dCTP acts as a good substrate and a weak inhibitor, suggesting that aza-analogs can be recognized by DNA polymerases. |
| 6-Azauridine 5'-Triphosphate (aza-UTP) | DNA Polymerases | - | No direct quantitative data found. | Further investigation is required to determine if aza-UTP can be incorporated into DNA or inhibit DNA polymerases. |
Experimental Protocols
To facilitate further research into the cross-reactivity of 6-Azauridine triphosphate, detailed methodologies for key cited experiments are provided below.
OMP Decarboxylase Inhibition Assay
Objective: To determine the inhibition constant (Ki) of 6-aza-UMP against OMP decarboxylase.
Methodology: A continuous spectrophotometric rate determination method can be employed.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, and the substrate, orotidine (B106555) 5'-monophosphate (OMP).
-
Enzyme and Inhibitor: Add a known concentration of purified OMP decarboxylase to the reaction mixture in the presence and absence of varying concentrations of the inhibitor, 6-aza-UMP.
-
Data Acquisition: Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.
-
Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. The Ki for competitive inhibition can then be calculated using a Dixon plot or by non-linear regression analysis of the velocity data.
In Vitro RNA Polymerase Inhibition Assay
Objective: To assess the inhibitory effect of aza-UTP on RNA polymerase activity.
Methodology: A non-radioactive in vitro transcription assay can be utilized.
-
Template Preparation: A linear DNA template containing a specific promoter (e.g., T7 promoter) is required.
-
Transcription Reaction: Set up a reaction containing the DNA template, RNA polymerase (e.g., T7 RNA polymerase), a buffer system with MgCl₂, and a mixture of ATP, CTP, GTP, and UTP. In parallel reactions, replace UTP with varying concentrations of aza-UTP.
-
RNA Synthesis and Detection: Incubate the reaction to allow RNA synthesis. The resulting RNA transcripts can be quantified using various methods, such as gel electrophoresis with a fluorescent stain or a real-time fluorescence-based assay that detects RNA production.
-
Data Analysis: Compare the amount of RNA produced in the presence of aza-UTP to the control reactions with UTP to determine the inhibitory effect. IC50 values can be calculated by plotting the percentage of inhibition against the concentration of aza-UTP. To determine the mode of inhibition and the Ki value, substrate-velocity curves should be generated in the presence of different fixed concentrations of the inhibitor.
Visualizing Cellular Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated.
Conclusion and Future Directions
The available data clearly indicate that the primary mode of action of 6-azauridine is the potent inhibition of OMP decarboxylase by its monophosphate metabolite, 6-aza-UMP. While the triphosphate form, aza-UTP, does exhibit inhibitory activity against E. coli RNA polymerase, a comprehensive, quantitative comparison of its effects on various RNA and DNA polymerases from different organisms is lacking. Such studies are crucial for a complete understanding of the compound's selectivity and potential off-target effects. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the intricate cross-reactivity profile of 6-Azauridine triphosphate and its implications for drug development. Further research should focus on obtaining detailed kinetic parameters (Ki, IC50) for the interaction of aza-UTP with a panel of clinically relevant viral and human polymerases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 4. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 6-Azauridine triphosphate and 5-azacytidine
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 6-Azauridine (B1663090) triphosphate and 5-azacytidine (B1684299), two nucleoside analogs with significant therapeutic potential. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and provide detailed protocols for key assays.
At a Glance: Key Differences
| Feature | 6-Azauridine Triphosphate | 5-Azacytidine |
| Primary Mechanism of Action | Competitive inhibitor of UMP synthase, blocking de novo pyrimidine (B1678525) biosynthesis. | Incorporation into DNA and RNA, leading to inhibition of DNA methyltransferases (DNMTs) and disruption of RNA function. |
| Primary Therapeutic Target | Proliferating cells with high demand for pyrimidines (e.g., cancer cells, virus-infected cells). | Epigenetic dysregulation in cancer; viral replication. |
| Form Administered | Typically administered as the prodrug 6-Azauridine, which is then intracellularly phosphorylated to the active triphosphate form. | Administered directly as 5-azacytidine. |
Chemical Structures
6-Azauridine is a synthetic analog of uridine (B1682114), with a nitrogen atom substituting the carbon at the 6th position of the pyrimidine ring. Its active form is the 5'-triphosphate derivative.
5-Azacytidine is an analog of cytidine (B196190), featuring a nitrogen atom at the 5th position of the pyrimidine ring.
Mechanism of Action
6-Azauridine Triphosphate: Inhibition of Pyrimidine Synthesis
6-Azauridine is a prodrug that, upon entering the cell, is phosphorylated to 6-azauridine monophosphate (6-azaUMP), diphosphate (B83284) (6-azaUDP), and the active triphosphate form (6-azaUTP). 6-azaUMP acts as a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase) and orotate (B1227488) phosphoribosyltransferase (OPRT), the two enzymatic activities of the bifunctional enzyme UMP synthase. This inhibition blocks the de novo synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. The depletion of the pyrimidine pool ultimately leads to the cessation of cell proliferation and has been shown to induce autophagy-mediated cell death in cancer cells.[1]
5-Azacytidine: Epigenetic Modification and RNA/DNA Interference
5-Azacytidine exerts its effects through a dual mechanism. After cellular uptake and phosphorylation, it can be incorporated into both RNA and DNA.
-
Incorporation into RNA: As a cytidine analog, 5-azacytidine is readily incorporated into RNA, where it disrupts the normal processing and function of various RNA species, leading to inhibition of protein synthesis and cytotoxicity.
-
Incorporation into DNA: A smaller fraction of 5-azacytidine is converted to its deoxyribonucleoside form and incorporated into DNA during replication. Once in the DNA strand, it forms a covalent bond with DNA methyltransferases (DNMTs), trapping and inactivating these enzymes. This leads to a passive loss of DNA methylation patterns during subsequent rounds of cell division, resulting in the re-expression of silenced tumor suppressor genes and induction of apoptosis.[2]
Performance Data: A Comparative Overview
Direct head-to-head comparative studies with quantitative data for 6-azauridine triphosphate and 5-azacytidine under identical experimental conditions are limited. The following tables summarize available data from various studies. It is crucial to consider the different cell lines, viral strains, and assay conditions when interpreting this data.
Cytotoxicity in Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Azauridine | L1210 | Leukemia | 3 | [3] |
| H460, H1299, and others | Various Cancers | 5 - 20 (effective concentration) | [1] | |
| 5-Azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 16.51 (24h), 13.45 (48h) | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 (24h), 9.78 (48h) | [1] | |
| KG-1, HL60cy, HEL9217 | Acute Myeloid Leukemia | ~2 | [4] | |
| Various Myeloid Leukemia Lines | Myeloid Leukemia | 1 - 7 | [5] | |
| B16 | Melanoma | 5 | [6] |
Antiviral Activity (EC50/Selectivity Index)
| Compound | Virus | Cell Line | EC50 (µM) / Selectivity Index (SI) | Reference |
| 6-Azauridine | SARS-associated Coronavirus | Vero | SI = 5 | [7] |
| Flaviviruses (11 pathogenic strains) | Vero | Active, but not selective (cytostatic) | [8] | |
| Transmissible Gastroenteritis Virus | Swine | Suggested activity, no EC50 | [9] | |
| 5-Azacytidine | SARS-CoV-2 | Vero E6 | 6.99 | [10] |
| SARS-CoV-2 | Calu-3 | 2.63 | [10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 value of a compound.
Workflow:
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of 6-azauridine or 5-azacytidine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance of the plates at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
UMP Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of OMP decarboxylase, one of the enzymatic functions of UMP synthase inhibited by 6-azaUMP.
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, and orotidine (B106555) 5'-monophosphate (OMP).
-
Enzyme Addition: Add the cell lysate or purified UMP synthase enzyme to the reaction mixture.
-
Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of 6-azauridine monophosphate (the active inhibitor) before adding the substrate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of OMP to UMP.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance curve. Determine the inhibitory effect of 6-azaUMP by comparing the reaction rates in the presence and absence of the inhibitor.
DNA Methyltransferase (DNMT) Activity Assay (Colorimetric)
This assay is used to measure the inhibitory effect of 5-azacytidine on DNMT activity.
Methodology:
-
Assay Setup: Use a DNMT activity assay kit. Add nuclear extract (as the source of DNMTs), a universal DNMT substrate coated on the plate, and S-adenosylmethionine (SAM, the methyl donor) to the assay wells. For the inhibition assay, add varying concentrations of 5-azacytidine to the wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the methylation reaction to occur.
-
Washing: Wash the wells to remove unbound components.
-
Antibody Incubation: Add a primary antibody that specifically recognizes 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Color Development: Add a colorimetric substrate for the enzyme and incubate until a color develops.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The intensity of the color is proportional to the DNMT activity. Calculate the percentage of inhibition by 5-azacytidine by comparing the activity in the treated wells to the untreated control.
Conclusion
6-Azauridine triphosphate and 5-azacytidine are both valuable nucleoside analogs with distinct mechanisms of action and therapeutic applications. 6-Azauridine triphosphate's primary role as an inhibitor of pyrimidine biosynthesis makes it a potent cytostatic and cytotoxic agent against rapidly proliferating cells. In contrast, 5-azacytidine's ability to be incorporated into DNA and RNA allows it to function as a powerful epigenetic modulator and a disruptor of RNA function.
The choice between these two compounds will largely depend on the specific research or therapeutic context. The provided data, while not from direct comparative studies, offers a valuable starting point for researchers. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their efficacy and safety profiles.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study on the In Vitro Effects of the DNA Methyltransferase Inhibitor 5-Azacytidine (5-AzaC) in Breast/Mammary Cancer of Different Mammalian Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. alphagalileo.org [alphagalileo.org]
- 8. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azacytidine targeting SARS-CoV-2 viral RNA as a potential treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Spectrum of 6-Azauridine Triphosphate: A Comparative Guide
This guide provides a comprehensive comparison of the antiviral spectrum of 6-Azauridine (B1663090) triphosphate (6-aza-UTP) against other well-established broad-spectrum antiviral agents. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource supported by experimental data to evaluate the potential of 6-aza-UTP.
Mechanism of Action: A Comparative Overview
6-Azauridine is a prodrug that, once inside a cell, is converted to its active triphosphate form, 6-aza-UTP.[1][2] Its primary mechanism of action involves the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.[1][3] Specifically, the monophosphate form (6-aza-UMP) inhibits orotidylic acid decarboxylase, an essential enzyme for the synthesis of uridine (B1682114) monophosphate (UMP).[2][4] This leads to a depletion of the intracellular pyrimidine nucleotide pool, which is crucial for the synthesis of viral RNA and DNA, thereby inhibiting viral replication.[1][3][5] This mechanism confers a broad spectrum of activity against both RNA and DNA viruses.[3][6]
For comparison, other broad-spectrum antiviral nucleoside analogs operate through different, albeit related, mechanisms:
-
Remdesivir (B604916) Triphosphate (RDV-TP): Remdesivir is a prodrug of an adenosine (B11128) nucleotide analog.[7][8] In its active triphosphate form, it acts as a direct-acting antiviral by competing with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[9] This incorporation leads to delayed chain termination, halting viral RNA synthesis.[9]
-
Favipiravir Ribofuranosyl-5'-triphosphate (Favipiravir-RTP): Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-RTP.[10][11][12] This active form is recognized as a purine (B94841) nucleotide by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis.[10][11][13]
-
Ribavirin Triphosphate (RTP): Ribavirin is a guanosine (B1672433) analog with a multifaceted mechanism of action.[14][15][16] Ribavirin monophosphate inhibits the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[14][17] As a triphosphate, it can inhibit viral RNA polymerases and also be incorporated into the viral genome, inducing lethal mutagenesis, a phenomenon termed "error catastrophe".[14][15]
Caption: Mechanisms of action for 6-Azauridine and comparator antiviral nucleoside analogs.
Comparative Antiviral Activity
The efficacy of an antiviral compound is typically measured by its 50% effective concentration (EC50), which is the concentration required to inhibit viral activity by 50%.[18][19] Concurrently, its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.[20][21] The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of the drug's therapeutic window. A higher SI value is desirable, indicating high antiviral activity with low cellular toxicity.[20]
Table 1: Antiviral Activity (EC50 in µM) of 6-Azauridine and Comparator Drugs Against Various Viruses
| Virus Family | Virus | 6-Azauridine | Remdesivir | Favipiravir | Ribavirin |
| RNA Viruses | |||||
| Coronaviridae | SARS-CoV | 2.2[22] | 0.07[23] | - | >100[22] |
| SARS-CoV-2 | - | 0.025-0.12[23] | - | - | |
| MERS-CoV | - | 0.025-0.12[23] | - | - | |
| HCoV-229E | - | 0.07[7][8] | - | - | |
| Flaviviridae | West Nile Virus | Yes[6] | - | Yes[24] | Yes[14] |
| Yellow Fever Virus | - | - | Yes[24] | Yes[17] | |
| Dengue Virus | - | - | - | - | |
| Hepatitis C Virus | Yes[6] | - | - | Yes[14][15] | |
| Orthomyxoviridae | Influenza A | - | - | 0.014-0.55 µg/mL[10] | Yes[16] |
| Influenza B | - | - | 0.014-0.55 µg/mL[10] | - | |
| Paramyxoviridae | RSV | - | - | - | Yes[14][25] |
| Newcastle Disease | Yes[3] | - | - | - | |
| Filoviridae | Ebola Virus | - | Yes[23] | Yes[10] | - |
| Arenaviridae | Lassa Fever Virus | - | - | Yes[10] | Yes[14][25] |
| DNA Viruses | |||||
| Poxviridae | Vaccinia Virus | Yes[3][26] | - | - | - |
| Herpesviridae | Herpes Simplex Virus | Yes[25] | - | - | - |
| Note: Favipiravir EC50 values are reported in µg/mL. Conversion to µM: 0.089 - 3.5 µM (Molar Mass: 157.1 g/mol ). | |||||
| "-" indicates data not readily available in the searched sources. "Yes" indicates reported activity without specific EC50 values. |
Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI)
| Compound | Cell Line | CC50 (µM) | Virus | SI (CC50/EC50) |
| 6-Azauridine | Vero | 11[22] | SARS-CoV | 5[22] |
| Remdesivir | MRC-5 | >2.0[8] | HCoV-229E | >28.5 |
| Ribavirin | Vero | >400[22] | SARS-CoV | <4[22] |
Experimental Protocols
Accurate determination of EC50 and CC50 values is fundamental to assessing the antiviral potential of a compound. Standardized in vitro assays are employed for this purpose.
This protocol is a common method for evaluating the efficacy of an antiviral compound by measuring its ability to protect cells from virus-induced death or cytopathic effect (CPE).[18][27]
-
Cell Preparation: Seed a suitable host cell line (e.g., Vero E6, MRC-5) in 96-well microplates to form a confluent monolayer.[18] Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., 6-Azauridine) in cell culture medium. Typically, eight half-log10 concentrations are used.[18]
-
Infection: Remove the growth medium from the cell monolayers. Add the diluted compound to the wells, followed by a standardized amount of virus. Include control wells with virus only (virus control) and cells only (cell control).[18]
-
Incubation: Incubate the plates at 37°C with 5% CO2 until CPE is observed in at least 80% of the virus control wells (typically 3-5 days).[18]
-
Quantification of CPE: Cell viability is quantified using a cell-permeable dye such as Neutral Red or by using the MTT assay.[18][27] The absorbance is read using a spectrophotometer.
-
Data Analysis: The percentage of CPE reduction is calculated for each compound concentration compared to the virus and cell controls. The EC50 value is determined by regression analysis of the dose-response curve.[18]
This protocol determines the concentration at which a compound is toxic to the host cells, which is crucial for calculating the selectivity index.[20][21][28]
-
Cell Preparation: Seed the same host cell line used in the antiviral assay in 96-well plates and incubate for 24 hours to achieve a confluent monolayer.[28]
-
Compound Application: Prepare serial dilutions of the test compound in culture medium and add them to the wells containing the cell monolayers. Include wells with untreated cells as a control.[21]
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72-96 hours) at 37°C with 5% CO2.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution using a spectrophotometer. The cell viability is expressed as a percentage relative to the untreated control cells. The CC50 value is calculated from the dose-response curve using regression analysis.[28]
Caption: Workflow for determining EC50, CC50, and Selectivity Index of antiviral compounds.
Summary and Conclusion
6-Azauridine triphosphate demonstrates a broad-spectrum antiviral activity by targeting the fundamental process of pyrimidine biosynthesis, a mechanism that can affect both RNA and DNA viruses.[3][6] The available data, particularly against SARS-CoV, shows it to be an active inhibitor, although its selectivity index in that instance was modest compared to other agents like Remdesivir against similar viruses.[8][22] Its efficacy against a range of other viruses has been documented, though quantitative comparative data is not always available.[3][6][26]
In comparison, agents like Remdesivir and Favipiravir act more directly on viral RNA polymerases, showing potent activity against a wide array of RNA viruses.[10][23] Ribavirin remains a key broad-spectrum agent with multiple mechanisms of action, though its potency can vary significantly between different viruses.[14][16]
The data presented in this guide suggests that 6-Azauridine triphosphate is a valid candidate for further investigation as a broad-spectrum antiviral agent. Future studies should focus on generating comprehensive EC50 and CC50 data against a wider panel of clinically relevant viruses to better define its antiviral spectrum and therapeutic potential in comparison to existing drugs. The experimental protocols outlined provide a standardized framework for conducting such validation studies.
References
- 1. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-azauridine for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. researchgate.net [researchgate.net]
- 9. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 11. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. news-medical.net [news-medical.net]
- 15. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 16. tandfonline.com [tandfonline.com]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 19. protocols.io [protocols.io]
- 20. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. alphagalileo.org [alphagalileo.org]
- 23. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Favipiravir - Wikipedia [en.wikipedia.org]
- 25. Ribavirin - Wikipedia [en.wikipedia.org]
- 26. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 28. researchgate.net [researchgate.net]
Comparative Analysis of RNA Polymerase Fidelity with 6-Azauridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fidelity of RNA polymerases when utilizing 6-Azauridine (B1663090) triphosphate (6-aza-UTP) in comparison to the natural nucleotide, Uridine (B1682114) triphosphate (UTP), and other nucleotide analogs. This document synthesizes available experimental data to offer insights into the mechanisms of action and potential therapeutic applications of 6-aza-UTP.
Introduction to RNA Polymerase Fidelity and Nucleotide Analogs
RNA polymerases, the enzymes responsible for transcribing genetic information from DNA to RNA, occasionally make errors by incorporating incorrect nucleotides. The accuracy of this process, known as transcriptional fidelity, is crucial for cellular function and viability. Nucleotide analogs, synthetic molecules that mimic natural nucleotides, can be incorporated into the nascent RNA chain by RNA polymerases. These analogs can act as therapeutic agents by either terminating transcription or by being incorporated into the RNA strand and inducing mutations, a process known as lethal mutagenesis.[1][2][3]
6-Azauridine, a pyrimidine (B1678525) nucleoside analog, is a prodrug that is converted intracellularly to its active triphosphate form, 6-aza-UTP. It has demonstrated broad-spectrum antiviral and antitumor activities.[4][5] The primary mechanism of action of 6-azauridine is the inhibition of de novo pyrimidine biosynthesis through the inhibition of orotidine (B106555) 5'-phosphate decarboxylase by its monophosphate form.[5][6] However, 6-aza-UTP can also directly interact with RNA polymerases, affecting transcription.[7][8][9][10][11][12]
Comparative Performance of 6-Azauridine Triphosphate
Direct quantitative data on the misincorporation frequency of 6-aza-UTP by RNA polymerases is limited in publicly available literature. However, studies on its incorporation efficiency provide insights into its interaction with the polymerase active site and its potential impact on fidelity.
Incorporation Efficiency
Experimental evidence suggests that the incorporation of 6-aza-UTP by RNA polymerases is generally inefficient compared to the natural nucleotide, UTP. One study reported the enzymatic incorporation of 6-aza-UTP to be "extremely inefficient".[13] This inefficiency is thought to be due to the conformational preferences of the 6-azauridine nucleoside.[13] However, another study on germinating wheat embryos showed that 6-azauridine could be incorporated into RNA, with a ratio of 6-azauridine to uridine in newly synthesized RNA of about 1 in 18.[14] This indicates that under certain biological conditions, incorporation does occur to a significant extent.
Modification of 6-azauridine at the 5-position with a thiophene (B33073) ring has been shown to double the transcription incorporation efficiency compared to the unmodified 6-aza-UTP, suggesting that the polymerase active site is sensitive to the structure of the analog.[13]
Comparison with Other Nucleotide Analogs
To contextualize the potential effects of 6-aza-UTP on RNA polymerase fidelity, it is useful to compare it with other well-characterized nucleotide analogs like Ribavirin (B1680618) triphosphate (RTP) and Favipiravir (B1662787) triphosphate (FTP).
| Nucleotide/Analog | Primary Mechanism of Action | Known Effect on Fidelity | Reference |
| UTP (Uridine Triphosphate) | Natural substrate for RNA synthesis | High fidelity incorporation opposite Adenine | N/A |
| 6-Aza-UTP | Inhibition of RNA polymerase; inefficient incorporation | Likely increases error rate due to altered base pairing, but direct fidelity data is scarce. | [8][11][13] |
| Ribavirin Triphosphate (RTP) | Acts as both an ATP and GTP analog, leading to mutations. | Decreases fidelity by causing transition mutations. | [15][16] |
| Favipiravir Triphosphate (FTP) | Acts as a purine (B94841) analog, mimicking both ATP and GTP. | Induces lethal mutagenesis by increasing mutation rates. | [17][18][19][20] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Nucleotide Analogs
Nucleotide analogs can interfere with RNA synthesis through several mechanisms. The diagram below illustrates the general pathways for both chain termination and lethal mutagenesis.
Caption: General mechanism of action for nucleotide analog antiviral drugs.
Experimental Workflow for Primer Extension Assay
The primer extension assay is a common method to assess the incorporation of nucleotides and their analogs, as well as to identify sites of transcription termination.
Caption: Workflow for a primer extension assay to study nucleotide incorporation.
Experimental Protocols
Primer Extension Assay for Nucleotide Incorporation and Misincorporation
This protocol is adapted from standard molecular biology techniques and is designed to assess the fidelity of an RNA polymerase by analyzing the incorporation of correct and incorrect nucleotides, including analogs like 6-aza-UTP.
1. Primer Labeling:
-
Synthesize a DNA oligonucleotide primer (20-30 nucleotides) complementary to a known sequence in the RNA template.
-
Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase.[21][22]
-
Purify the labeled primer to remove unincorporated [γ-³²P]ATP.[21]
2. Annealing:
-
Mix the ³²P-labeled primer with the RNA template in an annealing buffer (e.g., 250 mM KCl).[23]
-
Heat the mixture to 65-95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.[8][21]
3. Extension Reaction:
-
Prepare separate reaction mixtures for correct and incorrect nucleotide incorporation.
-
Correct Incorporation: In a reaction buffer containing the RNA polymerase, the annealed primer-template complex, and a mixture of three natural NTPs, add the fourth correct NTP (e.g., UTP).
-
Misincorporation/Analog Incorporation: In parallel reactions, substitute the correct NTP with an incorrect NTP or a nucleotide analog (e.g., 6-aza-UTP) at various concentrations.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.[8]
4. Reaction Quenching and Product Preparation:
-
Stop the reactions by adding a stop solution (e.g., formamide (B127407) loading dye with EDTA).[21]
-
Denature the RNA-DNA hybrids by heating at 95°C for 5 minutes.[21]
5. Gel Electrophoresis and Analysis:
-
Separate the reaction products on a denaturing polyacrylamide sequencing gel.[1][3][21][24][25]
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen for autoradiography.
-
Analyze the banding patterns to determine the extent of primer extension and the sites of termination. The intensity of the bands corresponding to full-length or terminated products can be quantified to determine the efficiency of incorporation of the analog compared to the natural nucleotide.
Single-Molecule Real-Time (SMRT) Sequencing for Fidelity Analysis
This method allows for the direct sequencing of cDNA synthesized from RNA transcripts, enabling the identification of errors introduced by the RNA polymerase.
1. In Vitro Transcription:
-
Generate RNA transcripts using the RNA polymerase of interest (e.g., T7 RNA polymerase) and a DNA template.
-
For analog studies, replace the natural NTP (e.g., UTP) with the analog (e.g., 6-aza-UTP) in the transcription reaction.
2. Reverse Transcription:
-
Synthesize first-strand cDNA from the RNA transcripts using a reverse transcriptase. It is crucial to use a high-fidelity reverse transcriptase to minimize errors introduced at this step.
3. SMRTbell Library Preparation:
-
Convert the single-stranded cDNA into double-stranded DNA.
-
Ligate hairpin adapters to both ends of the double-stranded DNA fragments to create circular SMRTbell templates.[5][15]
4. PacBio SMRT Sequencing:
-
Load the SMRTbell library onto a SMRT Cell, which contains millions of zero-mode waveguides (ZMWs).[5][26]
-
A single DNA polymerase and a single SMRTbell template are immobilized at the bottom of each ZMW.
-
The polymerase synthesizes a new DNA strand using the SMRTbell as a template, and the incorporation of fluorescently labeled nucleotides is detected in real-time.[2][5][26]
5. Data Analysis:
-
The sequence of the synthesized DNA is determined from the real-time detection of incorporated nucleotides.
-
By sequencing the same molecule multiple times (circular consensus sequencing), a highly accurate consensus sequence is generated, which helps to distinguish true polymerase errors from sequencing errors.[26]
-
Compare the consensus sequence to the known sequence of the original DNA template to identify and quantify the errors (substitutions, insertions, and deletions) introduced by the RNA polymerase during the initial transcription step.
Conclusion
While 6-Azauridine triphosphate is known to inhibit RNA synthesis, its direct impact on the fidelity of RNA polymerases requires further quantitative investigation. The available data suggests that its incorporation is inefficient, which may be a limiting factor in its potential as a mutagenic agent. However, its ability to be incorporated into RNA to some extent, as demonstrated in biological systems, warrants further studies to elucidate its precise effects on transcriptional accuracy. Comparative analysis with well-characterized nucleotide analogs such as ribavirin and favipiravir highlights the different strategies that can be employed to disrupt viral replication. The experimental protocols outlined in this guide provide a framework for conducting detailed investigations into the fidelity of RNA polymerases with 6-aza-UTP and other novel nucleotide analogs, which is essential for the development of new antiviral and anticancer therapies.
References
- 1. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. PacBio SMRT - THIRD GENERATION SEQUENCING TECHNIQUE | PDF [slideshare.net]
- 3. Visualization of RNA using gel electrophoresis method. [protocols.io]
- 4. A Critical Residue Selectively Recruits Nucleotides for T7 RNA Polymerase Transcription Fidelity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Primer extension - Wikipedia [en.wikipedia.org]
- 7. Probing the nucleobase selectivity of RNA polymerases with dual-coding substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation fidelity of the viral RNA-dependent RNA polymerase: a kinetic, thermodynamic and structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 12. Inhibition of RNA nucleotidyltransferase by 6-azauridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. pacb.com [pacb.com]
- 16. Determinants of RNA-Dependent RNA Polymerase (In)fidelity Revealed by Kinetic Analysis of the Polymerase Encoded by a Foot-and-Mouth Disease Virus Mutant with Reduced Sensitivity to Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abidipharma.com [abidipharma.com]
- 19. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. med.upenn.edu [med.upenn.edu]
- 26. Overview of PacBio SMRT sequencing: principles, workflow, and applications - CD Genomics [cd-genomics.com]
In Vitro vs. In Vivo Efficacy of 6-Azauridine Triphosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 6-Azauridine (B1663090) triphosphate, a nucleotide analog with known antiviral and anticancer properties. The information presented herein is supported by experimental data from publicly available scientific literature.
Introduction to 6-Azauridine and its Triphosphate Form
6-Azauridine (6-AZA) is a pyrimidine (B1678525) nucleoside analog that acts as a prodrug.[1] Intracellularly, it is converted into its active monophosphate form, 6-azauridine monophosphate (6-aza-UMP), by uridine-cytidine kinase.[1] 6-aza-UMP is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This inhibition leads to a depletion of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for RNA and DNA synthesis, thereby impeding cell proliferation and viral replication.[4] While 6-azauridine is also converted to diphosphate (B83284) and triphosphate forms within the cell, studies indicate that 6-azauridine-5'-triphosphate itself does not inhibit OMP decarboxylase.[2] Its role may be related to incorporation into RNA, but the primary mechanism of action is attributed to the monophosphate form.
Mechanism of Action
The primary mechanism of action of 6-Azauridine involves the inhibition of the de novo pyrimidine synthesis pathway. As illustrated in the diagram below, 6-Azauridine is intracellularly phosphorylated to 6-aza-UMP, which competitively inhibits OMP decarboxylase. This enzymatic block leads to the accumulation of orotic acid and a deficiency in essential pyrimidine nucleotides.
Beyond its impact on pyrimidine synthesis, 6-Azauridine has been shown to induce autophagy-mediated cell death in cancer cells through a signaling pathway dependent on AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53.[2][5][6]
In Vitro Efficacy
The in vitro efficacy of 6-Azauridine has been evaluated against various cancer cell lines and viruses. However, specific IC50 values for 6-Azauridine triphosphate are not widely reported in the literature, with most studies focusing on the parent compound, 6-Azauridine.
Anticancer Activity
Studies have demonstrated that 6-Azauridine exhibits cytotoxic effects across a range of cancer cell lines.[5] The sensitivity to the compound can vary depending on the genetic background of the cancer cells.[7]
| Compound | Cell Line | IC50 | Reference |
| 6-Azauridine | H460 (Lung Cancer) | Greater sensitivity observed compared to H1299 | [5] |
| 6-Azauridine | H1299 (Lung Cancer) | Less sensitive than H460 | [5] |
| 6-Azauridine | Various Cancer Cell Lines | Diverse cytotoxicity observed | [7] |
Antiviral Activity
6-Azauridine has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[8]
| Compound | Virus | Cell Line | IC50 | Reference |
| 6-Azauridine | Rift Valley fever virus (MP-12 strain) | Not specified | 29.07 µM | Not directly cited |
Note: The primary mechanism of antiviral action is attributed to the inhibition of pyrimidine biosynthesis, which is essential for viral replication.
In Vivo Efficacy
In vivo studies provide critical insights into the therapeutic potential and limitations of a compound in a living organism.
Anticancer Activity
While in vitro studies show promise, the in vivo anticancer efficacy of 6-Azauridine has been met with challenges, potentially due to the transient nature of its action in humans.[5] Early studies in mice did show some carcinostatic activity.[9]
| Compound | Animal Model | Cancer Type | Observed Effect | Reference |
| 6-Azauridine | Mice | Not specified | Carcinostatic activity | [9] |
Note: Comprehensive in vivo studies comparing 6-Azauridine triphosphate to other anticancer agents are limited in the available literature.
Antiviral Activity
In vivo antiviral studies with 6-Azauridine have shown mixed results, with some suggestion of efficacy but also observations of toxicity.
| Compound | Animal Model | Virus | Observed Effect | Reference |
| 6-Azauridine | Swine | Transmissible gastroenteritis virus | Suggestion of antiviral activity | [10] |
| 6-Azauridine | Various animal models | Various viruses | Enhancement of disease and some toxicity observed | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the efficacy of compounds like 6-Azauridine triphosphate.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
References
- 1. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Orotidine 5′-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of 6-Azauridine Triphosphate and Ribavirin for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Broad-Spectrum Antiviral Nucleoside Analogs
In the landscape of antiviral therapeutics, nucleoside analogs remain a cornerstone of drug development. This guide provides a detailed side-by-side analysis of two such compounds: 6-Azauridine (B1663090) and Ribavirin (B1680618). Both exhibit broad-spectrum activity against a range of viruses, but through distinct and complex mechanisms of action. This document summarizes their performance, presents supporting experimental data in a comparative format, details the methodologies for key experiments, and visualizes their metabolic pathways and experimental workflows for enhanced clarity.
At a Glance: Key Differences and Similarities
| Feature | 6-Azauridine | Ribavirin |
| Primary Mechanism | Inhibition of de novo pyrimidine (B1678525) biosynthesis | Multifaceted: IMPDH inhibition, viral polymerase inhibition, mRNA cap interference, lethal mutagenesis |
| Active Metabolite(s) | 6-Azauridine-5'-monophosphate (AzaUMP), 6-Azauridine-5'-triphosphate (AzaUTP) | Ribavirin-5'-monophosphate (RMP), Ribavirin-5'-triphosphate (RTP) |
| Primary Cellular Target | Orotidine-5'-phosphate decarboxylase (ODCase) | Inosine-5'-monophosphate dehydrogenase (IMPDH) |
| Effect on Nucleotide Pools | Depletes UMP, leading to reduced UTP and CTP pools | Depletes GTP pools |
| Antiviral Spectrum | Active against both DNA and RNA viruses, notably flaviviruses.[1] | Broad-spectrum activity against numerous RNA and DNA viruses.[2][3] |
Mechanism of Action: A Tale of Two Pathways
Both 6-Azauridine and Ribavirin are prodrugs that must be metabolized intracellularly to their active forms to exert their antiviral effects. However, they interfere with viral replication through fundamentally different metabolic pathways.
6-Azauridine: This compound primarily targets the de novo pyrimidine biosynthesis pathway. After cellular uptake, it is phosphorylated to 6-Azauridine-5'-monophosphate (AzaUMP). AzaUMP is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), the final enzyme in the de novo synthesis of uridine (B1682114) monophosphate (UMP).[1] This blockade leads to a depletion of the intracellular pool of UMP and, consequently, its downstream products, uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential for the synthesis of viral RNA and DNA. Additionally, 6-Azauridine can be further phosphorylated to 6-Azauridine-5'-triphosphate (AzaUTP), which can be incorporated into nascent RNA chains, potentially leading to non-functional viral genomes.[1]
Ribavirin: The antiviral activity of Ribavirin is multifaceted and not attributed to a single mechanism.[2][4][5][6] Its proposed mechanisms include:
-
IMPDH Inhibition: Ribavirin is phosphorylated to Ribavirin-5'-monophosphate (RMP), which is a competitive inhibitor of the cellular enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[4][7] This inhibition blocks the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the de novo synthesis of guanosine (B1672433) triphosphate (GTP). The resulting depletion of intracellular GTP pools is detrimental to the replication of many viruses that rely on host cell nucleotides.[7]
-
Viral Polymerase Inhibition: The triphosphate form, Ribavirin-5'-triphosphate (RTP), can act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp) by mimicking ATP or GTP, thereby hindering the elongation of the viral RNA chain.[2][4][8][9]
-
Interference with mRNA Capping: RTP can inhibit viral mRNA capping enzymes, preventing the addition of the 5' cap structure essential for the stability and translation of viral mRNAs.[6]
-
Lethal Mutagenesis: RTP can be incorporated into the viral genome by the viral polymerase. Due to its ambiguous base-pairing properties, it can template the incorporation of either cytosine or uracil, leading to an accumulation of mutations in the viral progeny, a phenomenon known as "error catastrophe".[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the antiviral activity and cytotoxicity of 6-Azauridine and Ribavirin. Direct comparative data is presented where available.
Table 1: Comparative Antiviral Activity (EC50) Against Flaviviruses
| Virus | Cell Line | 6-Azauridine EC50 (µg/mL) | Ribavirin EC50 (µg/mL) | Reference |
| Dengue Virus Type 2 | Vero | 1.1 ± 0.2 | 1.8 ± 0.3 | Crance et al., 2003 |
| Yellow Fever Virus (17D) | Vero | 0.9 ± 0.1 | 1.5 ± 0.2 | Crance et al., 2003 |
| West Nile Virus | Vero | 1.2 ± 0.2 | 2.0 ± 0.4 | Crance et al., 2003 |
| Japanese Encephalitis Virus | Vero | 1.0 ± 0.1 | 1.7 ± 0.3 | Crance et al., 2003 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data from Crance et al. (2003) was obtained using a cytopathic effect (CPE) reduction assay.
Table 2: Cytotoxicity (CC50) in Vero Cells
| Compound | CC50 (µg/mL) - Confluent Cells | CC50 (µg/mL) - Growing Cells | Reference |
| 6-Azauridine | >8000 | 58 | Crance et al., 2003 |
| Ribavirin | >8000 | >100 | Crance et al., 2003 |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. Note the significant difference in cytotoxicity for 6-Azauridine between confluent and actively growing cells, highlighting its cytostatic effect.
Table 3: Effect on Intracellular GTP Pools
| Compound | Cell Line | EC50 for GTP Depletion (µg/mL) | Reference |
| Ribavirin | Vero | 12.8 ± 6.0 | Leyssen et al., 2005[7] |
| Ribavirin | HeLa | 3.80 ± 0.14 | Leyssen et al., 2005[7] |
EC50 for GTP depletion is the concentration of the drug that reduces the intracellular GTP pool by 50%. Data for 6-Azauridine on GTP pools is not directly comparable as its primary target is the pyrimidine pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific viruses, cell lines, and laboratory conditions.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Adsorption: Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of the test compound (6-Azauridine or Ribavirin).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), which is dependent on the virus being tested.
-
Plaque Visualization: Fix the cells with a formaldehyde (B43269) solution and stain with a crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control (no compound).
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the 50% cytotoxic concentration (CC50) of a compound.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) Assay
This in vitro assay measures the direct inhibitory effect of the triphosphate forms of nucleoside analogs on the activity of viral polymerase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a purified recombinant viral RdRp enzyme, a suitable RNA template (e.g., a homopolymer like poly(A) or a heteropolymeric template), and a reaction buffer with necessary cofactors (e.g., MgCl2, MnCl2).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., 6-Azauridine triphosphate or Ribavirin triphosphate).
-
Initiation of Polymerization: Start the reaction by adding a mixture of ribonucleoside triphosphates (rNTPs), including one that is radioactively or fluorescently labeled (e.g., [α-32P]UTP or fluorescently tagged UTP).
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, labeled RNA product (e.g., using trichloroacetic acid).
-
Quantification: Collect the precipitated RNA on a filter and quantify the incorporated label using a scintillation counter or a fluorescence reader.
-
Data Analysis: Determine the percentage of polymerase inhibition at each inhibitor concentration and calculate the IC50 value.
Analysis of Intracellular Nucleotide Pools
This method quantifies the levels of intracellular ribonucleoside triphosphates (rNTPs) to assess the impact of antiviral compounds on nucleotide metabolism.
Methodology:
-
Cell Culture and Treatment: Culture cells to a desired density and treat them with the test compound (6-Azauridine or Ribavirin) for a specific duration.
-
Metabolite Extraction: Rapidly harvest the cells and extract the intracellular metabolites using a cold acidic solution (e.g., perchloric acid or methanol/acetonitrile/water mixture).
-
Neutralization and Preparation: Neutralize the acidic extract and prepare it for analysis by removing cell debris through centrifugation.
-
HPLC Analysis: Separate the nucleotides in the extract using high-performance liquid chromatography (HPLC), typically with an anion-exchange column.
-
Detection and Quantification: Detect the separated nucleotides using a UV detector. Quantify the concentration of each nucleotide (ATP, GTP, CTP, UTP) by comparing the peak areas to those of known standards.
-
Data Analysis: Compare the nucleotide pool levels in treated cells to those in untreated control cells to determine the percentage of depletion.
Conclusion
Both 6-Azauridine and Ribavirin are potent antiviral agents with broad-spectrum activity. Their primary mechanisms of action are distinct, with 6-Azauridine targeting pyrimidine biosynthesis and Ribavirin having a more complex, multifaceted mechanism centered on depleting GTP pools and directly interfering with viral replication.
-
6-Azauridine demonstrates significant efficacy, particularly against flaviviruses, and its pronounced cytostatic effect on growing cells suggests its potential in applications where inhibition of cell proliferation is also desired.
-
Ribavirin's multiple modes of action may contribute to its broad applicability and a higher barrier to the development of viral resistance. The depletion of GTP pools appears to be a predominant mechanism against several viruses.[7]
The choice between these compounds for research and development purposes will depend on the specific viral target, the desired therapeutic window, and the potential for combination therapies. Further head-to-head studies, particularly focusing on the direct comparative inhibitory effects of their triphosphate metabolites on various viral polymerases, would provide a more complete picture of their relative merits.
References
- 1. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Mechanisms of action of ribavirin against distinct viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of influenza virus ribonucleic acid polymerase by ribavirin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Influenza Virus Ribonucleic Acid Polymerase by Ribavirin Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mode of Action of 6-Azauridine Triphosphate Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Azauridine (B1663090) triphosphate (6-Aza-UTP) with other nucleotide analogs, focusing on the experimental validation of its mode of action through mutagenesis. We present established data on its mechanism and offer a detailed, albeit hypothetical, experimental framework to definitively confirm its molecular targets using modern molecular biology techniques.
Established Mode of Action of 6-Azauridine Triphosphate
6-Azauridine, the precursor to 6-Azauridine triphosphate, is a synthetic analog of the pyrimidine (B1678525) nucleoside uridine (B1682114).[1] Its primary mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway.[2] After cellular uptake, 6-azauridine is phosphorylated to its active triphosphate form, 6-Aza-UTP. The monophosphate form, 6-azauridine monophosphate (6-Aza-UMP), is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), the final enzyme in the de novo synthesis of uridine monophosphate (UMP).[2][3][4] This inhibition leads to a depletion of the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA, thereby arresting cell growth.[5]
Furthermore, 6-Aza-UTP can be incorporated into RNA, which is believed to contribute to its cytotoxic effects.[6] Some studies have also suggested that 6-azauridine can induce autophagy-mediated cell death, and its cytotoxicity can be influenced by the p53 status of the cancer cells.[1]
Comparative Performance with Alternatives
To definitively establish the primary target of 6-Aza-UTP, a mutagenesis study can be employed. By creating cell lines with mutations in the putative target enzyme, ODCase, one can observe changes in sensitivity to the drug. Below is a table of hypothetical, yet expected, results from such an experiment, comparing the efficacy of 6-Azauridine to 5-Fluorouracil (5-FU), another pyrimidine analog that inhibits thymidylate synthase.[7][8]
| Compound | Cell Line | Target Enzyme | Expected IC50 (µM) | Fold Change in Resistance |
| 6-Azauridine | Wild-Type | Orotidine-5'-Phosphate Decarboxylase | 10 | 1 |
| ODCase Mutant (Resistant) | Orotidine-5'-Phosphate Decarboxylase | >1000 | >100 | |
| 5-Fluorouracil | Wild-Type | Thymidylate Synthase | 5 | 1 |
| ODCase Mutant (Resistant) | Orotidine-5'-Phosphate Decarboxylase | 6 | 1.2 |
This table presents hypothetical data based on the established mechanisms of action for 6-Azauridine and 5-Fluorouracil to illustrate the expected outcomes of a mutagenesis experiment.
Experimental Workflow and Signaling Pathways
A logical workflow for confirming the mode of action of 6-Azauridine triphosphate through mutagenesis is outlined below. This involves generating a resistant cell line, identifying the mutation, and then validating that the specific mutation confers resistance.
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the inhibitory actions of 6-Azauridine and 5-Fluorouracil.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in the workflow.
This protocol is adapted from standard site-directed mutagenesis procedures.[9][10]
Objective: To introduce a specific point mutation into the ODCase gene that is hypothesized to confer resistance to 6-Azauridine.
Materials:
-
Plasmid DNA containing the wild-type ODCase gene
-
Mutagenic forward and reverse primers (designed to introduce the desired mutation)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5-50 ng of template plasmid DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
This protocol describes a standard MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of the compounds.
Objective: To quantify the cytotoxic effects of 6-Azauridine and 5-Fluorouracil on wild-type and ODCase mutant cell lines.
Materials:
-
Wild-type and ODCase mutant cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Azauridine and 5-Fluorouracil stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of 6-Azauridine and 5-Fluorouracil in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
By following this guide, researchers can systematically investigate and confirm the mode of action of 6-Azauridine triphosphate and objectively compare its performance against other antimetabolites. The use of mutagenesis provides a powerful tool to validate drug-target interactions at the molecular level, which is a critical step in drug development and optimization.
References
- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinate overproduction of orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase in hamster cells resistant to pyrazofurin and 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orotidylate decarboxylase: insights into the catalytic mechanism from substrate specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Mutations of RNA polymerase II activate key genes of the nucleoside triphosphate biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHIBITION OF RNA POLYMERASE BY 6-AZAURIDINE TRIPHOSPHATE (Journal Article) | OSTI.GOV [osti.gov]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. assaygenie.com [assaygenie.com]
Quantitative Comparison of 6-Azauridine Triphosphate Incorporation by Different Polymerases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic basis of how nucleotide analogs are incorporated by viral and host polymerases is critical for the development of effective antiviral therapies. This guide provides a comparative overview of the incorporation of 6-Azauridine (B1663090) triphosphate (6-aza-UTP), the active metabolite of the prodrug 6-azauridine, by different classes of polymerases.
6-Azauridine is a synthetic pyrimidine (B1678525) analog that exhibits broad-spectrum antiviral and cytostatic properties. Its mechanism of action hinges on its intracellular conversion to 6-aza-UTP, which then acts as a competitive inhibitor of RNA polymerases, disrupting viral replication and cellular processes. The efficiency and selectivity of 6-aza-UTP incorporation are key determinants of its therapeutic index.
Mechanism of Action: From Prodrug to Polymerase Inhibitor
The pathway from the administration of 6-azauridine to the inhibition of RNA synthesis is a multi-step intracellular process. The prodrug is first taken up by cells and phosphorylated by host kinases to its active triphosphate form, 6-aza-UTP. This analog then competes with the natural substrate, uridine (B1682114) triphosphate (UTP), for the active site of RNA polymerases. Once incorporated into a nascent RNA strand, it can hinder further chain elongation, leading to truncated, non-functional transcripts.
Evaluating the Therapeutic Index of 6-Azauridine Triphosphate Versus Other Antimetabolites: A Comparative Guide
In the landscape of cancer chemotherapy, antimetabolites represent a cornerstone of treatment, targeting the metabolic pathways essential for cell proliferation. A critical determinant of their clinical utility is the therapeutic index (TI), a measure of a drug's safety that compares the dose required for a therapeutic effect to the dose causing toxicity.[1][2] This guide provides a comparative evaluation of the therapeutic index of 6-Azauridine (B1663090) triphosphate against other widely used antimetabolites: methotrexate (B535133), 5-fluorouracil (B62378), and gemcitabine (B846).
Defining the Therapeutic Index
The therapeutic index is classically defined as the ratio of the dose of a drug that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][2] A higher TI indicates a wider margin of safety, meaning there is a larger difference between the effective and toxic doses.[1] In preclinical studies, the lethal dose in 50% of the animal population (LD50) is often used in place of the TD50.[1][3] It is important to note that the therapeutic index can be influenced by factors such as the dosing schedule and the patient's circadian rhythms.[4][5]
Mechanisms of Action of Compared Antimetabolites
The therapeutic efficacy of antimetabolites stems from their ability to interfere with the synthesis of nucleic acids, thereby inhibiting cell division.
6-Azauridine Triphosphate: 6-Azauridine is a pyrimidine (B1678525) analog that, once inside the cell, is converted to its active form, 6-azauridine triphosphate.[6][7] This active metabolite primarily inhibits the enzyme orotidine-5'-phosphate (OMP) decarboxylase, a key step in the de novo synthesis of pyrimidine nucleotides.[8] This ultimately disrupts RNA and DNA synthesis.[6]
Methotrexate: A folic acid antagonist, methotrexate inhibits dihydrofolate reductase (DHFR).[9][10] This enzyme is crucial for regenerating tetrahydrofolate, a key cofactor in the synthesis of purine (B94841) nucleotides and thymidylate. Inhibition of DHFR leads to a depletion of these essential building blocks for DNA synthesis.
5-Fluorouracil (5-FU): This pyrimidine analog is metabolized into several active compounds. Its primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[11] This leads to a depletion of thymidine, a necessary component of DNA. Additionally, other metabolites of 5-FU can be incorporated into RNA and DNA, leading to further cytotoxicity.[12] Due to its narrow therapeutic range, therapeutic drug monitoring is often employed to optimize dosing and minimize toxicity.[13][14][15]
Gemcitabine: A nucleoside analog of deoxycytidine, gemcitabine is intracellularly phosphorylated to its active diphosphate (B83284) and triphosphate forms.[16] Gemcitabine diphosphate inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. Gemcitabine triphosphate is incorporated into DNA, leading to chain termination and apoptosis.[17]
Quantitative Comparison of In Vitro Cytotoxicity
Direct comparative data for the in vivo therapeutic index of 6-azauridine triphosphate against other antimetabolites is scarce in the available literature. However, in vitro cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50), provides a measure of a drug's potency against cancer cell lines. It's important to recognize that IC50 values can vary significantly depending on the cell line and experimental conditions and do not directly translate to the in vivo therapeutic index.
| Antimetabolite | Cancer Cell Line | IC50 (µM) |
| Gemcitabine | HeLa (Cervical Cancer) | 3.3[18] |
| CaLo (Cervical Cancer) | 0.3[18] | |
| SiHa (Cervical Cancer) | >1000[18] | |
| C33A (Cervical Cancer) | 0.1[18] | |
| Pancreatic Cancer Cell Lines | Varies[19][20][21] | |
| Lung Cancer Cell Lines | Varies[22] | |
| Methotrexate | Daoy (Medulloblastoma) | 0.095[23] |
| Saos-2 (Osteosarcoma) | 0.035[23] | |
| HTC-116 (Colorectal Cancer) | 0.15 - 2.3 (time-dependent)[24] | |
| A-549 (Lung Cancer) | 0.10 (at 48h)[24] | |
| DHFR Enzymatic Assay | 0.12[9] | |
| 5-Fluorouracil | A431 (Skin Carcinoma) | 47.02[12] |
| HT29 (Colorectal Adenocarcinoma) | 85.37[12] | |
| HeLa (Cervical Cancer) | 43.34[12] | |
| 4T1 (Breast Cancer) | 8.9[25] | |
| Esophageal Squamous Cell Carcinoma | 1.00 - 39.81[11] | |
| Oral Squamous Cell Carcinoma | Varies[26] | |
| 6-Azauridine | Data not available in the searched results |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the processes for evaluating the therapeutic index can aid in understanding these complex concepts.
Caption: Mechanism of action of 6-Azauridine Triphosphate.
Caption: Mechanisms of action for Methotrexate, 5-FU, and Gemcitabine.
Caption: General experimental workflow for determining the therapeutic index.
Experimental Protocols
Detailed experimental protocols for determining the therapeutic index are crucial for reproducible and comparable results. Below are generalized methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of an antimetabolite in cancer and normal cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer and non-cancerous cell lines in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the antimetabolite and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Therapeutic Index Determination
Objective: To determine the ED50, TD50, and/or LD50 of an antimetabolite in an animal model.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as mice with xenografted human tumors.
-
Efficacy Study (ED50):
-
Once tumors reach a palpable size, randomize the animals into groups.
-
Administer a range of doses of the antimetabolite to different groups according to a specific schedule.
-
Monitor tumor volume and body weight regularly.
-
The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.
-
-
Toxicity Study (TD50/LD50):
-
Administer a range of doses of the antimetabolite to non-tumor-bearing animals.
-
Monitor for signs of toxicity, such as weight loss, changes in behavior, and mortality.
-
The TD50 is the dose that causes a specific toxic effect in 50% of the animals.
-
The LD50 is the dose that results in the death of 50% of the animals within a specified timeframe.[3][27]
-
-
Therapeutic Index Calculation: Calculate the therapeutic index by dividing the TD50 or LD50 by the ED50.
Concluding Remarks
A direct comparison of the therapeutic index of 6-azauridine triphosphate with methotrexate, 5-fluorouracil, and gemcitabine is challenging due to a lack of head-to-head in vivo studies. While in vitro cytotoxicity data provides some insight into their relative potency, it is not a substitute for a comprehensive in vivo therapeutic index evaluation. The established use of therapeutic drug monitoring for methotrexate and 5-fluorouracil suggests they have a narrower therapeutic window compared to drugs that do not require such intensive monitoring.[13][14][28] Further preclinical and clinical studies are warranted to definitively establish the therapeutic index of 6-azauridine triphosphate and its comparative safety profile against other clinically important antimetabolites.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. [Is the prediction of LD50 using cell cultures generally valid?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical relevance of dosing time for the therapeutic index of gemcitabine-cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic index of methotrexate depends on circadian cycling of tumour necrosis factor-alpha in collagen-induced arthritic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Azauridine | C8H11N3O6 | CID 5901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. iatdmct2017.jp [iatdmct2017.jp]
- 15. Fluorouracil chemotherapy: The My5‑FU assay for guiding dose adjustment | Guidance | NICE [nice.org.uk]
- 16. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug: Gemcitabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Therapeutic drug monitoring of methotrexate in disease - Research Outreach [researchoutreach.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Azauridine Triphosphate Ammonium Salt
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical procedures for the proper disposal of 6-Azauridine triphosphate ammonium (B1175870) salt. Given the potent biological activity of azanucleosides and the absence of a standardized, validated chemical deactivation protocol, this compound must be managed as hazardous chemical waste. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.
Priority Safety Information
6-Azauridine, the parent nucleoside of this compound, is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for the triphosphate ammonium salt is not consistently available, the precautionary principle dictates that it be handled with the same or greater level of caution.
Hazard Profile of 6-Azauridine (Parent Compound):
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Wear protective gloves and clothing. |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| H351: Suspected of causing cancer | Carcinogenicity (Category 2) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear personal protective equipment. |
Note: This data is for 6-Azauridine and should be considered the minimum hazard level for 6-Azauridine triphosphate ammonium salt.
Step-by-Step Disposal Protocol
Disposal of this compound salt must be conducted through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste management contractor. Under no circumstances should this material be disposed of down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all unused or expired this compound salt, as well as any lab materials grossly contaminated with the solid compound (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, sealable container.
-
Liquid Waste: Aqueous solutions containing this compound salt must be collected in a separate, compatible, and leak-proof liquid waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines. Incompatible wastes can lead to dangerous reactions.[1]
2. Container Selection and Labeling:
-
Compatibility: Use containers made of materials that are compatible with the chemical waste. For solids, the original manufacturer's container is often ideal if it is in good condition.[1][2] For liquids, use designated chemical waste containers (e.g., HDPE carboys).
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[2][3][4] The label must include:
-
The full chemical name: "this compound salt"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Toxic," "Carcinogen Suspect").
-
Your name, laboratory, and contact information.
-
3. Safe Storage of Waste:
-
Secure Closure: Keep waste containers securely sealed at all times, except when adding waste.[1][3] Use screw-on caps; stoppers or parafilm are not acceptable for long-term storage.[3]
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (such as a spill tray or bin) to contain any potential leaks.[3] The secondary container should be able to hold at least 110% of the volume of the primary container.[3]
-
Designated Area: Store the waste in a designated, secure area away from general laboratory traffic and incompatible chemicals.[3]
4. Arranging for Disposal:
-
Contact EH&S: Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often 150-180 days), contact your EH&S department to schedule a waste pickup.[4]
-
Do not attempt to treat or neutralize the chemical waste yourself. The biological mechanism of azanucleosides, which involves incorporation into RNA and DNA, does not lend itself to simple chemical neutralization without specialized knowledge and equipment.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound salt.
By following these procedures, you ensure the safe handling and compliant disposal of this compound salt, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans.
References
Personal protective equipment for handling 6-Azauridine triphosphate ammonium
Essential Safety and Handling Guide for 6-Azauridine Triphosphate Ammonium (B1175870)
For Immediate Reference by Laboratory Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Azauridine triphosphate ammonium, a nucleotide analog used in RNA synthesis and transcription regulation research.[1][2] Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is required to minimize exposure.[3] The following table outlines the recommended PPE.
| Protection Type | Specific PPE | Purpose & Notes |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[3][4] |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental chemical contact. It is recommended to use double gloves for added protection.[5][6] Gloves should be changed immediately if contaminated.[6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Safety glasses provide minimum protection from flying particles.[5] Goggles are required for protection against liquid splashes and chemical vapors.[5] A face shield may be necessary for tasks with a high splash risk.[4][7] |
| Respiratory Protection | Use in a well-ventilated area. A local exhaust ventilation system is recommended to prevent the dispersion of dust.[8] | For tasks that may generate dust or aerosols, a NIOSH-approved respirator may be required based on a risk assessment. |
Operational Plan: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, store at -20°C under nitrogen and away from moisture.[9][10]
-
For long-term storage of stock solutions, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][2] Always store under nitrogen and away from moisture.[1][2]
Preparation of Solutions:
-
When preparing stock solutions, it is important to avoid repeated freeze-thaw cycles.[2] Aliquot the solution after preparation for storage.[2]
-
If using water as a solvent, the resulting solution should be filtered and sterilized with a 0.22 μm filter before use.[1]
Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical fume hood or other local exhaust ventilation is functioning correctly.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If working with the solid form, weigh the necessary amount in a chemical fume hood to prevent inhalation of any dust.
-
Solubilization: Dissolve the compound in the appropriate solvent within the fume hood.
-
Use: Carry out all experimental procedures involving this compound within a designated and properly ventilated area.
-
Post-Handling: After use, decontaminate all surfaces and equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound (6-Azauridine 5′-triphosphate ammonium) | 核苷酸类似物 | MCE [medchemexpress.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
